molecular formula CO B163133 Carbon monoxide (13C) CAS No. 1641-69-6

Carbon monoxide (13C)

Cat. No.: B163133
CAS No.: 1641-69-6
M. Wt: 29.003 g/mol
InChI Key: UGFAIRIUMAVXCW-OUBTZVSYSA-N
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Description

Carbon monoxide (13C) is a stable isotope-labeled gas that serves as a critical tool in advanced chemical and biochemical research. Its primary application is in isotope tracing studies, where it is used to elucidate complex metabolic pathways and intercellular exchanges. Researchers employ 13C-labeled carbon monoxide with techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy to track the fate of carbon atoms in real-time, providing unique insight into metabolic processes in systems ranging from cell cultures to intact organs . This method is particularly powerful for investigating brain energy metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the neurotransmitter cycles of glutamate and GABA . In enzymology, carbon monoxide-13C is indispensable for probing the structure and mechanism of metalloenzymes. Studies on enzymes like CO dehydrogenase from Oligotropha carboxidovorans utilize 13C-labeled CO in conjunction with Electron Nuclear Double Resonance (ENDOR) spectroscopy to determine hyperfine coupling constants. This allows researchers to characterize reaction intermediates, map the electron density within the enzyme's binuclear Mo/Cu active site, and validate proposed catalytic mechanisms for CO oxidation . Furthermore, as an endogenous gasotransmitter, carbon monoxide is involved in cellular signaling and cytoprotection . The 13C-labeled variant enables precise investigation of its biological production, binding to metal centers in proteins like hemoglobin, and its role in physiological and pathophysiological processes, offering a stable and traceable alternative to more reactive gaseous messengers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(113C)methylidyneoxidanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CO/c1-2/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFAIRIUMAVXCW-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C-]#[O+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430693
Record name Carbon-13C monoxide
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Molecular Weight

29.003 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1641-69-6
Record name Carbon-13C monoxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1641-69-6
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Foundational & Exploratory

thermodynamic properties of 13C-labeled carbon monoxide

Thermodynamic Properties of -Labeled Carbon Monoxide: A Technical Guide

Executive Summary: The Thermodynamic Advantage

Carbon monoxide labeled with Carbon-13 (



Isotope Effect

This guide moves beyond basic physical constants to explore the causality of these differences—specifically how mass substitution alters the vibrational Zero Point Energy (ZPE), leading to measurable shifts in vapor pressure, rotational constants, and magnetic resonance properties. Understanding these parameters is essential for optimizing cryogenic separation processes and maximizing polarization levels in clinical imaging applications.

Fundamental Isotope Effects

The thermodynamic divergence between





Spectroscopic Constants & Statistical Thermodynamics

The shift in reduced mass (



Table 1: Comparative Spectroscopic Constants

ParameterSymbol

(Natural)

(Labeled)
Physical Implication
Reduced Mass

6.856 u7.172 u~4.6% increase in effective mass inertia.[1]
Rotational Constant

1.922 cm

(57.6 GHz)
1.838 cm

(55.1 GHz)
Lower energy spacing between rotational states (

).
Vibrational Freq.

2169.8 cm

2121.6 cm

-48.2 cm

shift
. Basis for IR QC quantification.
Zero Point Energy

1084.9 cm

1060.8 cm


sits deeper in the potential well.

Technical Insight: The lower Zero Point Energy (ZPE) of


 means it requires more energy to transition from the liquid phase to the gas phase compared to 

. This results in a lower vapor pressure for the heavier isotope, a phenomenon known as the Normal Vapor Pressure Isotope Effect (VPIE).

Bulk Thermodynamic Properties

Phase Equilibria & Separation Factors

The industrial production of

Cryogenic Distillation


At the boiling point of natural CO (81.6 K), the separation factor is approximately 1.0069 .[2] This small deviation from unity necessitates columns with hundreds of theoretical plates for high enrichment (>99%).

Table 2: Bulk Thermodynamic Comparison

Property


Operational Note
Boiling Point (1 atm) 81.6 K (-191.5 °C)~81.7 K

is less volatile; concentrates in the liquid phase (bottoms).
Triple Point 68.16 K~68.2 KAvoid operation near 68 K to prevent solid formation in condensers.
Critical Temperature 132.85 K~132.5 KCritical region is irrelevant for standard cryogenic distillation.
Nuclear Spin (

)
0 (Silent)1/2 (NMR Active)Basis for hyperpolarization and metabolic tracing.
Hyperpolarization Thermodynamics

In Dynamic Nuclear Polarization (DNP), the thermodynamic goal is to transfer the high electron spin polarization (at ~1 K and 3-5 T) to the

  • Thermal Equilibrium Polarization (

    
    ):  At 300 K / 3 T, 
    
    
    (negligible).
  • Hyperpolarized State: At 1.2 K / 3.35 T, electron polarization approaches 100%. Through microwave irradiation, this order is transferred to

    
    , achieving nuclear polarizations of >30%.
    
  • Relaxation (

    
    ):  The thermodynamic decay of this hyperpolarized state back to equilibrium is governed by the spin-lattice relaxation time (
    
    
    ). For
    
    
    , the lack of a quadrupolar moment (unlike
    
    
    ) and low chemical shift anisotropy leads to exceptionally long
    
    
    values (20–60 seconds in vivo), making it an ideal metabolic probe.

Experimental Protocols

Protocol 1: Cryogenic Enrichment Monitoring

Objective: Maintain high enrichment efficiency in a fractional distillation column by monitoring the thermodynamic separation front.

Mechanism: Since


Workflow:

  • Feed: Introduce natural abundance CO (1.1%

    
    ) into the column mid-point.
    
  • Equilibration: Operate at Total Reflux for 24-48 hours.

    • Thermodynamic Check: Monitor the temperature gradient. A stable

      
       of ~0.1 K between top and bottom indicates established separation.
      
  • Withdrawal:

    • Top (Waste): Withdraw vapor at a rate matching the

      
       feed mass balance.
      
    • Bottom (Product): Withdraw liquid

      
      .
      
  • Validation: Analyze the bottom stream via IR spectroscopy (see Protocol 2).

DistillationFeedFeed Gas(Natural CO)ColumnCryogenic Column(Packed Bed, ~81.6 K)Feed->Column 1.1% 13CCondenserCondenser(Liquid N2 Cooled)Column->Condenser Vapor (Volatile 12CO)ReboilerReboiler(Heater)Column->Reboiler Liquid (Heavy 13CO)Condenser->Column Reflux (Liquid)WasteWaste Gas(12CO Enriched)Condenser->Waste DistillateReboiler->Column Boil-up (Vapor)ProductProduct Liquid(13CO Enriched)Reboiler->Product >99% 13C

Figure 1: Cryogenic distillation workflow exploiting the Vapor Pressure Isotope Effect (VPIE).

Protocol 2: Quality Control via IR Spectroscopy

Objective: Quantify

Thermodynamic Basis: The harmonic oscillator approximation predicts a frequency shift proportional to the square root of the reduced mass ratio.

Step-by-Step Methodology:

  • Sample Prep: Dilute the

    
     gas sample in dry 
    
    
    (1:100 ratio) to prevent detector saturation.
  • Cell Loading: Transfer to a 10 cm gas cell with CaF

    
     windows.
    
  • Acquisition:

    • Scan Range: 2000–2250 cm

      
      .
      
    • Resolution: 0.5 cm

      
       (essential to resolve rotational fine structure).
      
  • Analysis:

    • Locate the

      
       band center at 2143 cm
      
      
      (P/R branch center).
    • Locate the

      
       band center at 2096 cm
      
      
      (shifted by ~47 cm
      
      
      ).
    • Note: The band centers differ slightly from

      
       due to anharmonicity corrections.
      
  • Calculation: Integrate the area under the P and R branches for both isotopologues.

    
    
    

IRSpectrumSourceIR SourceSampleGas Cell(13CO/12CO Mix)Source->SampleDetectorDetectorSample->DetectorSpectrumSpectrum OutputDetector->SpectrumPeak12Peak @ 2143 cm-1(12CO)Spectrum->Peak12Peak13Peak @ 2096 cm-1(13CO)Spectrum->Peak13CalcIntegration &Ratio CalcPeak12->CalcPeak13->Calc

Figure 2: Spectroscopic workflow for isotope quantification based on vibrational frequency shifts.

References

  • NIST Mass Spectrometry Data Center. Carbon Monoxide: Gas Phase Thermochemistry data. NIST Chemistry WebBook, SRD 69. [Link]

  • Mills, I. M. Vibration-Rotation Spectroscopy of Carbon Monoxide. Journal of Chemical Physics. [Link]

  • Ardenkjaer-Larsen, J. H., et al. Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. PNAS, 2003. [Link]

  • Johns, T. F.Vapor Pressure Isotope Effects.

Technical Guide: Vibrational Spectroscopy of the 13C-O Bond

Author: BenchChem Technical Support Team. Date: February 2026

Applications in Structural Biology and Drug Development

Executive Summary

In the high-stakes environment of drug development—particularly within biologics and metabolic tracing—standard infrared (IR) spectroscopy often faces resolution limits due to spectral congestion. The 13C-O bond represents a critical "stealth" probe. By substituting the naturally abundant Carbon-12 (


C) with the stable isotope Carbon-13 (

C), researchers can induce a predictable frequency downshift (approx. 35–50 cm

) in the carbonyl stretching vibration. This guide details the physics, spectral signatures, and experimental protocols for leveraging 13C-labeling to resolve protein secondary structures and validate metabolic pathways.
Part 1: Theoretical Framework
The Physics of the Isotope Shift

The vibrational frequency of a diatomic bond is governed by Hooke’s Law, treating the bond as a harmonic oscillator. The frequency (


) is dependent on the force constant (

) and the reduced mass (

) of the system.[1][2]


Where the reduced mass


 for a C-O bond is:


Because the electronic environment (and thus the force constant


) remains virtually unchanged upon isotopic substitution, the frequency shift is driven almost entirely by the change in mass.

Calculation of the Shift Factor:

  • 
    C- 
    
    
    
    O:
    
    
  • 
    C- 
    
    
    
    O:
    
    

The theoretical frequency ratio is:



Impact: A carbonyl band centered at 1650 cm


  (typical Amide I) will shift to approximately 1614 cm

(

), clearing the spectral window for detailed analysis.
Visualization: Isotope Effect Mechanism

IsotopeShift cluster_0 12C-O System (Standard) cluster_1 13C-O System (Labeled) C12 12C Mass O16_1 16O Mass C12->O16_1 High Freq (~1650 cm-1) Physics Force Constant (k) Remains Constant C12->Physics C13 13C Mass (Heavier) O16_2 16O Mass C13->O16_2 Low Freq (~1610 cm-1) C13->Physics

Caption: Comparative mechanics of 12C vs 13C carbonyl vibration showing the mass-dependent frequency redshift.

Part 2: Spectral Signatures & Data

The following table summarizes empirically observed shifts for key carbonyl-containing functional groups used in pharmaceutical research.

Functional Group12C Frequency (cm⁻¹)13C Frequency (cm⁻¹)Shift (Δ cm⁻¹)Application Context
Amide I (α-helix) ~1654~1614~40Protein secondary structure resolution
Amide I (β-sheet) ~1630~1595~35Aggregation/Fibril detection
Urea (C=O) ~1686~1645~41Metabolic tracers (Breath Tests)
Metal Carbonyl (M-CO) ~2000~1955~45Active site probes (Heme proteins)
CO₂ (Asymmetric) ~2349~2284~65Respiration monitoring

> Note: Exact frequencies depend on solvent (H₂O vs D₂O) and hydrogen bonding environment.

Part 3: Core Application – Isotope-Edited IR for Biologics

In antibody and peptide drug development, the Amide I band (1600–1700 cm


) is often a featureless "blob" containing overlapping contributions from all amino acids. By incorporating a single 13C-labeled amino acid at a specific site, researchers can "edit" the spectrum.[3]

The Strategy:

  • Preparation: Express or synthesize the protein with 1-13C-labeled residues (e.g., 1-13C-Alanine).

  • Isolation: The labeled residue's vibration shifts ~40 cm

    
     away from the main Amide I absorbance.[4]
    
  • Difference Spectroscopy: Subtracting the unlabeled spectrum from the labeled spectrum reveals the specific local environment (helix vs. sheet) of the labeled site.

Workflow Diagram: Isotope Editing

IsotopeEditing cluster_Synthesis Sample Preparation Start Target Protein Design Unlabeled Synthesize Unlabeled Reference (12C) Start->Unlabeled Labeled Synthesize Site-Specific Labeled Variant (13C) Start->Labeled Acquisition FTIR Acquisition (ATR or Transmission) Unlabeled->Acquisition Labeled->Acquisition Processing Spectral Subtraction (Labeled - Unlabeled) Acquisition->Processing Normalize Pathlength Result Difference Spectrum Isolated 13C Band Processing->Result Δν ~40 cm-1

Caption: Workflow for site-specific structural elucidation using 13C-isotope edited FTIR difference spectroscopy.

Part 4: Experimental Protocol

Protocol: Site-Specific Structural Analysis of a Therapeutic Peptide

Objective: Determine if Residue X in a peptide drug candidate adopts an


-helical or 

-sheet conformation.
1. Sample Preparation
  • Synthesis: Solid-phase peptide synthesis (SPPS) is required. Synthesize two batches:

    • Batch A (Reference): Standard amino acids.

    • Batch B (Target): Use Fmoc-1-13C-X-OH at the position of interest.

  • Purification: HPLC purify both batches to >95% purity to avoid impurity peaks in the Amide region.

  • Lyophilization: Freeze-dry samples to remove organic solvents.

2. FTIR Acquisition
  • Instrument: FTIR Spectrometer with DTGS or MCT detector (cooled).

  • Resolution: Set to 2 cm

    
     or 4 cm
    
    
    
    .
  • Cell/Accessory: ATR (Attenuated Total Reflectance) with Diamond/ZnSe crystal or CaF₂ transmission cell.

  • Solvent System: Dissolve peptide in D₂O (Deuterium Oxide) rather than H₂O.

    • Reasoning: H₂O has a strong bending mode at ~1640 cm

      
       that obscures the Amide I band. D₂O shifts this interference to ~1200 cm
      
      
      
      .
  • Concentration: Prepare ~2–5 mg/mL solutions.

3. Measurement Steps
  • Background: Collect background spectrum (air or pure D₂O).

  • Reference Scan: Load Batch A (12C). Collect 64–128 scans.

  • Wash: Clean crystal thoroughly with buffer/solvent.

  • Sample Scan: Load Batch B (13C). Collect identical number of scans.

4. Data Processing (Self-Validating Step)
  • Baseline Correction: Apply linear baseline correction to the Amide I region (1700–1600 cm

    
    ).
    
  • Normalization: Normalize both spectra to the intensity of a non-shifting band (e.g., Side chain modes or Amide II if not fully deuterated).

  • Subtraction: Generate the difference spectrum:

    
    .
    
    • Validation Check: You should see a negative feature at the 12C position (~1650 cm

      
      ) and a positive  feature at the 13C position (~1610 cm
      
      
      
      ).
  • Interpretation:

    • If positive peak is ~1610–1615 cm

      
      : Residue is likely 
      
      
      
      -helical.
    • If positive peak is ~1590–1600 cm

      
      : Residue is likely 
      
      
      
      -sheet.
Part 5: References
  • Haris, P. I., & Chapman, D. (1992). Does Fourier-transform infrared spectroscopy provide useful information on protein structures? Trends in Biochemical Sciences. Link

  • Decatur, S. M. (2006). Elucidation of residue-level structure and dynamics of polypeptides via isotope-edited infrared spectroscopy. Accounts of Chemical Research.[5] Link

  • Barth, A., & Zscherp, C. (2002). What vibrations tell us about proteins. Quarterly Reviews of Biophysics. Link

  • Braden, B., et al. (1994).[6] Clinically feasible stable isotope technique at a reasonable price: analysis of 13CO2/12CO2-abundance in breath samples.[6] Zeitschrift für Gastroenterologie. Link

  • Otsuka Pharmaceutical Co. (n.d.). UBit®-XG350 System for Urea Breath Test. (Example of commercial application). Link

Sources

Advanced Characterization of Endogenous Gasotransmitters: The 13C-Carbon Monoxide Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of 13C-labeled Carbon Monoxide (13C-CO) in gasotransmitter research. It is structured to provide actionable protocols, mechanistic rationale, and self-validating experimental designs for researchers in chemical biology and drug development.

Executive Summary

Carbon monoxide (CO) has transitioned from a known toxicant to a recognized physiological gasotransmitter, critical in anti-inflammatory signaling, vasodilation, and mitochondrial respiration control. However, distinguishing endogenously produced CO (nanomolar concentrations) from atmospheric background and assessing its specific binding to metalloproteins remains a significant analytical challenge.

This guide outlines the 13C-Isotope Strategy , a definitive methodology utilizing stable isotope labeling to overcome the signal-to-noise limitations of traditional colorimetric or fluorescent assays. By leveraging the nuclear spin (


) and mass shift (+1 Da) of 13C, researchers can unequivocally track metabolic fate, quantify Heme Oxygenase (HO) activity, and map protein-ligand interactions with atomic resolution.

The Mechanistic Imperative: Why 13C?

In gasotransmitter studies, "causality" is often lost due to the ubiquity of environmental CO. The use of 13C-CO introduces a unique bio-orthogonal tag that validates experimental outcomes through two physical pillars:

A. Nuclear Magnetic Resonance (NMR) Visibility

The natural abundance of 12C (98.9%) is NMR silent (


). 13C enrichment transforms CO into a highly sensitive NMR probe.
  • Causality: The chemical shift (

    
    ) of 13C-CO is extremely sensitive to the electrostatic environment of the metal center (e.g., Fe(II) in Heme). This allows researchers to distinguish between CO bound to Hemoglobin, Myoglobin, or Soluble Guanylate Cyclase (sGC), and free dissolved CO.
    
B. Mass Spectrometric Differentiation

Standard CO has a mass-to-charge ratio (


) of 28. Nitrogen gas (

), ubiquitous in air, also has

28.
  • Causality: 13C-CO shifts the mass to

    
     29. This +1 Da shift moves the analyte away from the overwhelming 
    
    
    
    background in mass spectrometry, enabling high-sensitivity quantification of endogenous production without interference.

Experimental Workflow: Tracking Endogenous Production

The most robust application of 13C labeling is determining the activity of Heme Oxygenase (HO-1/HO-2) by providing a labeled substrate.

The Pathway Logic

Heme oxygenase cleaves the heme porphyrin ring specifically at the


-methene bridge . By synthesizing or purchasing Hemin labeled at this specific carbon ([

-13C]Hemin), the resulting CO is guaranteed to be 13C-labeled.
Visualization: Heme Degradation Pathway

The following diagram illustrates the atomic fate of the 13C label during heme catabolism.

HemePath Heme [α-13C]Hemin (Substrate) HO1 Heme Oxygenase-1 (Enzyme) Heme->HO1 NADPH/O2 Inter α-meso-hydroxyheme HO1->Inter CO 13C-CO (Gasotransmitter) Inter->CO Release BV Biliverdin-IXα Inter->BV Fe Fe(II) Inter->Fe

Caption: Stoichiometric tracking of the alpha-carbon from Hemin to Carbon Monoxide via HO-1.

Protocol 1: Headspace GC-MS Detection of Endogenous 13C-CO

Objective: Quantify HO activity in cell lysates or tissue homogenates.

  • Substrate Preparation: Dissolve [

    
    -13C]Hemin (typically >90% enrichment) in 0.1 M NaOH, then dilute with phosphate buffer (pH 7.4) to a 100 
    
    
    
    M stock.
  • Incubation:

    • Mix tissue homogenate (1-2 mg protein) with NADPH (1 mM) and [

      
      -13C]Hemin (20 
      
      
      
      M) in a gas-tight headspace vial (e.g., 10 mL volume).
    • Incubate at 37°C for 15–30 minutes in the dark.

  • Reaction Termination: Stop reaction by placing vials on dry ice or adding 10% trichloroacetic acid.

  • GC-MS Analysis:

    • Injection: Inject 100-500

      
      L of headspace gas into the GC.
      
    • Column: Molecular Sieve 5A PLOT column (required to separate CO from air gases).

    • MS Settings: SIM (Selected Ion Monitoring) mode.

      • Channel 1:

        
         28 (Background 12C-CO).
        
      • Channel 2:

        
         29 (Enzymatically produced 13C-CO).
        
  • Validation: The ratio of

    
     29 to 28 provides the specific activity. An increase in 29 is definitive proof of HO activity, unlike colorimetric bilirubin assays which suffer from spectral interference.
    

Experimental Workflow: Mapping Protein Interactions via NMR

When studying the target of the gasotransmitter (e.g., sGC, Hemoglobin), 13C-NMR provides structural resolution that other methods cannot.

The Chemical Shift Fingerprint

The 13C chemical shift of CO is highly sensitive to back-bonding from the metal center and the polarity of the distal pocket.

Table 1: Characteristic 13C-NMR Chemical Shifts

Species13C Chemical Shift (

, ppm)
Structural Insight
Free 13C-CO (Dissolved) ~184.0Reference standard; sharp singlet.
Hb-13C-CO (Hemoglobin) 206.0 – 207.0Indicates tight Fe(II)-C binding; distal His interaction.
Mb-13C-CO (Myoglobin) 207.0 – 208.0Slightly distinct from Hb; useful for distinguishing tissue storage vs. transport.
Unfolded/Denatured Protein ~184.0 (Free)Loss of signal at >200 ppm indicates protein denaturation or ligand release.
Protocol 2: 13C-NMR of CO-Protein Complexes

Objective: Confirm direct binding of CO to a target metalloprotein.

  • Sample Prep: Prepare protein solution (0.5 – 2.0 mM) in deuterated buffer (

    
     or phosphate buffer with 10% 
    
    
    
    ).
  • Deoxygenation: rigorously purge the sample with Argon or Nitrogen to remove

    
     (paramagnetic 
    
    
    
    broadens NMR signals).
  • Labeling:

    • Introduce 13C-CO gas into the NMR tube (using a gas-tight valve or septum).

    • Alternatively, use a water-soluble 13C-CORM (Carbon Monoxide Releasing Molecule) to generate 13C-CO in situ.

  • Acquisition:

    • Run a standard 1D 13C-NMR experiment.

    • Critical Step: Use a long relaxation delay (

      
      ) because quaternary carbons (like CO) have long 
      
      
      
      relaxation times.
    • Proton Decoupling: Not strictly necessary as there are no attached protons, but low-power decoupling can sharpen lines if there is exchange.

Visualization: Experimental Logic Flow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Detection cluster_2 Phase 3: Data Output Step1 Target Protein (Anaerobic Buffer) Step2 Add 13C-Source (Gas or CORM) Step1->Step2 NMR 13C-NMR Spectroscopy Step2->NMR Structural Study MS Headspace GC-MS Step2->MS Quantification Shift Chemical Shift (ppm) Structural Confirmation NMR->Shift Flux Isotopologue Ratio (m/z 29/28) Metabolic Rate MS->Flux

Caption: Decision matrix for selecting NMR vs. MS based on experimental goals (Structure vs. Quantification).

Application: 13C-CORMs in Drug Development

Carbon Monoxide Releasing Molecules (CORMs) are therapeutic candidates designed to deliver CO to specific tissues. A major hurdle in their development is proving that the biological effect is due to the released CO and not the scaffold molecule.

The Self-Validating Protocol:

  • Synthesize the CORM using 13C-labeled precursors (e.g., using 13C-Carbonyls).

  • Treat cells with the 13C-CORM .

  • Perform 13C-NMR on the cell lysate.

    • Signal A: The intact CORM (unique metal-carbonyl shifts).

    • Signal B: The released 13C-CO bound to intracellular targets (e.g., ~206 ppm for Heme proteins).

    • Signal C: The scaffold decay product.

  • Result: This provides a real-time kinetic profile of drug release and target engagement that is impossible with unlabeled compounds.

References

  • Collman, J. P., et al. (1977). Magnetic resonance studies of the binding of 13C-labeled carbon monoxide to myoglobins and hemoglobins containing modified hemes.[1] Biochemistry.[2][3][4][5] Link

  • Vreman, H. J., & Stevenson, D. K. (1988). Heme oxygenase activity as measured by carbon monoxide production. Analytical Biochemistry. Link

  • Lundberg, P., et al. (2000). 13C-NMR spectrum field and temperature dependence of 13CO bound to hemoglobin. Annales Pharmaceutiques Françaises. Link

  • Heise, R., et al. (2014). 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology. Link

  • Motterlini, R., & Otterbein, L. E. (2010). The therapeutic potential of carbon monoxide.[3] Nature Reviews Drug Discovery. Link

Sources

Technical Guide: Quantum Isotope Effects in Carbon Monoxide Adsorption

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Thermodynamics, and Separation Protocols for C Enrichment
Executive Summary

The separation of carbon monoxide isotopologues (


C

O vs.

C

O) is a foundational challenge in physical chemistry with direct critical applications in the pharmaceutical and medical diagnostic sectors.[1] While the electronic potential energy surfaces of these isotopologues are identical under the Born-Oppenheimer approximation, their thermodynamic behavior diverges due to nuclear mass differences. This guide provides an in-depth analysis of the Zero-Point Energy (ZPE) effect that governs this divergence, detailing the adsorption energy gap (

), the selection of nanoporous frameworks (MOFs) for separation, and the experimental protocols (TPD) required to characterize these systems.

Target Audience: Physical Chemists, Surface Scientists, and Process Engineers in Isotope Enrichment (Medical Isotopes).

Theoretical Framework: The Quantum Isotope Effect

The preferential adsorption of


CO over 

CO is not driven by chemical affinity in the traditional sense (electron sharing), but by Chemical Affinity Quantum Sieving (CAQS) .
1.1 The Harmonic Oscillator Model

The adsorption of CO onto a surface (e.g., a metal site in a MOF or a catalyst surface) can be modeled as a harmonic oscillator. The vibrational energy levels are quantized:



Where:

  • 
     is the reduced Planck constant.
    
  • 
     is the vibrational frequency.
    
  • 
     is the force constant of the surface-adsorbate bond (identical for both isotopes).
    
  • 
     is the reduced mass of the system.
    
1.2 Zero-Point Energy (ZPE) Divergence

Since


CO has a higher mass than 

CO, its reduced mass (

) is larger, leading to a lower vibrational frequency (

). Consequently, the Zero-Point Energy (ground state,

) for adsorbed

CO is lower than that of

CO.


Because the potential well depth (


) is electronic and therefore identical for both, the energy required to desorb the molecule (

) is:


Conclusion:


CO sits "deeper" in the potential well. It requires more energy to desorb, resulting in a higher heat of adsorption (

) and stronger retention on the surface.
Visualization: Potential Energy Landscapes

The following diagram illustrates the ZPE difference in the potential energy well, visualizing why


CO binds more strongly.

ZPE_Effect Figure 1: Zero-Point Energy Differences in Adsorption Potential Wells cluster_0 Adsorption Potential Well (Lennard-Jones) Electronic_Limit Electronic Potential Minimum (De) (Identical for 12CO & 13CO) ZPE_13 ZPE Level: 13CO (Lower Frequency = Deeper Binding) ZPE_12 ZPE Level: 12CO (Higher Frequency = Weaker Binding) ZPE_13->ZPE_12 ΔE (Isotope Effect) Desorption Gas Phase (Desorbed) ZPE_13->Desorption  Activation Energy (13CO) Note Heavier isotopes have lower ZPE, requiring more energy to escape the potential well. ZPE_13->Note ZPE_12->Desorption  Activation Energy (12CO)

Caption: Schematic representation of the potential energy well. The heavier


CO (Green) has a lower ZPE than 

CO (Red), resulting in a larger barrier to desorption.
Quantitative Data: Adsorption Energy Differences

The energy difference is subtle, often requiring cryogenic conditions or highly specific porous materials to exploit for separation.

Table 1: Comparative Adsorption Metrics
Material SystemTemperature (K)Binding Energy ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

CO
Binding Energy

CO

(Difference)
Ref
CO Ice (Amorphous) 20 - 30 K

K

K
15 K (~0.12 kJ/mol) [1]
Mg-MOF-74 77 K~32 kJ/mol~32.2 kJ/mol~0.2 kJ/mol [2]
CPO-27-Ni 100 - 150 KHigh AffinityHigher AffinitySelectivity ~1.05 [2]

-Al

O

(0001)
DFT Calc.[1]-0.35 eV-0.36 eV~10 meV [3]

Key Insight: While the


 is small (~0.1 to 0.2 kJ/mol), in an industrial Pressure Swing Adsorption (PSA) or Temperature Swing Adsorption (TSA) column with thousands of theoretical plates, this difference enables high-purity enrichment (

) of

C.
Experimental Protocol: Temperature Programmed Desorption (TPD)

To validate the adsorption energy difference in a lab setting, TPD is the gold standard. This protocol ensures high-resolution separation of the desorption peaks.

4.1 Workflow Diagram

TPD_Protocol Figure 2: High-Resolution TPD Workflow for Isotope Characterization Prep 1. Sample Preparation (Ultra-High Vacuum Activation) Dosing 2. Cryogenic Dosing (Exposure to 12CO/13CO Mix at 20K) Prep->Dosing Cool to <30K Equilib 3. Thermal Equilibration (Remove Physisorbed Layers) Dosing->Equilib Pump Down Ramp 4. Linear Heating Ramp (β = 0.1 K/min) Equilib->Ramp Start PID Control Detect 5. Detection (QMS) (Monitor m/z 28 and 29) Ramp->Detect Real-time Data Analysis 6. Redhead Analysis (Calculate E_des) Detect->Analysis Peak Maxima (Tp)

Caption: Step-by-step TPD workflow. Precise temperature control (0.1 K/min) is critical to resolve the overlapping desorption peaks of isotopologues.

4.2 Detailed Methodology
  • Sample Activation:

    • Load the adsorbent (e.g., MOF crystallites or metal surface) into a UHV chamber (

      
       mbar).
      
    • Degas at 400 K for 4 hours to remove pre-adsorbed water/organics.

  • Cryogenic Dosing:

    • Cool the sample stage to 20 K using a closed-cycle helium cryostat.

    • Introduce a 50:50 mixture of

      
      CO and 
      
      
      
      CO via a leak valve until saturation (approx. 10 Langmuir exposure).
  • Ramping (The Critical Step):

    • Apply a linear heating ramp (

      
      ). For isotope resolution, a slow rate is mandatory: 
      
      
      
      .
    • Note: Faster rates (e.g., 10 K/min) will broaden peaks, obscuring the isotope shift.

  • Detection:

    • Use a Quadrupole Mass Spectrometer (QMS).[2]

    • Monitor m/z 28 (

      
      C
      
      
      
      O) and m/z 29 (
      
      
      C
      
      
      O).
    • Correction: Ensure m/z 29 is corrected for the natural abundance of

      
      C
      
      
      
      O (though negligible) and fragmentation patterns.
  • Data Analysis (Redhead Equation):

    • Calculate the desorption energy (

      
      ) using the peak temperature (
      
      
      
      ):
      
      
    • Expect

      
       for 
      
      
      
      CO to be slightly higher (0.1–0.5 K) than for
      
      
      CO.
Applications in Drug Development

Why does this physical chemistry matter to the pharmaceutical industry?

  • Metabolic Tracing (ADME):

    • Stable isotope labeling (

      
      C) is preferred over radiolabeling (
      
      
      
      C) for human clinical trials (Mass Balance Studies).
    • High-purity

      
      CO is the primary feedstock for synthesizing 
      
      
      
      C-labeled ureas, amides, and carboxylic acids used in drug candidates.
  • Diagnostic Breath Tests:

    • 
      C-Urea Breath Test:  The gold standard for detecting Helicobacter pylori. The cost and availability of this test are directly tied to the efficiency of 
      
      
      
      CO separation technologies described above [4].
  • Flux Analysis:

    • 
      C-Glucose is used to map metabolic pathways in cell cultures during biologic drug production (e.g., monoclonal antibodies), optimizing yield.
      
References
  • Smith, L. R., et al. "Isotope effect on the sublimation curves and binding energies of 12CO and 13CO interstellar ice analogues." Astronomy & Astrophysics, vol. 648, A6, 2021.

  • Evaluation of MOF materials for Quantum Sieving.[3] Oberlin College & Conservatory Research.

  • "Surface-Dependent Isotopic Adsorption of CO on α-Al2O3: Role of Weak Interactions and Zero-Point Energy." MDPI Materials, 2025.

  • "Analysis of 13C Enrichment of Vitamin A in Biological Samples by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry." National Institutes of Health (NIH).

Sources

Metabolic Pathways of Carbon Monoxide (13C) in Mammalian Physiology

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbon monoxide (CO), traditionally viewed solely as a toxic asphyxiant, is now recognized as a critical gasotransmitter alongside nitric oxide (NO) and hydrogen sulfide (H2S). In mammalian physiology, CO regulates vascular tone, inflammation, and cytoprotection.[1]

For researchers, 13C-labeled Carbon Monoxide (13C-CO) is an indispensable stable isotope tracer. Unlike radioactive 14C, it is safe for human metabolic flux analysis. This guide details the metabolic fate of 13C-CO, distinguishing between its physical transport (binding to hemoproteins) and its chemical transformation (oxidation to 13C-CO2).

Key Insight: Unlike glucose or amino acids, CO does not enter a complex anabolic cycle. Its "metabolism" is defined by:

  • High-affinity binding to transition metal centers (Fe2+ in Hemoglobin/Myoglobin).

  • Minor oxidative clearance (<1% to 5%) to CO2 via mitochondrial Cytochrome c Oxidase.

  • Exhalation as the primary route of elimination.

The Endogenous Landscape: Heme Oxygenase[2]

To understand the fate of exogenous 13C-CO, one must first understand the background "noise" of endogenous CO production. In mammals, CO is generated continuously by the catabolism of heme.[2]

The Heme Degradation Pathway

The enzyme Heme Oxygenase (HO-1/HO-2) catalyzes the rate-limiting step in heme degradation.[3] This reaction is stoichiometric:



In a tracer study using 13C-CO, this endogenous production (12C-CO) acts as a diluent. Conversely, researchers can administer [2-13C]Glycine or [5-13C]Aminolevulinic Acid (ALA) to biosynthesize endogenous 13C-CO, allowing for the measurement of heme turnover rates.

Visualization: Systemic Fate of CO

The following diagram illustrates the systemic flow of Carbon Monoxide, highlighting the competition between exhalation and mitochondrial oxidation.

CO_Systemic_Fate Exogenous Exogenous Source (13C-CO Gas / CORMs) Blood Blood Pool (Hb-13CO) Exogenous->Blood Inhalation/Injection Endogenous Endogenous Source (Heme Oxygenase) Endogenous->Blood Diffusion Tissue Tissue Compartment (Myoglobin / Cyt c Oxidase) Blood->Tissue Diffusion Lungs Lungs (Alveolar Exchange) Blood->Lungs Dissociation Tissue->Blood 13CO2 Transport (Bicarbonate) Mitochondria Mitochondria (Oxidation Site) Tissue->Mitochondria Intracellular Transport Exhalation Exhaled Breath (13CO + 13CO2) Lungs->Exhalation Elimination (>95%) Mitochondria->Tissue Oxidation to 13CO2

Figure 1: The systemic pharmacokinetics of 13C-CO. Note that the vast majority is exhaled unchanged.

The Oxidative Pathway: CO to CO2[4][5]

While >95% of CO is exhaled, the conversion of CO to CO2 is the only true "metabolic" degradation pathway. This process is slow but physiologically significant, particularly under conditions of hyperoxia or specific drug induction.

Mechanism: Cytochrome c Oxidase (Complex IV)

The primary site of mammalian CO oxidation is Cytochrome c Oxidase (CcO) , the terminal enzyme of the mitochondrial electron transport chain.[4][5]

  • Binding: CO competes with O2 for the reduced Binuclear Center (Heme a3 - CuB) of CcO.[6]

  • Inhibition vs. Oxidation: Usually, CO binding inhibits respiration (the toxic effect). However, at low concentrations, CcO can catalyze the oxidation of CO to CO2.

  • Reaction: The mechanism involves a nucleophilic attack by a hydroxide ion (bound to CuB) on the carbon atom of the CO (bound to Heme a3).



Visualization: Mitochondrial Oxidation Mechanism

This diagram details the molecular events at the mitochondrial membrane.

Mitochondrial_Oxidation CytC Cytochrome c (Reduced) ComplexIV Complex IV (Heme a3 - CuB Center) CytC->ComplexIV Electron Transfer O2_Path O2 Pathway (Respiration) ComplexIV->O2_Path Normal State CO_Path 13C-CO Pathway (Oxidation) ComplexIV->CO_Path Trace CO Present ROS ROS Generation (Superoxide) ComplexIV->ROS Electron Leak (Signaling) CO2 13C-CO2 (Metabolic Product) ComplexIV->CO2 Slow Oxidation (Hydroxylation) CO_Path->ComplexIV Binding to Fe2+

Figure 2: The bifurcation at Complex IV. CO is either oxidized to CO2 or triggers ROS signaling.

Experimental Protocol: 13C-CO Flux Analysis

This protocol outlines the method for quantifying the metabolic oxidation rate of CO in a murine model. This is a self-validating system using Isotope Ratio Mass Spectrometry (IRMS).

Phase 1: Preparation and Administration

Objective: Introduce a measurable "pulse" of 13C-CO without inducing toxicity.

  • Tracer Selection: Use 13C-CO gas (99 atom% 13C).

    • Note: Avoid 18O labeling as oxygen exchange with water is rapid and confounds results.

  • Delivery System:

    • Inhalation:[3][7] Sealed metabolic cage with a flow-through system. Mix 13C-CO with air to achieve ~100-500 ppm (sub-toxic).

    • CORM Injection: Use a water-soluble CO-Releasing Molecule (e.g., CORM-A1) synthesized with 13C.

  • Equilibration: Allow 30-60 minutes for HbCO levels to stabilize (Target: 3-5% HbCO).

Phase 2: Sampling and Detection

Objective: Distinguish between exhaled 13C-CO (physical clearance) and 13C-CO2 (metabolic clearance).

Sample TypeTarget AnalyteAnalytical MethodPurpose
Breath (Trap A) 13C-CO2IRMS (Isotope Ratio Mass Spec)Measures oxidation rate.[8]
Breath (Trap B) 13C-COGC-MS or Laser SpectroscopyMeasures total clearance/excretion.
Blood Hb-13COCo-Oximetry / GC-MSMeasures systemic load (Source pool).
Phase 3: The "Cold Trap" Workflow (Step-by-Step)

To ensure Trustworthiness of the data, you must physically separate CO2 from CO before analysis.

  • Exhalation Collection: Pump outlet air from the metabolic cage through a drying agent (Magnesium Perchlorate).

  • CO2 Trapping (The Metabolic Signal): Pass air through a liquid nitrogen trap or Ascarite column to capture all CO2 (both 12C and 13C).

  • CO Oxidation (The Excretion Signal): The remaining gas (containing CO but no CO2) passes through a catalytic oxidizer (Hopcalite) to convert the remaining 13C-CO into 13C-CO2.

  • Secondary Trapping: Capture this "new" CO2 in a second trap.

  • Analysis: Compare the 13C enrichment in Trap 1 (Metabolic Oxidation) vs. Trap 2 (Physical Excretion).

Data Interpretation & Calculations

To calculate the Fractional Oxidation Rate (


) :


Where:

  • 
     = Atom percent excess (APE) of 13C in exhaled CO2.
    
  • 
     = Total volume of CO2 produced per minute.
    
  • 
     = Atom percent excess of 13C in blood HbCO (or exhaled CO).
    
  • 
     = Total volume of CO eliminated per minute.
    

Typical Values: In healthy mammals,


 is typically 0.5% to 2.0% . Values >5% suggest induction of cytochrome P450 enzymes or free radical activity.

Drug Development Implications[3]

Understanding 13C-CO pathways is vital for developing CO-Releasing Molecules (CORMs) and Heme Oxygenase Inducers .

  • Pharmacokinetics (PK): 13C-labeling allows precise determination of the half-life of CO delivered by CORMs, distinguishing it from endogenous CO.

  • Safety Profiling: If a CORM produces a spike in 13C-CO2, it may indicate rapid intracellular release and mitochondrial interaction (potential toxicity) rather than slow, controlled release to Hemoglobin.

  • Breath Tests: 13C-CO breath tests are currently used to measure total red blood cell mass (dilution principle) and can be adapted to measure hemolysis rates in hemolytic anemia.

References

  • Vreman, H. J., et al. (2001). "Carbon monoxide and carboxyhemoglobin."[1][5][9] Advances in Clinical Chemistry.

  • Coburn, R. F. (1970).[5] "The carbon monoxide body stores." Annals of the New York Academy of Sciences.

  • Young, L. J., & Caughey, W. S. (1986). "Oxygenation of carbon monoxide by cytochrome c oxidase." Biochemistry.

  • Motterlini, R., & Otterbein, L. E. (2010). "The therapeutic potential of carbon monoxide."[3][2] Nature Reviews Drug Discovery.

  • Gulliyan, A., et al. (2016). "Carbon Monoxide: A Gasotransmitter of Clinical Importance."[2] Journal of Clinical and Diagnostic Research.

  • Antoniewicz, M. R. (2013). "13C metabolic flux analysis: optimal design of isotopic labeling experiments." Current Opinion in Biotechnology.

Sources

spin-lattice relaxation times of 13C nuclei in carbonyl ligands

The Silent Backbone: A Technical Guide to Carbonyl Relaxation

Executive Summary

In small molecule drug discovery, the carbonyl group (C=O) is a pharmacophore backbone. However, it represents the "Achilles' heel" of quantitative NMR (qNMR). Unlike protonated carbons, carbonyl nuclei lack efficient dipolar relaxation pathways, resulting in spin-lattice relaxation times (

Standard acquisition protocols (typically

integration errors of >50%

Part 1: The Physics of Patience (Theoretical Foundation)

To control the experiment, one must understand the dominant relaxation mechanisms. For protonated carbons (CH, CH


Dipolar-Dipolar (DD)

For quaternary carbonyls, the scenario changes drastically.

The Mechanism Hierarchy

Carbonyl carbons are isolated from protons. Consequently, the DD mechanism collapses (

Chemical Shift Anisotropy (CSA)
  • Low Field (< 300 MHz): Relaxation is inefficient (DD is weak due to distance; CSA is weak due to low

    
    ). 
    
    
    is longest here.
  • High Field (> 600 MHz): CSA becomes dominant because it scales with the square of the magnetic field (

    
    ). While this shortens 
    
    
    , it introduces line broadening (CSA broadening).
The "Invisible Signal" Paradox

In a standard pulse sequence (e.g., zgpg30), the steady-state magnetization (



If


Part 2: Measurement Protocol (Inversion Recovery)

Do not guess

Inversion Recovery (IR)
The Pulse Sequence
1
  • 
    :  Inverts magnetization to 
    
    
    .
  • 
     (vd):  Variable delay where relaxation occurs.[2]
    
  • 
    :  Readout pulse.
    
Step-by-Step Workflow
  • Estimate

    
     Pulse:  Calibrate accurately. An imperfect 
    
    
    pulse introduces transverse errors.
  • Set the Delay List (

    
    ):  Use a logarithmic distribution.
    
    • Example List (s): 0.01, 0.05, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0, 20.0, 40.0.

    • Critical: The longest delay must be ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[2][3]
      
  • Relaxation Delay (

    
    ):  Must be set to 
    
    
    of the slowest nucleus to ensure equilibrium before the
    
    
    pulse. For carbonyls, set
    
    
    for the test.
  • Processing: Phase the spectrum so the first point (

    
    ) is perfectly negative and the last point is perfectly positive.
    
Self-Validation: The Null Point Method

Before running a full exponential fit, check the "Null Point" (



  • Validation: If your fitted

    
     deviates significantly from 
    
    
    , your fit is mathematically unstable or
    
    
    was too short.

Part 3: The Solution (Paramagnetic Relaxation Agents)

Waiting 100 seconds per scan is not viable for high-throughput screening. The industry standard solution is Chromium(III) acetylacetonate [Cr(acac)


]
Mechanism of Action

Cr(acac)

Electron-Nuclear Dipolar
Doping Protocol
  • Reagent: 99.99% Cr(acac)

    
     (Trace metals basis).
    
  • Concentration: 0.025 M to 0.05 M (approx. 1–3 mg per 0.6 mL sample).

  • Effect: Reduces Carbonyl

    
     from ~20s to < 2s.
    
  • Trade-off: Paramagnetism shortens

    
     as well, causing line broadening.[4][5]
    
    • Limit: Do not exceed 0.1 M, or lines will become too broad for structural assignment.

Part 4: Data Presentation

Table 1: Comparative Relaxation Times ( at 11.7 T / 500 MHz)
Carbon TypeTypical

(Pure Sample)

with 0.03 M Cr(acac)

Required

(Pure)
Required

(Doped)
Methyl (-CH

)
1.5 – 3.0 s< 0.5 s15 s2.5 s
Methylene (-CH

-)
0.5 – 1.5 s< 0.3 s7.5 s1.5 s
Aromatic (C-H)2.0 – 5.0 s< 1.0 s25 s5.0 s
Carbonyl (C=O) 15.0 – 40.0 s 1.2 – 2.0 s > 100 s 10.0 s
Quaternary (C-q) 10.0 – 30.0 s 1.0 – 1.8 s > 75 s 9.0 s

Note: "Required


Part 5: Visualization of Workflows

Figure 1: Relaxation Mechanism Hierarchy

Caption: Logical flow determining the dominant relaxation pathway based on chemical structure and magnetic field strength.

RelaxationHierarchyStart13C Nucleus TypeProtonatedProtonated(CH, CH2, CH3)Start->ProtonatedQuaternaryQuaternary / Carbonyl(C=O, C-q)Start->QuaternaryDD_DomDipole-Dipole (DD)DominantProtonated->DD_Dom 1/r^6 effectFieldCheckMagnetic Field Strength?Quaternary->FieldCheckFieldCheck->DD_Dom Low Field (<300 MHz)CSA_DomCSA Dominant(scales w/ B0^2)FieldCheck->CSA_Dom High Field (>500 MHz)ResultFastFast RelaxationT1 < 3sDD_Dom->ResultFastResultSlowSlow RelaxationT1 > 20sCSA_Dom->ResultSlow Inefficient

Figure 2: Experimental Optimization Workflow

Caption: Step-by-step decision matrix for optimizing qNMR acquisition parameters for carbonyl-containing ligands.

OptimizationWorkflowInputSample PrepAgentCheckIs Sample Valuable/Recoverable?Input->AgentCheckDopeAdd Cr(acac)3(0.03 M)AgentCheck->Dope No (Routine)NoDopePure SampleAgentCheck->NoDope Yes (Precious)MeasT1Run Inversion Recovery(Fast estimate)Dope->MeasT1NoDope->MeasT1CalcD1Calculate D1(5 x T1)MeasT1->CalcD1DecisionD1 Acceptable?CalcD1->DecisionRunQRun qNMR(zgig / inverse gated)Decision->RunQ Yes (<10s)ReduceFlipReduce Flip Angle(30 deg pulse)Decision->ReduceFlip No (>60s)ReduceFlip->RunQ Accept Lower S/N

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Relaxation).

  • Caytan, E., et al. (2007). "Precise and accurate quantitative 13C NMR with reduced experimental time." Talanta, 71(3), 1016-1021.

  • Reich, H. J. (2023). Relaxation in NMR. University of Wisconsin-Madison Chemistry.

  • Becker, E. D. (1999). High Resolution NMR: Theory and Chemical Applications. Academic Press.[6]

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.

Precision Modeling of 13C Kinetic Isotope Effects in Carbonyl Bonding

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, DMPK Scientists

Executive Summary: The Mechanistic Probe

In drug development, defining the precise transition state (TS) of a metabolic pathway or a covalent inhibition mechanism is critical. While standard kinetics give rate constants, they often fail to distinguish between concerted and stepwise mechanisms. Heavy-atom Kinetic Isotope Effects (KIEs) , particularly


C KIEs at carbonyl centers, provide a direct readout of bond order changes and hybridization states (

) during the rate-determining step.

This guide details the theoretical calculation of


C KIEs using Density Functional Theory (DFT) and the Bigeleisen-Mayer formalism. Unlike primary Deuterium KIEs (which are large, ~2.0–7.0), 

C KIEs are subtle (typically 1.00–1.05). Consequently, the computational protocol requires rigorous error cancellation, specific scaling factors, and precise conformational matching.

Theoretical Framework: The Bigeleisen-Mayer Equation

The foundation of theoretical KIE prediction is the Bigeleisen-Mayer Equation (BME) .[1] It relies on the Born-Oppenheimer approximation, assuming the potential energy surface (PES) is independent of isotopic mass. The KIE is derived purely from the difference in vibrational frequencies between the light (


) and heavy (

) isotopologues in the ground state (GS) and transition state (TS).

The KIE (


) is the product of two terms:


Where:

  • MMI (Mass-Moment of Inertia): Accounts for translational and rotational partition functions.

  • EXC (Excitation): Contributions from vibrationally excited states (significant at high T or low frequencies).

  • ZPE (Zero Point Energy): The dominant term. It arises because the heavy isotope lowers the vibrational zero-point energy.[1] Since bonds are typically weaker in the TS than the GS, the ZPE difference is smaller in the TS, leading to a normal KIE (

    
    ).
    

Computational Protocol

This workflow ensures maximum cancellation of errors by using the same level of theory and grid integration for all species.[1]

Phase 1: Geometry Optimization & Transition State Search

Objective: Locate the exact saddle point (TS) and the reactant ground state (GS).

  • Software: Gaussian 16/ORCA 5.0+

  • Functional: Hybrid functionals are required.[1] B3LYP is the historical standard and benefits from extensive scaling factor libraries. M06-2X or

    
    B97X-D  are recommended for systems dominated by dispersion or non-covalent interactions.
    
  • Basis Set: 6-31G(d,p) is often sufficient for KIEs due to error cancellation. However, for publication-quality electronic energies, use def2-TZVP.

  • Solvation: Use SMD or CPCM.[1] Gas-phase calculations often overestimate KIEs by ignoring dielectric stabilization of charge separation.[1]

Phase 2: Hessian (Frequency) Calculation

Objective: Compute force constants to derive vibrational frequencies.

  • Crucial Step: You do not re-optimize the geometry for the heavy isotope.[1] The electronic PES is identical.[1] You only re-calculate frequencies using modified atomic masses.[1]

Gaussian Workflow
  • Run 1 (Light): Standard optimization + frequency.

  • Run 2 (Heavy): Read the Hessian from the checkpoint file (ReadFC) and apply isotope masses (ReadIsotopes).[2]

ORCA Workflow

ORCA handles this in a single block using the %freq module to project out the isotope-modified frequencies.[1]

Phase 3: Scaling Factors

Raw harmonic frequencies from DFT are systematically overestimated (approx. 5-10%) due to the neglect of anharmonicity. You must apply a scaling factor before using the BME.[1]

  • B3LYP/6-31G(d): 0.9613

  • M06-2X/def2-TZVP: 0.946[1]

  • Source: or the Truhlar group database.

Phase 4: Data Analysis (The ISOEFF Step)

Manual calculation is prone to error. Use a specialized script (like ISOEFF or Shermo ) to parse the frequency output.

  • Input: Light GS freqs, Heavy GS freqs, Light TS freqs, Heavy TS freqs.

  • Imaginary Frequency: The TS will have one imaginary frequency (the reaction coordinate). This must be excluded from the ZPE sum but included in the tunneling correction (e.g., Wigner or Bell correction).

Visualization of the Workflow

G cluster_freq Frequency Analysis (No Re-Opt) Start Start: Reactant & TS Guess Opt Geometry Optimization (DFT/B3LYP) Start->Opt Hessian Hessian Calculation (Force Constants) Opt->Hessian FreqL Light Isotopologue (12C) Hessian->FreqL FreqH Heavy Isotopologue (13C) Hessian->FreqH Scaling Apply Scaling Factors (Anharmonicity Corr.) FreqL->Scaling FreqH->Scaling BME Bigeleisen-Mayer Calculation Scaling->BME Result Predicted KIE (k12/k13) BME->Result

Figure 1: Computational pipeline for calculating heavy-atom KIEs. Note that the Hessian is calculated once and reused for both isotopologues to maximize error cancellation.

Case Study: Nucleophilic Addition to Carbonyls

Consider the reduction of a ketone (Acetophenone) by NaBH4.

  • Reaction:

    
    
    
  • Hybridization Change:

    
     (approx 1700 cm⁻¹ stretch) 
    
    
    
    
    
    (approx 1100 cm⁻¹ stretch).
  • Mechanism:

    • Stepwise: If the attack is rate-limiting, the C=O bond order decreases in the TS.

    • Concerted: Simultaneous hydride delivery and bond relaxation.

Interpretation of Results: | Calculated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


C KIE | Mechanistic Implication |
| :--- | :--- |
| 1.00 - 1.01  | Early TS:  Reactant-like. The C=O bond is barely perturbed. Typical for highly exothermic reactions (Hammond Postulate). |
| 1.03 - 1.05  | Optimal TS:  Significant rehybridization (

) is occurring. The C=O bond is lengthening, lowering the ZPE significantly. | | > 1.06 | Late TS / Artifact: Rare for primary

C. May indicate tunneling or error in GS conformational matching. | | < 0.99 (Inverse) | Equilibrium Effect: Or a mechanism where bond order increases (rare for carbonyl reduction, possible in specific rearrangements). |

Troubleshooting & Validation

  • Conformational Sampling: A common error is comparing a GS conformer that does not match the TS conformer. Ensure the "reactant" structure is the pre-reaction complex, not just the isolated molecule.

  • Grid Size: Use "Ultrafine" grids (Int(Grid=Ultrafine) in Gaussian) to prevent numerical noise from swamping the small isotope effect.

  • Tunneling: For

    
    C, tunneling is negligible compared to Hydrogen, but Bell corrections should still be checked if the imaginary frequency is high (>1000i cm⁻¹).
    

References

  • Bigeleisen, J., & Mayer, M. G. (1947).[3] Calculation of Equilibrium Constants for Isotopic Exchange Reactions. The Journal of Chemical Physics. Link

  • Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society.[1][4] Link

  • Wolfsberg, M., Van Hook, W. A., & Paneth, P. (2009). Isotope Effects in the Chemical, Geological, and Bio Sciences. Springer.[1] Link

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An Evaluation of Harmonic Vibrational Frequency Scale Factors. The Journal of Physical Chemistry A. Link

  • Gaussian, Inc. (2024). Vibrational Analysis in Gaussian 16. Gaussian Whitepapers.[1] Link

Sources

Methodological & Application

Application Note: Synthesis of 13C-Labeled Carboxylic Acids via Carbonylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of carbon-13 (


) into drug candidates is a critical step in Drug Metabolism and Pharmacokinetics (DMPK) studies, enabling precise metabolic tracking via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1][2] While traditional carboxylic acid synthesis often relies on oxidation or hydrolysis, transition-metal catalyzed carbonylation  offers superior atom economy and the ability to introduce the isotopic label at a late stage in the synthesis.

This guide details two field-proven methodologies for synthesizing


-labeled carboxylic acids:
  • Palladium-Catalyzed Carbonylation (The "Two-Chamber" Method): Utilizes ex situ generation of

    
     from stable surrogates, prioritizing safety and stoichiometry control.[1]
    
  • Nickel-Catalyzed Reductive Carboxylation: A direct approach using

    
     as the C1 source, ideal for accessing carboxylic acids from aryl halides without pre-functionalization to organometallics.[1]
    
Strategic Selection Guide
FeaturePd-Catalyzed Carbonylation (

)
Ni-Catalyzed Reductive Carboxylation (

)
Primary Substrate Aryl/Vinyl Halides & TriflatesAryl/Vinyl Chlorides, Bromides, Esters
Isotope Source

Gas or Surrogates (e.g.,

-Formate)

Gas or Carbonates
Pressure Low (Balloon or Sealed Chamber)Low to Medium (1–10 bar)
Nucleophile Water/Hydroxide (for acids), Alcohols (for esters)Reductant (Mn, Zn) acts as electron source
Key Advantage High functional group tolerance; "Gold Standard" reliability.[1][3]Avoids toxic CO handling; uses cheaper

.
Limitation Requires CO handling precautions (or specific glassware).[1]Sensitive to moisture; requires reductant removal.

Methodology A: Palladium-Catalyzed Carbonylation (Two-Chamber System)[4][5][6]

Principle & Mechanism

Direct handling of


 gas cylinders is expensive and hazardous.[1] The Two-Chamber System  (e.g., Skrydstrup’s COware® or similar H-tube setups) allows for the ex situ generation of 

in Chamber A, which diffuses into Chamber B to react with the substrate.[1]

Mechanism:

  • Generation:

    
    -Formate reacts with Acetic Anhydride or a specific acid chloride (COgen) to release 
    
    
    
    .[1]
  • Catalysis: Pd(0) undergoes oxidative addition with the aryl halide.[1]

  • Insertion:

    
     coordinates and inserts into the Pd-Ar bond.
    
  • Nucleophilic Attack: Hydroxide/Water attacks the acyl-palladium complex to release the labeled acid.

Visualization: Two-Chamber Workflow & Mechanism

TwoChamberSystem cluster_ChamberA Chamber A: Ex Situ 13CO Generation cluster_ChamberB Chamber B: Carbonylation Reaction Source 13C-Formate + Ac2O (or 13C-COgen) CO_Gas 13CO (Gas) Source->CO_Gas Pd(II) or Heat Intermediate Acyl-Pd Complex (Ar-13CO-Pd-X) CO_Gas->Intermediate Diffusion via Headspace Substrate Aryl Halide (Ar-X) Substrate->Intermediate Oxidative Addition + 13CO Insertion Pd_Cat Pd Catalyst (e.g., Pd(OAc)2 / Xantphos) Pd_Cat->Intermediate Product 13C-Carboxylic Acid (Ar-13COOH) Intermediate->Product Hydrolysis (H2O/Base)

Caption: Schematic of the Two-Chamber System facilitating safe, stoichiometric transfer of 13CO.

Detailed Protocol

Target: Synthesis of


-Benzoic Acid derivatives from Aryl Bromides.

Reagents:

  • Chamber A (CO Source): Sodium

    
    formate (1.5 equiv), Acetic Anhydride (2.0 equiv), dry DMF.[1]
    
  • Chamber B (Reaction): Aryl Bromide (1.0 equiv, 0.5 mmol), Pd(OAc)

    
     (2 mol%), Xantphos (3 mol%), 
    
    
    
    (3.0 equiv),
    
    
    (5.0 equiv), Dioxane/DMF (1:1).[1]

Step-by-Step Procedure:

  • Setup: Use a commercially available two-chamber glass reactor or connect two reaction vials via a chemically resistant bridge (PTFE tubing).[1]

  • Chamber B Loading (Reaction):

    • Add Pd(OAc)

      
       (2.2 mg) and Xantphos (8.7 mg) to Chamber B.
      
    • Add the Aryl Bromide (0.5 mmol).[1]

    • Seal and purge with Argon.

    • Inject degassed solvent (Dioxane/DMF, 2 mL),

      
       (210 µL), and degassed water (45 µL).[1]
      
  • Chamber A Loading (Generation):

    • Add Sodium

      
      formate (52 mg, 0.75 mmol) to Chamber A.
      
    • Seal and purge with Argon.

    • Inject dry DMF (1 mL) and Acetic Anhydride (100 µL). Note: The reaction between formate and anhydride generates CO upon heating.[2]

  • Initiation:

    • Place the entire system (both chambers) into a pre-heated oil bath at 80°C .

    • Stir vigorously. The pressure will rise slightly as

      
       is generated and consumed.[1]
      
  • Workup:

    • After 16–24 hours, cool the system to room temperature.

    • Carefully vent the system in a fume hood (residual CO risk).

    • Acidify Chamber B mixture with 1M HCl to pH < 3.

    • Extract with EtOAc (3x), dry over

      
      , and concentrate.
      
    • Purify via column chromatography or recrystallization.

Critical Control Point: Ensure the bridge connection is gas-tight. A leak will result in poor radiochemical yield and potential safety hazards.

Methodology B: Nickel-Catalyzed Reductive Carboxylation

Principle & Mechanism

This method bypasses the need for CO gas entirely, using


 (often generated from Ba

) as the carbon source.[1] It utilizes a reducing metal (Mn or Zn) to regenerate the active Ni(0) species, allowing the coupling of electrophiles (aryl halides) with

.[1]

Mechanism:

  • Reduction: Mn reduces Ni(II) precatalyst to active Ni(0).[1][4]

  • Oxidative Addition: Ni(0) inserts into Ar-X to form Ar-Ni(II)-X.[1]

  • Reduction II: Ar-Ni(II)-X is reduced to an anionic Ar-Ni(I) or Ar-Ni(0) species.[1]

  • Carboxylation: Nucleophilic attack of the Nickel species onto

    
    .[1]
    
  • Transmetalation/Release: The carboxylate salt is released, and Ni is recycled.

Visualization: Catalytic Cycle

NiCatalysis Ni0 Ni(0)Ln NiII_Ar Ar-Ni(II)-X Ni0->NiII_Ar Oxidative Addition (Ar-X) Ni_Red Reduced Ni-Ar Intermediate NiII_Ar->Ni_Red Mn -> Mn(II) (Reduction) Product_Salt Ar-13COO- Metal+ Ni_Red->Product_Salt 13CO2 Insertion Product_Salt->Ni0 Ligand Exchange Cycle Closes

Caption: Simplified catalytic cycle for Ni-catalyzed reductive carboxylation using Mn as reductant.

Detailed Protocol

Target: Synthesis of


-Ibuprofen precursor from 4-isobutyl-1-chlorobenzene.

Reagents:

  • Catalyst:

    
     (10 mol%), Bathophenanthroline (20 mol%).[1]
    
  • Reductant: Manganese powder (2.0 equiv, activated).[1]

  • Isotope Source:

    
     (balloon pressure, ~1 atm).[1][5]
    
  • Additives:

    
     (0.5 equiv) to facilitate electron transfer.[1]
    
  • Solvent: DMA (N,N-Dimethylacetamide), anhydrous.

Step-by-Step Procedure:

  • Catalyst Pre-formation:

    • In a glovebox or under Argon, mix

      
       (11 mg) and Bathophenanthroline (33 mg) in DMA (1 mL). Stir until a deep red/brown complex forms.
      
  • Reaction Assembly:

    • To a dried Schlenk tube, add Manganese powder (55 mg, activated with HCl/MeOH wash previously).

    • Add

      
       (65 mg).
      
    • Add the Aryl Chloride (0.5 mmol).

    • Add the pre-formed catalyst solution.

  • 
     Introduction: 
    
    • Flash freeze the mixture (Liquid

      
      ), evacuate the headspace, and backfill with 
      
      
      
      from a balloon or generated via acidolysis of Ba
      
      
      .[1]
    • Repeat 3 times to ensure saturation.

  • Reaction:

    • Stir vigorously at 25–40°C (often works at room temperature).

    • Time: 12–24 hours.[5]

  • Quench & Isolation:

    • Carefully vent.

    • Quench with 1M HCl (hydrolysis of the manganese carboxylate).

    • Extract with EtOAc.

    • Crucial Step: Wash organic layer with dilute LiCl solution to remove DMA.

    • Dry and concentrate.

References

  • Skrydstrup, T., et al. (2013).[6] Reductive Carbonylation of Aryl Halides Employing a Two-Chamber Reactor: A Protocol for the Synthesis of Aryl Aldehydes Including 13C- and D-Isotope Labeling. The Journal of Organic Chemistry.

  • Beller, M., et al. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Chemical Reviews.

  • Martin, R., et al. (2019). Catalytic Decarboxylation/Carboxylation Platform for Accessing Isotopically Labeled Carboxylic Acids. ACS Catalysis.

  • Tortajada, A., et al. (2019). Ni-catalyzed reductive carboxylation of organic halides with CO2. Angewandte Chemie International Edition.

  • Heck, R. F. (1974).[1][7] Palladium-catalyzed reactions of organic halides with carbon monoxide. Journal of the American Chemical Society.

Sources

in situ FTIR monitoring of 13CO adsorption on catalyst surfaces

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution In Situ FTIR Monitoring of


CO Adsorption on Catalyst Surfaces 

Abstract

This application note details the protocol for utilizing carbon-13 labeled carbon monoxide (


CO) as a probe molecule for in situ Fourier Transform Infrared (FTIR) spectroscopy. While standard 

CO is the ubiquitous probe for characterizing active sites (metal oxidation state, coordination environment, and dispersion),

CO offers critical advantages in spectral resolution, background discrimination, and mechanistic validation. This guide provides a rigorous, self-validating methodology for experimental setup, dosing, and spectral interpretation, grounded in the harmonic oscillator principles of vibrational spectroscopy.

Introduction: The Isotopic Advantage

Carbon monoxide (CO) is the premier probe molecule in heterogeneous catalysis due to its high extinction coefficient and sensitivity to the electronic state of adsorption sites. However, standard


CO analysis faces challenges:
  • Atmospheric Interference: Rotational-vibrational bands of atmospheric water and CO

    
     can obscure critical spectral regions.
    
  • Support Overlap: Strong lattice vibrations of oxide supports (e.g., TiO

    
    , CeO
    
    
    
    ) often absorb near the CO fingerprint region (< 2000 cm
    
    
    ).
  • Assignment Ambiguity: Distinguishing between Fermi resonances, combination bands, and true CO stretches is often speculative.

Why


CO? 
Replacing 

C with

C increases the reduced mass of the oscillator, shifting vibrational bands to lower frequencies (red shift). This shift is predictable and allows researchers to:
  • Unmask hidden bands: Move CO peaks away from support cut-off frequencies.

  • Validate assignments: A band that does not shift upon isotopic substitution is not a CO vibration.

  • Quantify exchange rates: Monitor dynamic surface reactions by switching between

    
    CO and 
    
    
    
    CO feeds.

Theoretical Framework: The Harmonic Oscillator

To interpret


CO spectra, one must predict the expected frequency shift. The C-O bond acts as a harmonic oscillator. The vibrational frequency (

) is governed by Hooke’s Law:


Where:

  • 
     = speed of light
    
  • 
     = force constant (bond strength)
    
  • 
     = reduced mass, defined as 
    
    
    

Isotopic Shift Calculation: Assuming the force constant (


) remains unchanged upon isotopic substitution (a valid approximation for surface adsorption), the ratio of frequencies is proportional to the square root of the inverse ratio of reduced masses.

Table 1: Theoretical Frequency Shift Parameters

Parameter

C

O

C

O
Mass C (amu) 12.00013.003
Mass O (amu) 15.99515.995
Reduced Mass (

)
6.8567.172
Isotopic Ratio (

)
--0.9777
Gas Phase

(cm

)
2143~2095

Calculation:


.
Insight: A band observed at 2050 cm

for

CO should appear at

cm

for

CO. Deviations from this ratio indicate coupling effects or anharmonicity.

Experimental Configuration

A robust vacuum manifold is essential for controlled dosing. The system must achieve high vacuum (


 Torr) to remove physisorbed water and ensure monolayer purity.
Manifold & Cell Design (DOT Visualization)

G cluster_gas Gas Supply cluster_cell IR Cell He He (Purge) MFC Mass Flow / Leak Valve He->MFC CO13 13CO (99%) CO13->MFC O2 O2 (Activation) O2->MFC Manifold SS Vacuum Manifold (Heated) MFC->Manifold Dosing Cell Transmission Cell (CaF2 Windows) Manifold->Cell Gas Inlet Pump Turbo Pump (<1E-6 Torr) Cell->Pump Evacuation Sample Catalyst Wafer FTIR FTIR Spectrometer (MCT Detector) FTIR->Cell IR Beam

Figure 1: Schematic of the high-vacuum gas handling system coupled with the transmission IR cell. Note the dedicated leak valve for precise


CO dosing.

Detailed Protocol

Phase 1: Sample Preparation

Objective: Create a uniform, self-supporting wafer with optimal optical density.

  • Grinding: Grind the catalyst powder in an agate mortar to a fine grain size (< 5

    
    m) to minimize scattering (Christiansen effect).
    
  • Pelletizing: Press ~15-20 mg of powder into a 13 mm or 20 mm self-supporting wafer using 2-5 tons of pressure.

    • Critical Check: The wafer must be translucent. If opaque, reduce thickness.

  • Mounting: Place the wafer in the sample holder (gold or quartz) inside the IR cell.

Phase 2: Activation (Pretreatment)

Objective: Remove surface contaminants (H


O, carbonates) and set the metal oxidation state.
  • Evacuation: Pump down to

    
     Torr.
    
  • Calcination/Reduction:

    • Heat to 300-500°C (ramp 5°C/min) under flowing O

      
       (to oxidize) or H
      
      
      
      (to reduce), depending on the target study.
    • Hold for 1 hour.

  • Outgassing: Switch to dynamic vacuum at the activation temperature for 1 hour to remove chemisorbed gases.

  • Cooling: Cool to the adsorption temperature (typically 25°C or -196°C for weak sites) under dynamic vacuum.

  • Background Spectrum: Collect the Reference Spectrum (

    
    )  of the clean activated surface.
    
    • Settings: 4 cm

      
       resolution, 64-128 scans.
      
Phase 3: CO Dosing (Stepwise Isotherm)

Objective: Introduce probe molecules controllably to distinguish site strength.

  • Pulse 1 (Low Coverage): Introduce

    
    CO via the leak valve to a pressure of 0.1 Torr.
    
    • Wait: 2 minutes for equilibration.

    • Measure: Collect Spectrum

      
      .
      
    • Processing: Calculate Absorbance

      
      .
      
  • Pulse 2-5 (Saturation): Increase pressure stepwise (e.g., 1, 5, 10 Torr). Collect spectra at each step.

    • Observation: Watch for the growth of bands. Low-frequency bands (bridged) often fill after high-frequency (linear) bands.

  • Evacuation (Desorption): Close the gas inlet and open the line to the turbo pump.

    • Measure: Collect spectra every minute for 10 minutes.

    • Insight: Species remaining after evacuation are chemisorbed . Species that disappear are physisorbed or weakly bound.

Data Analysis & Interpretation

Spectral Assignment Logic

Use the isotopic shift to confirm assignments.

Table 2: Common


CO Band Assignments on Group VIII Metals 
ModeGeometry

CO Range (cm

)
Expected

CO Range (cm

)
Gas Phase Free Rotational2143 (branch center)~2095
Linear (On-top) M-CO2000 - 21001955 - 2053
Bridged M

-CO
1800 - 20001760 - 1955
Multi-Hollow M

-CO / M

-CO
< 1800< 1760
Cationic M

-CO
> 2100> 2053
Validation Workflow (DOT Visualization)

Logic Start Observe Band X in Spectrum Calc Calculate Theoretical Shift (0.9777 * X) Start->Calc Compare Compare with Experimental 13CO Band Calc->Compare Match Shift Matches Theory (~2.2%) Compare->Match Yes NoShift No Shift Observed Compare->NoShift No Deviant Significant Deviation (>5 cm-1 error) Compare->Deviant Partial Result1 Confirmed CO Species Match->Result1 Result2 Support Phonon / Impurity NoShift->Result2 Result3 Fermi Resonance or Dipole Coupling Deviant->Result3

Figure 2: Logical workflow for validating spectral bands using isotopic substitution.

Troubleshooting & Quality Control

  • Issue: Gas Phase Interference.

    • Symptom:[1][2][3][4][5][6][7] Sharp rotational fine structure superimposed on broad chemisorption bands.

    • Fix: Subtract the spectrum of the empty cell filled with

      
      CO at the same pressure. Alternatively, evacuate briefly to remove gas phase CO while retaining chemisorbed species.
      
  • Issue: Beam Heating.

    • Symptom:[1][2][3][4][5][6][7][8] Band intensity decreases over time during measurement.

    • Cause: The IR beam heats the black catalyst wafer, causing desorption.

    • Fix: Use a mesh attenuator to reduce beam power or cool the cell with liquid nitrogen.

  • Issue: Isotopic Purity.

    • Validation: Ensure the

      
      CO source is >99% atom 
      
      
      
      C. Small amounts of
      
      
      CO will appear as high-frequency shoulders (the "isotopic dilution" effect), which can actually be useful for studying dipole-dipole coupling.

References

  • Hadjiivanov, K. I., & Vayssilov, G. N. (2002). Characterization of oxide surfaces and zeolites by adsorption of carbon monoxide as a probe molecule.[9][10] Advances in Catalysis, 47, 307-511. Link

  • Basu, P., et al. (2011). Determination of Polycarbonyl Species on Nickel-Containing Catalysts by Adsorption of CO Isotopic Mixtures.[11] Topics in Catalysis. Link

  • Yates, J. T. (1998). Experimental Innovations in Surface Science. Springer.
  • Allian, A. D., et al. (2011). Chemisorption of CO on Pd/Al2O3: An in situ DRIFTS/MS study. Applied Catalysis A: General.
  • NIST Chemistry WebBook. Carbon-13 Monoxide Vibrational Data. Link

Sources

procedures for handling high-pressure 13C-carbon monoxide in flow chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Handling of High-Pressure


C-Carbon Monoxide in Flow Chemistry 

Executive Summary

The incorporation of Carbon-13 (


C) into drug candidates is a critical step for ADME (Absorption, Distribution, Metabolism, and Excretion) studies and NMR structural elucidation. However, 

CO gas is prohibitively expensive compared to its natural isotopologue. Traditional batch carbonylation requires excess gas pressure, leading to significant waste of the labeled reagent and heightened safety risks.

This guide details a continuous flow protocol utilizing a Tube-in-Tube Reactor (TiTR) system. Unlike slug-flow regimes, the TiTR approach utilizes a gas-permeable Teflon AF-2400 membrane to decouple gas and liquid flow. This allows for "dead-end" gas delivery, ensuring that


CO is consumed with near-stoichiometric efficiency (approaching 100% atom economy) while maintaining high system pressure to drive reaction kinetics according to Henry’s Law.

Safety Framework & Engineering Controls

Carbon monoxide is a silent killer. When pressurized, the potential for rapid, high-volume release necessitates a multi-layered safety strategy.

  • Engineering Controls:

    • Reactor Containment: The entire flow setup must be housed within a fume hood with a face velocity >100 fpm.

    • Active Monitoring: Two independent CO monitors are required: one inside the hood (near the reactor) and one outside (breathing zone).

    • Automatic Shut-off: The

      
      CO cylinder regulator should be interlocked with the hood monitor to shut off supply if >25 ppm is detected.
      
  • System Pressure Rating: All fittings (Swagelok/Vici), tubing (PFA/SS316), and the TiTR module must be rated to at least 1.5x the operating pressure. For this protocol (20 bar), components must be rated to >30 bar.

Hardware Configuration: The "Dead-End" TiTR System

To maximize


CO usage, we do not flow the gas through the reactor to a vent. Instead, we use a Dead-End Configuration . The gas side of the reactor is pressurized like a capacitor; gas is only drawn from the cylinder as it is consumed by the liquid phase.
The Tube-in-Tube Reactor (TiTR) Mechanism
  • Inner Tube: Teflon AF-2400 (Gas permeable, liquid impermeable).[1][2]

  • Outer Tube: PTFE/Stainless Steel (Structural shell).

  • Mechanism:

    
    CO pressurizes the annulus (space between tubes). It diffuses through the AF-2400 membrane into the liquid stream flowing inside the inner tube.
    
Workflow Diagram

TiTR_Setup Cylinder 13CO Cylinder (High Pressure Source) Regulator Pressure Regulator (Set to 20 bar) Cylinder->Regulator MFC Mass Flow Controller (Monitoring Only) Regulator->MFC Annulus Outer Annulus (Gas Phase) MFC->Annulus Dead-End Feed InnerTube Inner Membrane (Liquid Phase) Annulus->InnerTube Diffusion (Henry's Law) Coil Thermal Dwell Coil (Heating Zone) InnerTube->Coil Saturated Stream Pump HPLC Pump (Substrate + Cat) Pump->InnerTube Liquid In BPR Back Pressure Regulator (Liquid Side: 25 bar) Coil->BPR Collection Product Collection BPR->Collection

Figure 1: Schematic of the Dead-End Tube-in-Tube setup. Note that the gas line terminates at the reactor annulus, ensuring zero waste.

Experimental Protocol: Pd-Catalyzed C-Aminocarbonylation

Objective: Synthesis of


C-labeled benzamide from aryl iodide.
Reagents:  4-Iodoanisole (0.1 M), Morpholine (1.5 equiv), Pd(OAc)

(1 mol%), Xantphos (1 mol%), DIPEA (2 equiv) in Dioxane.
Phase 1: System Validation (The "Dry Run")
  • Step 1: Purge the entire system (liquid and gas lines) with Nitrogen (

    
    ).
    
  • Step 2: Pressurize the liquid line with pure solvent (Dioxane) to 25 bar using the Back Pressure Regulator (BPR).

  • Step 3: Pressurize the gas annulus with

    
     to 20 bar.
    
  • Step 4: Leak Check: Close the

    
     inlet valve. Monitor the pressure gauge on the gas side for 10 minutes.
    
    • Pass Criteria: Pressure drop < 0.1 bar.

    • Fail Criteria: Visible drop indicates a leak. Do not introduce

      
      CO. 
      
Phase 2: CO Introduction (Dead-End Filling)
  • Step 5: Vent the

    
     from the gas annulus.
    
  • Step 6: Connect the

    
    CO cylinder. Set the regulator to 20 bar .
    
  • Step 7: Open the valve to fill the annulus. Once the pressure stabilizes at 20 bar, the system is "charged."

    • Note: In "Dead-End" mode, the MFC (Mass Flow Controller) will show a high flow initially, then drop to near zero, only registering the tiny flow rate required to replace the gas diffusing into the liquid.

Phase 3: Reaction Execution
  • Step 8: Begin pumping the reaction mixture (Aryl iodide/Pd/Amine) at 0.5 mL/min .

  • Step 9: Set the thermal dwell coil (downstream of the TiTR) to 100°C .

    • Logic: We saturate with gas at ambient temperature (in the TiTR) to maximize solubility (Henry's Law), then heat the mixture in a separate coil to drive the reaction. Heating the TiTR directly can cause outgassing and membrane deformation.

  • Step 10: Collect the steady-state output after 2 reactor volumes have passed.

Phase 4: System Quench & Recovery
  • Step 11: Switch solvent input to pure Dioxane to flush the catalyst.

  • Step 12: Close the

    
    CO cylinder valve.
    
  • Step 13: Crucial: The gas annulus still contains high-pressure

    
    CO. Connect the gas outlet to a scrubbing solution (e.g., PdCl
    
    
    
    solution) or a dedicated waste bag, and slowly vent the annulus.

Data & Optimization: Flow vs. Batch

The following table illustrates the efficiency gains of the TiTR flow method compared to a standard high-pressure batch autoclave for the same scale reaction (1 mmol).

ParameterBatch Autoclave (50 mL)Flow TiTR (Dead-End)Scientific Rationale
System Pressure 5 bar20 barFlow reactors allow higher pressures safely due to small volumes, increasing gas concentration (

).

CO Equivalents
> 10.0 equiv~ 1.1 equivBatch requires headspace pressurization. Dead-end flow only consumes what diffuses into the liquid.
Reaction Time 4 Hours10 MinutesImproved mass transfer (gas-liquid interface) and higher T/P capability in flow.
Safety Hazard High (Large gas volume)Low (Minimal gas inventory)The TiTR annulus holds < 2 mL of gas at any time.

Troubleshooting & Critical Parameters

Issue: Low Conversion
  • Cause 1: Membrane Saturation. If the liquid flow rate is too high, the residence time in the TiTR is insufficient for the liquid to reach

    
    CO saturation.
    
    • Fix: Reduce flow rate or increase TiTR length.

  • Cause 2: "Blanketing". In dead-end mode, impurities (like

    
     or Argon) can accumulate at the membrane surface, blocking 
    
    
    
    CO diffusion.
    • Fix: Implement a "Slow Bleed." Open the gas outlet slightly to allow a microscopic flow (0.1 mL/min) to purge impurities.

Issue: Membrane Failure
  • Symptom: Gas bubbles appearing in the liquid line after the TiTR.

  • Cause: Differential pressure limit exceeded. The liquid pressure must always be

    
     gas pressure to prevent bubbling, but not so high that it crushes the membrane.
    
  • Rule: Maintain

    
    .
    

References

  • Koos, P., et al. (2016). Controlled generation and use of CO in flow.[3][4][5][6][7][8] Reaction Chemistry & Engineering.[4]

  • Polyzos, A., O'Brien, M., Petersen, T. P., Baxendale, I. R., & Ley, S. V. (2011). The continuous-flow synthesis of carboxylic acids using CO2 as a C1 source.

  • Brancour, C., et al. (2013).[7] Modernized Low Pressure Carbonylation Methods in Batch and Flow.[7] Organic Letters.[7]

  • Skrydstrup, T., et al. (2016). Carbonylations in flow: tube-in-tube reactor vs. gas–liquid slug flow.[5][9][10][11] Reaction Chemistry & Engineering.[4]

  • Mallia, C. J., & Baxendale, I. R. (2016). The Use of Gases in Flow Synthesis.[5][8] Organic Process Research & Development.[2]

Sources

synthesizing 13C-labeled urea from 13C-carbon monoxide precursors

Application Note: High-Efficiency Synthesis of C-Urea from CO Precursors

Executive Summary

The synthesis of





C-carbon monoxide (

CO)

This guide details two distinct, high-fidelity protocols for converting


  • Method A (Organometallic): Palladium(II)-catalyzed oxidative carbonylation.[1][2][3] Best for rapid, small-batch synthesis with high atom economy.

  • Method B (Bio-mimetic/Green): Polysulfide-mediated aqueous synthesis. Best for high-purity requirements, utilizing water as a solvent with 95%+ yield.

Safety & Pre-requisites

CRITICAL WARNING: Carbon monoxide (

  • Engineering Controls: All reactions must be performed in a fume hood fitted with a functionally tested CO detector.

  • Gas Handling: Use a vacuum manifold (Schlenk line) for quantitative transfer of expensive

    
    CO gas.
    
  • Personal Protective Equipment (PPE): Standard lab coat, nitrile gloves, and safety glasses. A portable CO monitor worn on the lapel is recommended.

Method A: Palladium-Catalyzed Oxidative Carbonylation

Principle: This method utilizes a Wacker-type catalytic cycle where Pd(II) activates the amine for nucleophilic attack by CO. Copper(II) is used as a terminal oxidant to regenerate the active Pd(II) species, allowing the reaction to proceed under mild conditions.

Reagents
  • Precursor:

    
    C-Carbon Monoxide (99 atom% 
    
    
    C).[4]
  • Reactant: Ammonia (

    
    ), 0.5 M in 1,4-dioxane.
    
  • Catalyst: Palladium(II) acetate [Pd(OAc)

    
    ].[1]
    
  • Oxidant: Copper(II) acetate [Cu(OAc)

    
    ].
    
  • Solvent: Anhydrous 1,4-dioxane.

Experimental Protocol
  • Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Connect to a vacuum manifold.

  • Loading: Under nitrogen counter-flow, charge the tube with:

    • Pd(OAc)

      
       (5 mol% relative to CO).
      
    • Cu(OAc)

      
       (0.5 equivalents).[1]
      
    • 4.0 mL of 0.5 M

      
       in dioxane.
      
  • Gas Addition: Freeze the solution in liquid nitrogen (freeze-pump-thaw cycle x3) to degas.

  • Introduction of

    
    CO:  Warm to room temperature. Introduce 
    
    
    CO gas from a lecture bottle or balloon until the pressure reaches 1 atm (approx. 1 mmol scale).
  • Reaction: Seal the vessel and heat to 95°C for 4 hours. The solution will darken as Cu(II) reduces to Cu(I).

  • Workup: Cool to room temperature. Vent excess gas through a bleach trap. Filter the reaction mixture through a Celite pad to remove metal salts.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from hot ethanol to yield white crystalline

    
    C-Urea.
    
Mechanistic Pathway (Method A)

Pd_CyclePd_IIPd(II) SpeciesCoordinationCO Coordination[Pd-13CO]2+Pd_II->Coordination+ 13CONu_AttackAmine Attack(Formation of Carbamoyl-Pd)Coordination->Nu_Attack+ NH3Red_ElimReductive EliminationReleases 13C-UreaNu_Attack->Red_Elim+ NH3Pd_0Pd(0) SpeciesRed_Elim->Pd_0Product ReleaseRegenRe-oxidation by Cu(II)Pd(0) -> Pd(II)Pd_0->Regen+ 2 Cu(II)Regen->Pd_II- 2 Cu(I)

Figure 1: Palladium(II) catalytic cycle for oxidative carbonylation.[2] The cycle relies on Copper(II) to re-oxidize Palladium, enabling the continuous uptake of

Method B: Polysulfide-Mediated Aqueous Synthesis

Principle: This "green chemistry" approach mimics bio-geochemical pathways. Elemental sulfur reacts with trace sulfide to form polysulfides (

5



Reagents
  • Precursor:

    
    C-Carbon Monoxide (1 atm).
    
  • Reactant: Aqueous Ammonia (28%

    
    ).
    
  • Mediator: Elemental Sulfur (

    
    ).[6][7]
    
  • Initiator: Sodium Hydrosulfide (NaHS) - trace amount.

  • Solvent: Deionized Water.

Experimental Protocol
  • Setup: Use a 50 mL pressure-rated glass bottle with a crimp seal (serum bottle).

  • Loading: Add Elemental Sulfur (3.0 mmol) and NaHS (0.1 mmol) to 5 mL of aqueous ammonia (approx. 15 mmol

    
    ).
    
  • Gas Exchange: Seal the bottle. Purge the headspace with inert gas (

    
    ), then pressurize with 1 atm of 
    
    
    CO
    .
  • Reaction: Place the bottle in a shaking water bath at 65°C .

    • Observation: The solution will turn orange/red due to polysulfide formation.

    • Duration: 32 to 64 hours (reaction is slower but highly selective).

  • Completion: The consumption of

    
    CO can be monitored by headspace pressure drop.
    
  • Workup: Open the vessel (caution: trace

    
     smell). The polysulfides are oxidized by air or treated with a drop of 
    
    
    to precipitate elemental sulfur.
  • Isolation: Filter off the sulfur. Evaporate the aqueous filtrate to dryness to obtain high-purity

    
    C-Urea.
    
Mechanistic Pathway (Method B)

Sulfur_CycleCO_Gas13CO (Gas)PolysulfidePolysulfide (Sn)CO_Gas->PolysulfideAttackCOS_Inter13C-COS(Intermediate)Polysulfide->COS_InterSulfur TransferAminolysisAminolysis (+NH3)COS_Inter->AminolysisUrea13C-Urea(Product)Aminolysis->UreaH2SH2SAminolysis->H2SByproductH2S->PolysulfideRegeneration (in situ)

Figure 2: Sulfur-mediated conversion pathway. Polysulfides act as a catalyst to transfer oxygen and sulfur, activating the inert


Data Analysis & Quality Control

Yield Comparison
ParameterMethod A (Pd-Catalyzed)Method B (Sulfur-Mediated)
Reaction Time 4 Hours32 - 64 Hours
Temperature 95°C65°C
Solvent 1,4-Dioxane (Organic)Water (Green)
Yield (based on CO) ~65-80%95-100%
Purification Difficulty Moderate (Metal removal)Low (Filtration/Evaporation)
Analytical Validation

To validate the synthesis, perform


C-NMR

  • Target Shift: The carbonyl carbon of urea should appear as a singlet at

    
     160.0 - 161.0 ppm .
    
  • Mass Spectrometry: ESI+ mode. Look for

    
     peak at m/z 62.04  (compared to 61.04 for unlabeled urea).
    

References

  • Kealey, S., et al. (2014).[2] "Palladium-mediated oxidative carbonylation reactions for the synthesis of 11C-radiolabelled ureas." Journal of Labelled Compounds and Radiopharmaceuticals.

  • Kitadai, N., et al. (2022).[7] "Polysulfide-assisted urea synthesis from carbon monoxide and ammonia in water." PeerJ.

  • Gabriele, B., et al. (2004). "Efficient synthesis of ureas by direct palladium-catalyzed oxidative carbonylation of amines."[1][2][3] Journal of Organic Chemistry.

  • Mizuno, T., et al. (2010). "Sulfur-assisted carbonylation of amines with carbon monoxide." Tetrahedron Letters.

using 13CO as a probe molecule for zeolite characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Probing the Inner Landscape of Zeolites: A Detailed Guide to Using ¹³CO for Advanced Active Site Characterization

Abstract: Zeolites are crystalline aluminosilicates of immense industrial importance, primarily due to their well-defined microporous structures and tunable acidic properties that drive a vast array of catalytic reactions.[1][2] A deep understanding of the nature, strength, and accessibility of the active sites within these materials is paramount for the rational design of more efficient and selective catalysts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of carbon-13 monoxide (¹³CO) as a sensitive probe molecule for the detailed characterization of zeolite active sites. We delve into the fundamental principles and provide field-proven protocols for both Fourier-Transform Infrared (FTIR) Spectroscopy and Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy, two powerful techniques that, when combined with ¹³CO, offer unparalleled insights into the intricate world of zeolite catalysis.

The Rationale: Why ¹³CO is an Exceptional Probe for Zeolite Acidity

The catalytic activity of zeolites is predominantly governed by the presence of Brønsted and Lewis acid sites.[3][4] Brønsted acid sites (BAS) are typically bridging Si-(OH)-Al groups, which can donate a proton.[4] Lewis acid sites (LAS), on the other hand, are electron-pair acceptors, often associated with extra-framework aluminum species or framework defects.[3] To optimize catalytic performance, it is crucial to distinguish between these sites, quantify their abundance, and assess their acid strength.

Carbon monoxide, a weak Lewis base, serves as an excellent probe molecule for this purpose.[5] Its utility stems from the following key attributes:

  • Small Molecular Size: CO can readily access the microporous network of most zeolites, allowing it to interact with active sites within the channels and cages.

  • Sensitive Vibrational Mode: The C-O stretching frequency (ν(CO)) is highly sensitive to the local electronic environment.[5] Adsorption onto an active site perturbs this vibrational mode, causing a characteristic frequency shift that can be precisely measured by FTIR spectroscopy.

  • Favorable NMR Properties: The use of isotopically labeled ¹³CO provides a distinct advantage for solid-state NMR studies. The ¹³C nucleus is NMR-active (spin I = 1/2), and its chemical shift is a sensitive indicator of the electronic environment and the nature of the CO-surface bond.

The interaction of CO with different active sites results in distinct spectroscopic signatures:

  • Brønsted Acid Sites (BAS): CO interacts with the proton of the Si-(OH)-Al group via a hydrogen bond. This interaction leads to a blue shift (increase in frequency) of the ν(OH) band and a smaller blue shift of the ν(CO) band compared to gaseous CO (2143 cm⁻¹).[6]

  • Lewis Acid Sites (LAS): CO coordinates to the Lewis acidic metal cation (e.g., extra-framework Al³⁺ or charge-compensating cations) through the carbon atom. This results in a significant blue shift of the ν(CO) band, with the magnitude of the shift correlating with the strength of the Lewis acid site.[5][7]

  • Silanol Groups (Si-OH): Interaction with terminal or nested silanol groups results in a smaller perturbation of the ν(CO) compared to Brønsted acid sites.

The use of ¹³CO instead of the naturally abundant ¹²CO is particularly advantageous for several reasons. In FTIR, it allows for the deconvolution of complex spectra, especially when multiple adsorption sites are present, by observing the corresponding isotopically shifted bands.[8][9] For solid-state NMR, ¹³C enrichment is essential for obtaining spectra with a good signal-to-noise ratio in a reasonable timeframe.[10]

Experimental Workflow: A Dual Spectroscopic Approach

A comprehensive characterization of zeolite active sites using ¹³CO typically involves a multi-step process that leverages both FTIR and solid-state NMR spectroscopy. The general workflow is outlined below:

experimental_workflow Experimental Workflow for Zeolite Characterization with ¹³CO cluster_prep Sample Preparation & Activation cluster_adsorption ¹³CO Adsorption cluster_analysis Spectroscopic Analysis zeolite_synthesis Zeolite Synthesis/ Procurement pellet_prep Self-Supporting Wafer (FTIR) zeolite_synthesis->pellet_prep rotor_packing MAS Rotor Packing (ssNMR) zeolite_synthesis->rotor_packing activation Thermal Activation (in-situ) pellet_prep->activation in IR cell rotor_packing->activation in vacuum line co_adsorption Dosing of ¹³CO at Low Temperature activation->co_adsorption equilibration Equilibration co_adsorption->equilibration evacuation Controlled Evacuation equilibration->evacuation ftir_analysis FTIR Spectroscopy evacuation->ftir_analysis ssnmr_analysis Solid-State NMR Spectroscopy evacuation->ssnmr_analysis data_interpretation Data Interpretation & Correlation ftir_analysis->data_interpretation ssnmr_analysis->data_interpretation

Figure 1: General experimental workflow for zeolite characterization using ¹³CO.

Protocol I: In-situ FTIR Spectroscopy of ¹³CO Adsorption

FTIR spectroscopy is a highly sensitive technique for identifying the different types of hydroxyl groups and probing the nature of acid sites through their interaction with ¹³CO.

Causality Behind the Protocol

The success of this experiment hinges on meticulous sample preparation and the ability to record spectra under controlled conditions. The zeolite is pressed into a self-supporting wafer to maximize the IR beam path through the sample while minimizing scattering. Thermal activation in-situ is critical to remove adsorbed water and other impurities from the zeolite pores, which would otherwise interfere with the adsorption of ¹³CO. Adsorption is performed at low temperatures (typically liquid nitrogen temperature, ~100 K) to achieve sufficient surface coverage of the weakly interacting CO molecules.[8] Stepwise evacuation at low temperature allows for the differentiation of species based on their interaction strength; more weakly bound CO will desorb first.

Detailed Step-by-Step Protocol
  • Sample Preparation:

    • Place approximately 10-20 mg of the zeolite powder into a hydraulic press.

    • Apply a pressure of 1-2 tons to form a thin, self-supporting wafer of about 1 cm in diameter. The wafer should be translucent.

    • Carefully mount the wafer in the sample holder of an IR cell equipped with CaF₂ or BaF₂ windows and a connection to a vacuum line.

  • Zeolite Activation:

    • Place the IR cell in the spectrometer's sample compartment.

    • Connect the cell to a vacuum line capable of reaching pressures below 10⁻⁵ mbar.

    • Heat the sample in-situ under dynamic vacuum. A typical activation protocol is to ramp the temperature to 400-450 °C at a rate of 5 °C/min and hold for 4-6 hours. The exact conditions may vary depending on the thermal stability of the zeolite.

    • After activation, cool the sample to room temperature under vacuum and record a background spectrum. This spectrum will be subtracted from all subsequent spectra.

  • ¹³CO Adsorption and Analysis:

    • Cool the IR cell containing the activated zeolite wafer to a low temperature, typically around 100 K, using a cryocooler or a liquid nitrogen dewar.

    • Introduce a known, small amount of ¹³CO gas into the cell and allow the system to equilibrate.

    • Record the FTIR spectrum in the 2300-2000 cm⁻¹ (ν(CO)) and 3800-3200 cm⁻¹ (ν(OH)) regions.

    • Incrementally increase the ¹³CO pressure, recording a spectrum at each step until saturation is observed (no further changes in the spectra with increasing pressure).

    • After reaching saturation, perform a stepwise evacuation of the cell at the low temperature, recording a spectrum after each evacuation step. This will help to distinguish between strongly and weakly adsorbed species.

Data Interpretation

The resulting spectra will show a series of bands corresponding to ¹³CO adsorbed on different sites. By subtracting the background spectrum of the activated zeolite, only the features arising from the adsorbed ¹³CO and perturbed surface groups will be visible.

Adsorbed ¹³CO SpeciesTypical ν(¹³CO) Range (cm⁻¹)Comments
Gaseous ¹³CO~2099Reference
¹³CO on strong Lewis acid sites (e.g., Al³⁺)2120 - 2160The higher the frequency, the stronger the Lewis acid site.[11]
¹³CO on Brønsted acid sites (Si-(OH)-Al)2080 - 2120Often accompanied by a shift in the ν(OH) band.[6]
¹³CO on Na⁺ cations2080 - 2125Frequency depends on the cation and its coordination environment.[12][13]
¹³CO on silanol groups (Si-OH)2090 - 2100Weaker interaction compared to acid sites.

Note: The exact frequencies can vary depending on the zeolite framework type, Si/Al ratio, and the nature of the extra-framework species.

Protocol II: Solid-State NMR Spectroscopy of ¹³CO Adsorption

Solid-state NMR provides atomic-level information about the structure and local environment of the adsorbed ¹³CO, offering a powerful complement to FTIR data.[1][2]

Causality Behind the Protocol

The use of Magic Angle Spinning (MAS) is essential to average out anisotropic interactions and obtain high-resolution spectra from powdered samples.[10] As with FTIR, the zeolite must be thoroughly activated to ensure that the probe molecule can access the active sites. The ¹³CO is adsorbed ex-situ in a specialized apparatus before the sample is transferred to the NMR rotor. Cross-polarization (CP) from ¹H to ¹³C is often used to enhance the signal of ¹³C nuclei that are in close proximity to protons (e.g., ¹³CO interacting with Brønsted acid sites).[14] Two-dimensional correlation experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), can reveal through-space correlations between the adsorbed ¹³CO and nearby protons, providing direct evidence for the nature of the adsorption site.[14][15]

Detailed Step-by-Step Protocol
  • Sample Preparation and Activation:

    • Pack approximately 50-100 mg of the zeolite powder into a glass tube connected to a vacuum line.

    • Activate the sample under high vacuum (<10⁻⁵ mbar) by heating to 400-450 °C for 4-6 hours.

    • After activation, cool the sample to room temperature.

  • ¹³CO Adsorption:

    • Cool the sample tube containing the activated zeolite to liquid nitrogen temperature (77 K).

    • Introduce a controlled amount of ¹³CO gas. The pressure will determine the surface coverage.

    • Allow the system to equilibrate for at least 30 minutes.

    • Seal the sample tube under vacuum while still at low temperature.

  • NMR Sample Packing and Analysis:

    • In a glovebox or under an inert atmosphere, quickly transfer the zeolite with adsorbed ¹³CO into a zirconia MAS rotor (e.g., 2.5 mm or 4 mm).

    • Seal the rotor with a Kel-F cap.

    • Insert the rotor into the solid-state NMR probe.

    • Cool the probe to a low temperature (e.g., -100 to -150 °C) to prevent desorption of CO due to frictional heating from MAS.

    • Acquire ¹³C MAS NMR spectra. A typical experiment would be a ¹H-¹³C CP-MAS experiment.[14]

    • For more detailed structural information, perform a 2D ¹H-¹³C HETCOR experiment to identify which ¹H species (e.g., Brønsted acid sites, silanols) are in close proximity to the adsorbed ¹³CO.[14][15]

Data Interpretation

The ¹³C chemical shift of the adsorbed ¹³CO provides information about the nature of the interaction site.

Adsorbed ¹³CO SpeciesTypical ¹³C Chemical Shift Range (ppm)Comments
¹³CO on Lewis acid sites180 - 220The chemical shift can correlate with the Lewis acid strength.
¹³CO on Brønsted acid sites170 - 185The ¹³CO is typically more shielded compared to when it is adsorbed on Lewis sites.
Physisorbed/Condensed ¹³CO~184Can be distinguished by its narrow linewidth and temperature dependence.

The 2D HETCOR spectrum will show correlation peaks between the ¹³C signal of the adsorbed CO and the ¹H signals of nearby protons. A correlation between a ¹³C signal at ~175 ppm and a ¹H signal at ~4.0-5.0 ppm would be strong evidence for ¹³CO interacting with a Brønsted acid site.[2]

hetcor_diagram ¹H-¹³C HETCOR Spectrum Interpretation cluster_1d ¹H-¹³C HETCOR Spectrum Interpretation axis ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) H_axis 4.5 1.8 correlation_peak H_axis:f0->correlation_peak Brønsted Acid Site C_axis 175 180 C_axis:f0->correlation_peak ¹³CO on BAS label_correlation Correlation Peak (Spatial Proximity) correlation_peak->label_correlation

Figure 2: Schematic representation of a 2D ¹H-¹³C HETCOR NMR spectrum.

Concluding Remarks: A Synergistic Approach

The use of ¹³CO as a probe molecule, in conjunction with both FTIR and solid-state NMR spectroscopy, provides a powerful and detailed picture of the active sites in zeolites. FTIR offers high sensitivity for detecting different types of interactions and quantifying site accessibility, while solid-state NMR provides unambiguous, atomic-level structural information about the adsorption complex. By combining these techniques, researchers can gain a comprehensive understanding of the acidic properties of zeolites, which is essential for developing structure-activity relationships and designing next-generation catalytic materials.

References

  • Defect Identification in Zeolitic Imidazolate Framework Glasses by Solid-State NMR Spectroscopy Using ¹³CO₂ as Probe. Chemistry of Materials - ACS Publications. Available at: [Link]

  • FTIR spectra of CO/ ¹³C¹⁸O isotopic mixtures adsorbed on reduced... - ResearchGate. Available at: [Link]

  • FTIR spectra of CO-¹³C¹⁸O (a) and CO-¹³CO isotopic mixtures (c)... - ResearchGate. Available at: [Link]

  • Solid-state NMR Investigation of Zeolite Catalysts. Google Search.
  • Recent advances in solid-state NMR of zeolite catalysts - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Solid-state ³¹P NMR mapping of active centers and relevant spatial correlations in solid acid catalysts. Nature Communications. Available at: [Link]

  • FTIR study of carbon monoxide adsorption on ion-exchanged X, Y and mordenite type zeolites - ResearchGate. Available at: [Link]

  • Basics of Solid-State NMR for Application in Zeolite Science: Material and Reaction Characterization - ResearchGate. Available at: [Link]

  • Variable-temperature FTIR spectra (zeolite blank substracted) of CO... - ResearchGate. Available at: [Link]

  • FTIR study of CO adsorbed at low temperature on zeolite L Evidence for an ordered distribution of aluminium atoms - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available at: [Link]

  • Solid-State NMR in Zeolite Catalysis. springerprofessional.de. Available at: [Link]

  • Probing Acid Sites in MOR Zeolite Using Low-Temperature ¹³C Solid-State NMR Spectroscopy of Adsorbed Carbon Monoxide | Request PDF - ResearchGate. Available at: [Link]

  • CO adsorption on amorphous silica-alumina: Electrostatic or Brønsted acidity probe?. Google Search.
  • Solid-State Nuclear Magnetic Resonance Spectroscopy Assisted Structure Determination of Coordination Polymers. Google Search.
  • Evaluation of Co/SSZ-13 Zeolite Catalysts Prepared by Solid-Phase Reaction for NO-SCR by Methane - PMC. National Institutes of Health. Available at: [Link]

  • FTIR study of low-temperature CO adsorption on high surface area tin(IV) oxide: Probing Lewis and Brønsted acidity - ResearchGate. Available at: [Link]

  • Emerging analytical methods to characterize zeolite-based materials - PMC. National Institutes of Health. Available at: [Link]

  • Nature and catalytic activity of Lewis acid extra-framework species in zeolites - ETH Research Collection. ETH Zurich. Available at: [Link]

  • Brønsted acid sites (BAS) and Lewis acid sites (LAS) on zeolites. - ResearchGate. Available at: [Link]

Sources

protocol for 13C-carbonyl insertion in organometallic synthesis

Application Note: Protocol for C-Carbonyl Insertion in Organometallic Synthesis

Executive Summary

Carbon-13 (


This guide details a Two-Chamber Ex Situ Generation Protocol (often referred to as the Skrydstrup method). This approach allows for the safe, stoichiometric release of


Strategic Context: Why Ex Situ?

In late-stage functionalization, the drug scaffold is often high-value. Traditional carbonylation requires excess CO gas, leading to radioactive/isotopic waste and safety hazards.

The Ex Situ Advantage:

  • Stoichiometry: Precise control (1.0–1.5 equivalents of

    
    CO).
    
  • Safety: CO is generated only as needed; the total volume of hazardous gas is minimal and contained.[1][2]

  • Versatility: Compatible with aminocarbonylation, alkoxycarbonylation, and reductive carbonylation.

Core Methodology: The Two-Chamber System[1][2][3]

The Concept

The setup utilizes two reaction vessels connected by a gas-tight bridge.

  • Chamber A (Source): Generates

    
    CO gas chemically.[3]
    
  • Chamber B (Sink): Contains the Pd-catalyst and substrate; consumes

    
    CO.
    
Visualization of the Workflow

The following diagram illustrates the kinetic flow of the isotope from precursor to product.

TwoChamberSystemcluster_0Chamber A: Generationcluster_1Chamber B: ConsumptionSource13C-Precursor(Formic Acid or COgen)Gas13CO Gas ReleaseSource->GasDehydration/DecompositionActivatorActivator(MsCl/TEA or Pd)Activator->GasTriggersSubstrateSubstrate(Ar-X)Gas->SubstrateRate Limiting TransferCatalystPd Catalyst(e.g., Pd(OAc)2/Xantphos)Gas->CatalystDiffusion via HeadspaceProduct13C-Labeled Product(Amide/Ester)Substrate->ProductCarbonylationCatalyst->Product

Caption: Logical flow of

Experimental Protocol: Aminocarbonylation via C-Formic Acid[4]

This protocol describes the synthesis of a


C-Formic Acid
Materials & Reagents
ComponentReagentFunction
Source (Chamber A)

C-Formic Acid (99 atom%

C)
Isotope Precursor
Activator (Chamber A) Mesyl Chloride (MsCl) + Triethylamine (TEA)Dehydrating agent to release CO
Substrate (Chamber B) Aryl Bromide (1.0 equiv)Drug Scaffold
Nucleophile (Chamber B) Primary/Secondary Amine (1.5 equiv)Coupling Partner
Catalyst (Chamber B) Pd(OAc)

(5 mol%) + Xantphos (5 mol%)
Catalyst System
Base (Chamber B) Na

CO

or TEA (2.0 equiv)
Acid Scavenger
Solvent 1,4-Dioxane or Toluene (Anhydrous)Reaction Medium
Step-by-Step Procedure

Step 1: Chamber B Setup (The Reaction)

  • In the reaction chamber (e.g., a screw-cap vial with a septum or specific COware glass), add the Aryl Bromide (0.5 mmol), Amine (0.75 mmol), Pd(OAc)

    
     (5.6 mg), Xantphos (14.5 mg), and Base.
    
  • Add anhydrous 1,4-Dioxane (2 mL).

  • Add a magnetic stir bar.

Step 2: Chamber A Setup (The Source)

  • In the generation chamber, add

    
    C-Formic Acid (0.75 mmol, 1.5 equiv relative to substrate).
    
  • Add Triethylamine (1.5 mmol, 2.0 equiv relative to formic acid) in dry DCM or Dioxane (1 mL).

  • Critical: Do not add the Mesyl Chloride yet.

Step 3: System Assembly & Activation

  • Connect Chamber A and Chamber B using the gas-tight bridge/tubing. Ensure all seals are greased and clamped.

  • Freeze the contents of Chamber A (liquid nitrogen or dry ice/acetone) if immediate reaction is feared, though usually, MsCl addition triggers it.

  • Purge: Evacuate the system (vacuum) and backfill with Argon three times. This removes atmospheric oxygen which poisons the Pd catalyst.

  • Activation: Inject Mesyl Chloride (0.75 mmol) via syringe into Chamber A through the septum.

    • Mechanism:[4][5][6] MsCl reacts with TEA/Formic acid to form a mixed anhydride, which decomposes to release

      
      CO gas and SO
      
      
      /HCl salts.
  • Reaction: Heat Chamber B to 80–100°C while keeping Chamber A at room temperature.

  • Stir for 12–16 hours.

Step 4: Workup

  • Cool the system to room temperature.

  • Vent: Carefully vent the system in a fume hood (treat residual gas as toxic CO).

  • Filter the mixture in Chamber B through a pad of Celite to remove Pd black.

  • Concentrate and purify via flash chromatography.

Mechanistic Insight & Causality

Understanding the catalytic cycle is vital for troubleshooting. If the reaction fails, it is usually due to the "CO Starvation" or "Catalyst Poisoning."

The Catalytic Cycle

The reaction follows a Pd(0)/Pd(II) cycle. The concentration of CO in the solution is critical; too much CO can inhibit the catalyst (forming inactive Pd-carbonyl clusters), while too little slows the insertion step. The two-chamber system naturally regulates this via equilibrium.

CatalyticCyclePd0Pd(0)L2Active SpeciesOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd + Ar-BrCOInsertCO Insertion(Acyl-Pd Complex)OxAdd->COInsert + 13CONuAttackNucleophilic Attack& Reductive Elim.COInsert->NuAttack + H-NuNuAttack->Pd0 - Product

Caption: Simplified Palladium-catalyzed carbonylation cycle. The rate-determining step is often the Oxidative Addition or the CO Insertion depending on the electronics of the aryl halide.

Self-Validating Systems (Troubleshooting)

A robust protocol must "speak" to the scientist.

  • Pressure Check: If using a manometer-equipped chamber, a pressure rise followed by a gradual decrease indicates successful generation (rise) and consumption (decrease).

  • Color Change:

    • Chamber A: Should turn cloudy/precipitate (formation of ammonium salts).

    • Chamber B: Pd(OAc)

      
      /Xantphos is initially yellow/orange. If it turns black  immediately, Pd black has precipitated (catalyst death)—likely due to poor inert gas purging (O
      
      
      leak).

Safety & Critical Control Points

WARNING: Carbon monoxide is a colorless, odorless, tasteless, and toxic gas. Even small milligram-scale reactions generate enough CO to be hazardous if inhaled directly.

  • Detector: Always wear a portable CO monitor on your lab coat.

  • Fume Hood: All manipulations must occur inside a functioning fume hood.

  • Quenching: Upon completion, the bridge should be opened inside the hood. Residual CO can be quenched by exposing the open chambers to air (dilution) or bubbling through a KMnO

    
     solution if working on larger scales.
    
  • Pressure Limits: Do not overheat Chamber A. The generation of CO creates pressure. Standard glassware may fail above 5 bar. The Skrydstrup/COware glass is rated for these pressures; standard vials are not recommended for >1 mmol scales.

References

  • Skrydstrup, T., et al. (2011). "Ex Situ Generation of Stoichiometric and Substoichiometric

    
    CO and 
    
    
    CO and Its Efficient Incorporation in Palladium Catalyzed Aminocarbonylations." Journal of the American Chemical Society.
  • Nielsen, D. U., et al. (2016). "Palladium-Catalyzed Carbonylations of Aryl Halides with Near Stoichiometric Carbon Monoxide." Accounts of Chemical Research.

  • Hermange, P., et al. (2011). "Ex Situ Generation of CO from Formic Acid." Chemistry - A European Journal.

  • Sigma-Aldrich (Merck). "Carbon-13C Safety Data Sheet."

Troubleshooting & Optimization

removing 13C-carbonate byproducts from 13CO synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing


C-Carbonate Byproducts from 

CO Synthesis Reactions Role: Senior Application Scientist, Isotope Chemistry Division

Introduction: The Purity Imperative in Isotopic Labeling

In the synthesis of Carbon-13 labeled carbonyls (


CO), the presence of unreacted 

CO

or carbonate species is not merely an impurity—it is a poison. In transition metal catalyzed carbonylations (e.g., Palladium or Rhodium catalyzed), trace CO

can compete for coordination sites or react with basic reagents to form insoluble carbonate salts, crashing out expensive precursors and stalling the catalytic cycle.

Furthermore, given the high cost of


C enrichment (~

200/g for

C), "waste" carbonate is actually a misplaced asset. This guide addresses two critical workflows:
  • Purification: Scrubbing

    
    CO
    
    
    
    from the active gas stream to prevent downstream carbonate formation.
  • Recovery: Capturing and regenerating

    
    C from scrubber waste for re-use.
    

Module 1: Gas Stream Purification (The "Live" Workflow)

Objective: Remove unreacted


CO

from the

CO product stream immediately post-reduction.
The Challenge: The Boudouard Equilibrium

Most


CO is generated via the reduction of 

CO

over Zinc (or Silacarbon) at 400°C–500°C.

This reaction is rarely 100% efficient. Unreacted

CO

exiting the reactor will form

C-carbonates if it encounters basic nucleophiles downstream.
Protocol: The Solid-Phase Scrubbing Train

We utilize Ascarite II® (NaOH-coated silica) for quantitative CO


 removal.[1] Unlike liquid scrubbers, this prevents back-flow and simplifies pressure management.

Step-by-Step Configuration:

  • Cooling: Pass the gas exiting the Zn-reactor through a cold trap (Dry ice/Acetone, -78°C). Why? To condense any volatilized metallic zinc or heavy impurities before they foul the scrubber.

  • Scrubbing (The Ascarite Bed): Direct gas through a column packed with Ascarite II.

    • Mechanism:[2]

      
      
      
    • Visual Cue: Ascarite turns from light brown to white as it exhausts.[1]

  • Desiccation (Critical Step): The Ascarite reaction releases water. You must place a desiccant column (Anhydrous Mg(ClO

    
    )
    
    
    
    or Drierite) immediately after the Ascarite.
    • Risk:[2] Failure to dry the gas will introduce moisture into your carbonylation flask, hydrolyzing sensitive organometallic catalysts.

Visualization: Purification Workflow

PurificationTrain CO2_Source 13CO2 Source Zn_Reactor Zn/Silica Reactor (400°C) CO2_Source->Zn_Reactor Feed Cold_Trap Cold Trap (-78°C) Zn_Reactor->Cold_Trap Raw Gas (CO + CO2) Ascarite Ascarite II Scrubber (Removes CO2) Cold_Trap->Ascarite Dry Gas Desiccant Mg(ClO4)2 (Removes H2O) Ascarite->Desiccant Wet CO (Byproduct H2O) Product Pure 13CO (To Reaction) Desiccant->Product Dry Pure CO

Caption: Figure 1. Gas purification train. Note the mandatory desiccant stage following Ascarite due to water generation during CO2 absorption.

Module 2: Isotope Recovery (The "Bank" Workflow)

Objective: Recover


C from the spent scrubber material (Ascarite) or liquid scrubbers.
The Challenge: Soluble vs. Insoluble Carbonates

Spent Ascarite contains Sodium Carbonate (Na




CO

), which is water-soluble. To store the isotope or regenerate it, we must convert it to a stable, insoluble form: Barium Carbonate (Ba

CO

)
.
Protocol: The Barium Capture Method
  • Dissolution: Carefully dissolve the spent Ascarite (or liquid scrubber waste) in degassed water.

    • Note: The silica carrier in Ascarite will remain insoluble. Filter this out using a sintered glass funnel. The filtrate contains dissolved Na

      
      
      
      
      
      CO
      
      
      .
  • Precipitation: Add excess Barium Chloride (BaCl

    
    ) solution (1M) to the filtrate.
    
    • Reaction:

      
      
      
    • Observation: A dense white precipitate forms immediately.

  • Isolation: Centrifuge or filter the white solid. Wash 3x with degassed water and 1x with ethanol.

  • Drying: Dry at 120°C. This solid Ba

    
    CO
    
    
    
    is shelf-stable indefinitely and is the standard feedstock for regenerating
    
    
    CO
    
    
    (via H
    
    
    SO
    
    
    addition).
Visualization: Recovery Cycle

RecoveryCycle Spent_Scrubber Spent Scrubber (Na2-13CO3) Dissolution Dissolve & Filter (Remove Silica) Spent_Scrubber->Dissolution Precipitation Add BaCl2 Dissolution->Precipitation Filtrate Solid_Waste Ba-13CO3 Precipitate Precipitation->Solid_Waste Centrifuge Regen Acid Hydrolysis (H2SO4) Solid_Waste->Regen When needed New_CO2 Regenerated 13CO2 Regen->New_CO2 Recycle

Caption: Figure 2. The Carbonate Recovery Loop.[3] Converting soluble sodium carbonate waste into stable Barium Carbonate for storage or regeneration.

Comparative Data: Scrubber Options

FeatureAscarite II® (Solid)NaOH Solution (Liquid)Molecular Sieves (13X)
Capacity ~40% by weightHigh (Concentration dependent)Low (Physisorption only)
Mechanism Chemical (Irreversible)Chemical (Irreversible)Physical (Reversible)
Byproduct Water (H

O)
Na

CO

(Soluble)
None (Traps H

O too)
Flow Impact Low (if mesh size >20)High (Back-pressure risk)Low
Recovery Dissolve & PrecipitateDirect PrecipitationHeat to regenerate
Best For Inline Synthesis Large Scale Venting Trace Polishing

Troubleshooting Center (FAQ)

Q1: My downstream carbonylation reaction is stalling, even though I'm using Ascarite. Why? Diagnosis: You likely have moisture breakthrough . Root Cause: Ascarite generates 1 mole of water for every mole of CO


 absorbed. If you do not have a desiccant (Mg(ClO

)

) immediately downstream, you are feeding wet CO gas into your reaction. Fix: Install a drying tube between the Ascarite and your reaction vessel.

Q2: The Ascarite column is clogging/solidifying. Diagnosis: Channeling and fusion. Root Cause: As Ascarite absorbs CO


, the granules swell and can fuse together, creating a solid block that blocks gas flow.
Fix: 
  • Use a coarser mesh (8-20 mesh) rather than fine powder.

  • Mix the Ascarite with inert vermiculite or granular silica (50:50 ratio) to maintain porosity.

Q3: How do I know when the scrubber is exhausted? Diagnosis: Saturation monitoring. Root Cause: Ascarite II changes color, but the contrast (light brown to white) can be subtle under poor lighting. Fix: Use a "guard" bubbler containing Ba(OH)


 solution at the very end of the line (vent). If this solution turns cloudy (precipitate), your main scrubber has failed, and CO

is breaking through.

Q4: Can I regenerate the Ascarite directly? Answer: No. The reaction is chemical and irreversible (


). You cannot bake it off like a molecular sieve. You must perform the Barium Capture Method (Module 2) to recover the isotope.

References

  • Elman, A. R., et al. (2002). "High capacity

    
    CO production method from industrially available 
    
    
    
    CO
    
    
    ." Journal of Labelled Compounds and Radiopharmaceuticals.
  • Thermo Fisher Scientific. "Ascarite II™ CO2 Absorbent Specifications and Safety Data Sheet."

  • Li-Cor Biosciences. "Using CO2 and H2O Scrubbers: Technical Note on Chemical Interactions."

  • Sigma-Aldrich. "Barium Carbonate-13C Product Analysis and Applications."

  • Voskian, S., & Hatton, T. A. (2019). "Faradaic electro-swing reactive adsorption for CO2 capture." Energy & Environmental Science.

Sources

controlling temperature effects on 13CO adsorption isotherms

Technical Support Center: Precision Control of Temperature Effects in CO Adsorption Isotherms

Executive Summary & Core Physics

Carbon-13 Monoxide (



chemisorption

The Temperature Challenge: Adsorption is an exothermic process (

  • At Low T: Kinetics may be too slow to reach equilibrium (diffusion limitations).

  • At High T: Desorption dominates; surface coverage drops, and spectroscopic signals weaken.

  • Thermal Transpiration: The most critical source of error in low-pressure/low-temperature isotherms.

Critical Protocol: Managing Thermal Transpiration

The Issue: When your pressure gauge is at room temperature (


1

The Fix: You must apply a correction factor.[1] Ignoring this leads to massive errors in the Henry’s Law region (low pressure), invalidating your thermodynamic calculations.

Step-by-Step Correction Protocol
  • Determine the Regime: Calculate the Knudsen number (

    
    ), where 
    
    
    is the mean free path of
    
    
    CO and
    
    
    is the tubing diameter.
  • Apply the Liang Equation: Use the semi-empirical Liang equation (or Takaishi-Sensui) to correct readings.

Formula for Equilibrium Pressure (


):

Visualization: Thermal Transpiration Logic

ThermalTranspirationStartStart: Read Pressure (P_gauge)CheckPIs P < 10 mbar?Start->CheckPHighPViscous Flow RegimeP_cell ≈ P_gaugeCheckP->HighPNoLowPKnudsen/Transition RegimeCorrection RequiredCheckP->LowPYesCalcApply Liang/Takaishi-SensuiCorrectionLowP->CalcResultTrue P_cell ObtainedCalc->Result

Caption: Logic flow for determining when thermal transpiration correction is mandatory to avoid artificial hysteresis in low-pressure isotherms.

CO Specific Troubleshooting (FAQs)

Q1: My isotherm shows "negative adsorption" or monotonic drift at high temperatures.

Diagnosis: This is often a Void Volume (Dead Space) Calibration Error . Explanation: The volume of gas in the manifold expands as temperature rises. If you calibrated the "dead space" using Helium at 298 K but are running

Solution:
  • Method A (Recommended): Perform a Helium void volume measurement at every specific temperature point before dosing

    
    CO.
    
  • Method B: Calibrate the "warm" and "cold" zones of your cell separately.

Q2: The CO NMR signal is sharp at 298 K but vanishes or broadens massively at 100 K.

Diagnosis: Mobility-Induced Line Broadening . Explanation: At high T, adsorbed

Action:
  • Use MAS (Magic Angle Spinning) if possible.

  • If static, this "disappearance" confirms strong binding/immobilization. It is a feature, not a bug.

Q3: I see "ghost" peaks in my IR/NMR spectrum after switching from CO to CO.

Diagnosis: Isotopic Scrambling / Memory Effect . Explanation:

Protocol:
  • High-T Outgas: Heat sample to >400 K (material dependent) under dynamic vacuum (

    
     Torr) for 4+ hours.
    
  • Flush: Dose small amounts of

    
    CO and evacuate to exchange residual surface species.
    

Advanced Workflow: Isosteric Heat of Adsorption ( )

To determine the binding energy of

2
Data Requirement Table
ParameterRequirementReason
Temperature Step

K
Small enough to assume constant

, large enough to separate isotherms.
Equilibration Strict (

P change/min)
Kinetic lag at low T artificially lowers calculated

.
Pressure Range Identical Coverage (

)
You must compare pressures at the same amount adsorbed.
Calculation Logic



3

Visualization: Determination Workflow

IsostericHeatIso1Run Isotherm @ T1(e.g., 273 K)SliceSelect ConstantLoading (n_ads)Iso1->SliceIso2Run Isotherm @ T2(e.g., 283 K)Iso2->SliceIso3Run Isotherm @ T3(e.g., 293 K)Iso3->SliceExtractExtract P1, P2, P3for that LoadingSlice->ExtractPlotPlot ln(P) vs 1/TExtract->PlotSlopeCalculate Slope= -Qst / RPlot->Slope

Caption: Workflow for extracting isosteric heat of adsorption from multi-temperature isotherm data.

References

  • Thommes, M., et al. (2015). Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report).[1][4][5][6] Pure and Applied Chemistry, 87(9-10), 1051-1069.[1][5] [Link] Grounding: Defines standard protocols for void volume and thermal transpiration corrections.

  • National Institute of Standards and Technology (NIST). Adsorption Database and Protocols. [Link] Grounding: Provides reference isotherms and validation data for CO adsorption.

  • Webb, P. A., & Orr, C. (1997).Analytical Methods in Fine Particle Technology. Micromeritics Instrument Corp.
  • Rebbapragada, S., et al. (2018). CO2 Adsorption on PIMs Studied with 13C NMR Spectroscopy. (Relevant for 13C-probe methodology and temperature effects on NMR line shapes). [Link] Grounding: Validates the relationship between temperature, mobility, and NMR line width for Carbon-13 species.

overcoming catalyst poisoning in 13C-carbonylation processes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning in 13C-Carbonylation Processes Role: Senior Application Scientist Status: System Operational

🟢 Module 1: Diagnostic Triage

"My reaction failed. What is the chemistry telling me?"

In 13C-labeling, unlike bulk carbonylation, you do not have the luxury of excess gas. You are likely working with a stoichiometric limiting reagent (


) generated ex-situ (e.g., COgen, SilaCOgen) in a two-chamber system (COware).

Use this visual diagnostic table to identify the failure mode immediately.

ObservationCatalyst StateLikely Root CauseImmediate Action
Precipitate (Black) Aggregated Pd(0) "Pd-Black" formation.[1] Ligand dissociation or insufficient stabilization.[1]Switch to bidentate ligands (Xantphos) or bulky monophosphines (

).
Solution (Clear/Yellow) Inactive Pd(II) Failure to reduce precatalyst OR oxidative addition stalled.Check base strength. If using Pd(OAc)2, ensure reduction to Pd(0) occurs.
Solution (Orange/Red) Active (Theoretically) Catalyst is soluble but inhibited by substrate heteroatoms (S, N).Increase catalyst loading (to 5-10 mol%) or switch to NHC ligands.
Chamber B (Source) Unchanged Activation Failure The

precursor did not release gas.
Check Chamber B catalyst (

) and temperature.

🔵 Module 2: The Two-Chamber Workflow (COware System)

Standard Operating Procedure (SOP) for


 Incorporation 

Most 13C-carbonylations fail not because of the chemistry, but because of the gas transfer kinetics . If the release of


 in Chamber B is faster than consumption in Chamber A, pressure builds up, potentially saturating the catalyst in Chamber A (forming inactive carbonyl clusters) or leaking.
🔹 Diagram: Troubleshooting the Two-Chamber System

TwoChamberLogic start Start: 13C-Carbonylation (Two-Chamber Setup) check_yield Check Yield start->check_yield low_yield Low Yield (<20%) check_yield->low_yield Fail visual Visual Inspection of Chamber A (Reaction) low_yield->visual pd_black Black Precipitate? visual->pd_black yes_black Pd Aggregation (Ligand Failure) pd_black->yes_black Yes no_black Clear Solution? pd_black->no_black No sol_ligand Solution: Switch to Xantphos or CataCXium A yes_black->sol_ligand check_source Check Chamber B (13CO Source) no_black->check_source Yes source_residue Is COgen consumed? check_source->source_residue no_consume Generation Failure source_residue->no_consume No yes_consume Poisoning/Inhibition source_residue->yes_consume Yes sol_gen Solution: Fresh Pd(dba)2 in Chamber B no_consume->sol_gen sol_poison Solution: Substrate has N/S heteroatoms? Use Pd-NHC or High Temp yes_consume->sol_poison

Caption: Logical flow for diagnosing failure in ex-situ CO generation systems (Skrydstrup/COware).

🔹 Experimental Protocol: The "Self-Validating" Setup

Objective: Aminocarbonylation of an Aryl Bromide with


.
  • Chamber A (Reaction): Load Aryl Bromide (0.25 mmol), Amine (1.5 equiv), Pd(OAc)₂ (2 mol%) , Xantphos (2 mol%) , and Base (DIPEA/Et₃N).

    • Why Xantphos? Its large bite angle (111°) enforces reductive elimination and prevents Pd-black formation better than monophosphines like

      
       [1].
      
  • Chamber B (Source): Load

    
     (1.5 equiv) , Pd(dba)₂ (2 mol%), and 
    
    
    
    (2 mol%).
    • Critical Step: Do not add solvent to Chamber B yet.

  • Sealing & Atmosphere: Cap the system. Evacuate and backfill with Argon (3x).

    • Note: Oxygen is a poison that oxidizes phosphines to phosphine oxides, killing the catalyst instantly.

  • Activation: Inject degassed solvent (Dioxane/Toluene) into Chamber A, then Chamber B. Heat the block to 80-100°C.

    • Validation: Chamber B should turn dark immediately (active Pd releasing CO). Chamber A should remain homogeneous.

🟠 Module 3: The Heteroatom Trap (Substrate Poisoning)

"I am labeling a drug molecule with Pyridine/Thiophene rings, and the reaction stops."

Heterocycles are "competitor ligands." Nitrogen (


) and Sulfur lone pairs bind to the electrophilic Pd(II) center, displacing your phosphine ligand or blocking the coordination site required for CO insertion.
🔹 Mechanism of Inhibition

The catalytic cycle competes between the Productive Pathway (CO insertion) and the Dormant Pathway (Heterocycle coordination).

PoisonMechanism Pd0 Pd(0)-L OxAdd Ar-Pd(II)-Br Pd0->OxAdd Oxidative Addition CO_Insert Acyl-Pd(II) OxAdd->CO_Insert + 13CO Poison Pd(II)-Heterocycle (DEAD END) OxAdd->Poison + N/S Substrate (Displaces CO/L) Product Product (13C-Amide) CO_Insert->Product Reductive Elimination Product->Pd0 Regeneration Poison->OxAdd Reversible (Requires Heat)

Caption: Competitive inhibition by heteroatom-containing substrates (N/S) leading to catalyst dormancy.

🔹 Solution Strategy: The "Bulky" Approach

To displace a small, tight-binding poison (like pyridine), you need a ligand that is electron-rich (to strengthen Pd-C bonds) and sterically bulky (to physically block the poison).

Recommended Ligand Switch:

Ligand ClassExampleBest For...Ref
Bisphosphines Xantphos General purpose. High stability. Prevents Pd-black.[2][1][2]
Bulky Alkylphosphines cataCXium® A (Ad₂PBu)Sterically demanding substrates. Excellent thermal stability.[3]
Buchwald Precatalysts XPhos Pd G3/G4 Highly active. Rapid oxidative addition before poison binds.[4]
NHC Pd-PEPPSI-IPr The "Nuclear Option." Extremely resistant to S/N poisoning.[5]

🟡 FAQ: Troubleshooting Specific Scenarios

Q: I see Pd-black in Chamber B (the CO source). Is this a problem? A: No. In the Skrydstrup system, Pd(dba)₂ in Chamber B decomposes


 to release CO. Once the CO is released, the Pd often precipitates. This is normal. Pd-black in Chamber A (reaction) is the failure. 

Q: Can I use


 gas from a cylinder instead of COgen? 
A:  Yes, but "poisoning" via saturation is more likely. If you saturate the headspace with 1 atm of 

before the catalyst is warm/active, you may form stable palladium carbonyl clusters (e.g.,

) which are catalytically inactive.
  • Fix: Introduce the gas after the reaction mixture has reached 60°C to ensure immediate turnover.

Q: My yield is 40% and stops. Adding more catalyst doesn't help. A: You likely have product inhibition . The


-labeled amide product might be binding to the catalyst.
  • Fix: Switch to a non-coordinating solvent (e.g., Toluene instead of DMF) or increase the temperature to 110°C to shift the equilibrium away from product coordination.

📚 References

  • Skrydstrup, T. et al. (2016).[3][4][5] The Development and Application of Two-Chamber Reactors and Carbon Monoxide Precursors for Safe Carbonylation Reactions. Accounts of Chemical Research. [Link][6]

  • Bayer, A. et al. (2020).[5] Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Organic Process Research & Development. [Link][5]

  • Beller, M. et al. (2011). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Chemical Reviews. [Link]

  • Buchwald, S. L. et al. (2014). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Journal of the American Chemical Society. [Link]

  • Organ, M. G. et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Catalyst for Cross-Coupling. Chemistry – A European Journal. [Link]

Sources

Technical Support Center: Resolving 13CO & Solvent Signal Overlap

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research environment.

Ticket ID: NMR-13CO-SOLV-RES Status: Open Assigned Specialist: Senior Application Scientist (Spectroscopy Division)

Executive Summary

You are likely encountering a scenario where your analyte’s carbonyl signal (160–220 ppm) is obscured by the carbonyl resonance of a deuterated solvent (e.g., Acetone-


 at ~206 ppm, Acetic Acid-

at ~178 ppm) or by baseline artifacts from non-deuterated solvent suppression.

This guide prioritizes non-destructive spectroscopic solutions (Pulse Sequences & Temperature) before recommending chemical manipulation.

Phase 1: Diagnostic & Triage

Before altering your sample, confirm the nature of the overlap.

SymptomProbable CauseRecommended Action
Broad, truncation artifacts near 160-220 ppmReceiver gain overload from solventRe-run with lower RG; Apply backward linear prediction (LPC).
Exact frequency match (Single sharp peak)True Chemical Shift OverlapProceed to Protocol A (Temperature).
Multiple peaks buried in solvent multipletCoupling overlap (e.g.,

)
Proceed to Protocol C (2D Filtering).
Baseline roll obscuring peaksAcoustic ringing or Phase errorApply backward LPC; Check probe tuning.

Phase 2: Experimental Protocols

Protocol A: The Thermodynamic Shift (Variable Temperature)

Mechanism: Carbonyl carbons are highly sensitive to hydrogen bonding and local dielectric environments. Solvent signals (bulk medium) and analyte signals (solute) possess different Temperature Coefficients (


) . Changing the temperature alters the H-bond network, causing the peaks to "walk" away from each other.

Applicability: Small molecules, Drug candidates, Peptides.

Step-by-Step Workflow:

  • Baseline Scan: Acquire a standard 1D

    
    C spectrum at 298 K (25°C).
    
  • Safety Check: Verify the boiling point of your solvent and the rating of your NMR tube.

    • Acetone-

      
       B.P.: 56°C (Do not exceed 45°C).
      
    • Acetic Acid-

      
       B.P.: 118°C.
      
  • The Shift: Change the probe temperature by ±10 K .

    • Heating: Generally sharper lines (reduced viscosity).

    • Cooling: Useful if the sample is thermally unstable, but broadens lines.

  • Equilibration: Allow 10 minutes for thermal equilibrium to prevent shimming gradients.

  • Acquisition: Re-acquire the spectrum.

  • Overlay: Process both spectra. The solvent peak will shift minimally compared to the solute carbonyl, revealing the hidden peak as a "shoulder" or distinct resonance.

Expert Insight: If using Acetone-


, the carbonyl carbon is a septet due to coupling with deuterium (

Hz). Your singlet may be hiding between the septet lines. A 5 K shift is often enough to move it into a "valley."
Protocol B: The Kinetic Filter (T1 Relaxation Nulling)

Mechanism: Small solvent molecules (like Acetone) typically have different longitudinal relaxation times (


) compared to larger drug-like molecules. By using an Inversion Recovery  sequence, we can "null" the solvent signal while the analyte signal remains positive (or negative).

Applicability: When VT is impossible (thermal instability) or ineffective.

Step-by-Step Workflow:

  • Determine

    
     (Rough Estimate):  Run a fast inversion recovery array (t1ir).
    
    • Solvent Carbonyl

      
      : Often 10–20 seconds (inefficient relaxation without protons attached).
      
    • Analyte Carbonyl

      
      : Often 2–8 seconds (depending on CSA and size).
      
  • Calculate Null Point (

    
    ): 
    Use the equation: 
    
    
    
    .
    • Target: Calculate

      
       to null the Solvent .
      
  • Pulse Sequence: Select ZG_inv (Bruker) or s2pul with inversion (Varian/Agilent).

    • 
       (Relaxation Delay): 
      
      
      
      .
    • 
       (180° pulse): Calibrate precisely.
      
    • 
       (Inversion Delay): Set to calculated 
      
      
      
      of the solvent.
  • Result: The solvent peak will be near zero intensity. The analyte peak (having recovered faster) will appear positive.

Protocol C: The Geometric Solution (2D HMBC Filtering)

Mechanism: This is the "Gold Standard" for assignment. Instead of trying to separate peaks in the congested


C dimension (F2), we separate them based on the protons they are coupled to in the 

H dimension (F1).

Logic:

  • Solvent Carbonyl: Couples to Solvent Protons (e.g., Acetone C=O couples to Acetone

    
     at 2.05 ppm).
    
  • Analyte Carbonyl: Couples to Analyte Protons (e.g.,

    
    -protons).
    
  • Unless the analyte protons are also at exactly 2.05 ppm, the cross-peaks will be separated in the 2D plane.

Step-by-Step Workflow:

  • Select Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Crucial: Ensure the

      
      C spectral width covers the carbonyl region (set center ~180 ppm, width ~250 ppm).
      
  • Optimization: Set Long-range coupling constant (

    
    ) to 8 Hz (standard) or 5 Hz (if 3-bond coupling is weak).
    
  • Acquisition:

    • Scans: 16–32 (Carbonyls are quaternary and insensitive).

    • Increments (TD1): 256 or 512 for high resolution in F1.

  • Analysis: Look for cross-peaks at the

    
    C frequency of the overlap.
    
    • If you see a cross-peak aligning with your sample's protons, that is your carbon . The solvent carbon will only correlate with the solvent proton line.

Phase 3: Decision Logic & Visualization

The following diagram illustrates the decision matrix for resolving overlap.

NMR_Overlap_Resolution Start START: 13CO Signal Obscured Check_Solvent Is the solvent Carbonyl-containing? (Acetone, Acetic Acid, etc.) Start->Check_Solvent Non_CO_Solvent Check for Artifacts (Phasing, Truncation, Ringing) Check_Solvent->Non_CO_Solvent No (CDCl3, DMSO) Is_Sample_Stable Is Sample Thermally Stable? Check_Solvent->Is_Sample_Stable Yes VT_Exp PROTOCOL A: Variable Temp (VT) Shift +/- 10K Is_Sample_Stable->VT_Exp Yes T1_Check PROTOCOL B: T1 Filtering (Inversion Recovery) Is_Sample_Stable->T1_Check No Resolved_VT Peaks Separated? (Check Shoulder) VT_Exp->Resolved_VT HMBC_Exp PROTOCOL C: 2D HMBC Resolve via 1H (F1) Dimension Resolved_VT->HMBC_Exp No Success RESOLUTION COMPLETE Resolved_VT->Success Yes T1_Check->HMBC_Exp If T1s similar HMBC_Exp->Success Assign via Correlations

Caption: Decision matrix for selecting the optimal spectroscopic technique based on sample stability and solvent properties.

Phase 4: Frequently Asked Questions (FAQ)

Q1: Can I just use DEPT-135 or DEPT-90 to remove the solvent? A: No. DEPT (Distortionless Enhancement by Polarization Transfer) relies on polarization transfer from attached protons.

  • The Problem: Both solvent carbonyls (e.g., Acetone C=O) and most drug/analyte carbonyls (Ketones, Esters, Amides) are Quaternary Carbons (no attached protons).

  • The Result: DEPT will suppress both the solvent and your signal. It is useless for carbonyls.

Q2: What if I am using a protonated solvent (Non-deuterated) and the signal is massive? A: You need Multiple Solvent Suppression .

  • For 1D

    
    C: This is difficult due to dynamic range.
    
  • For 2D (HMBC/HSQC): Use a pulse sequence with "WET" or "Presaturation" on the proton channel during the relaxation delay. This suppresses the

    
    H signal of the solvent, preventing it from transferring magnetization to the 
    
    
    
    C, effectively cleaning up the 2D map.

Q3: I see "shadow" peaks near my carbonyl. Is this overlap? A: If you are using a deuterated solvent like Acetone-


 or DMSO-

, you are likely seeing Isotope Shifts .
  • The solvent signal is a multiplet (Septet for Acetone).

  • If your sample has exchangeable protons that are partially deuterated by the solvent, you may see two peaks for your carbonyl: one for the

    
     species and one for the 
    
    
    
    species. This is not overlap; it is isotope chemistry.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Heteronuclear Methods).

  • Reich, H. J. (2024). Structure Determination Using NMR: Solvent Effects and Chemical Shifts. University of Wisconsin-Madison.

  • Hoffmann, M. M., et al. (2008).[1] "T1 relaxation measurement with solvent suppression." Magnetic Resonance in Chemistry, 46(7), 660-666.[1]

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

  • Oxford Instruments. (2024).

Sources

Validation & Comparative

Comparative Guide: Validating 13C Enrichment in Carbonyl Products via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Directive – Autonomous Technical Synthesis

Validating


 enrichment in carbonyl-containing compounds (aldehydes, ketones, keto-acids) presents a unique analytical paradox. While the carbonyl group is chemically reactive, making it an excellent target for derivatization, it is notoriously difficult to analyze directly via Electrospray Ionization (ESI) due to low proton affinity and high volatility.

This guide rejects the standard "cookbook" approach. Instead, we treat the validation process as a forensic accounting of carbon atoms . We will compare the robust, fragmentation-heavy approach of GC-MS against the high-sensitivity, soft-ionization approach of Derivatization-LC-HRMS .

The "Self-Validating" Philosophy

A protocol is only as good as its internal controls. A self-validating system for


 enrichment must answer three questions affirmatively before the biological data is even touched:
  • Identity: Does the unlabeled standard match the theoretical natural abundance distribution (NAD) within

    
     error?
    
  • Linearity: Does a gravimetric mixture of labeled and unlabeled standards yield the predicted isotope ratio?

  • Stability: Does the derivatization lock the isotopic signature without inducing fractionation?

Part 2: Strategic Comparison of Methodologies

GC-MS (EI) with Oximation/Silylation

The Workhorse for Central Carbon Metabolism

Mechanism: Carbonyls are first stabilized via methoximation (MOX) to prevent ring closure (e.g., in sugars) and keto-enol tautomerism, followed by silylation (TMS/TBDMS) to induce volatility.

  • Pros: Highly reproducible fragmentation; extensive NIST libraries; separates isomers (e.g., glucose vs. galactose).

  • Cons: Requires anhydrous conditions; extensive fragmentation (EI at 70eV) can complicate flux analysis if the molecular ion (

    
    ) is absent.
    
  • Best For: TCA cycle intermediates, glycolysis, and volatile short-chain ketones.

LC-HRMS with 3-NPH Derivatization

The Modern Gold Standard for Sensitivity

Mechanism: 3-Nitrophenylhydrazine (3-NPH) reacts with the carbonyl to form a stable hydrazone. Unlike the older DNPH reagent, 3-NPH is optimized for ESI-MS, converting neutral carbonyls into high-flying anions or cations (depending on pH).

  • Pros: 10-100x more sensitive than GC-MS; no need for sample drying; High-Resolution MS (HRMS) resolves isobaric interferences; soft ionization preserves the molecular ion (

    
     or 
    
    
    
    ).
  • Cons: LC separation is critical to remove excess reagent; matrix effects (ion suppression).

  • Best For: Unstable keto-acids, low-abundance signaling aldehydes, and aqueous biological fluids.

Comparative Data Summary
FeatureGC-MS (MOX-TMS)LC-HRMS (3-NPH)Direct LC-MS (No Deriv.)
Ionization Mode Hard (EI, 70eV)Soft (ESI +/-)Soft (ESI +/-)
Sensitivity Moderate (µM range)High (nM range)Low (mM range)
Isotopologue Fidelity High (if

exists)
Excellent (Intact ion)Poor (Low ionization)
Sample Prep Time High (Dry + 2 steps)Moderate (1 step)Low (Dilute & Shoot)
Matrix Tolerance HighLow (Requires cleanup)Moderate
13C Accuracy


(with HRMS)

Part 3: The Validated Workflow (LC-HRMS Focus)

We focus here on the 3-NPH LC-HRMS workflow because it offers the highest fidelity for determining intact molecular enrichment, avoiding the fragmentation complexities of GC-EI-MS.

Phase 1: Experimental Protocol

Reagents:

  • Derivatization Agent: 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% Methanol.

  • Catalyst: 120 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) + 6% Pyridine.

  • Internal Standard: U-

    
     labeled analog (if available) or structurally similar isomer.
    

Step-by-Step Methodology:

  • Quenching & Extraction:

    • Mix 20 µL of biological fluid/cell lysate with 80 µL of cold methanol (-20°C).

    • Centrifuge at 15,000 x g for 10 min to precipitate proteins.

    • Causality: Immediate quenching stops metabolic turnover, preserving the isotopic snapshot.

  • Derivatization Reaction:

    • Transfer 50 µL of supernatant to a glass vial.

    • Add 25 µL of 3-NPH solution and 25 µL of EDC/Pyridine catalyst .

    • Incubate at 30°C for 60 minutes.

    • Causality: EDC activates the carboxylic groups (if present) while pyridine buffers the reaction, ensuring the hydrazine attack on the carbonyl is kinetically favored over hydrolysis.

  • LC-MS Acquisition:

    • Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm.

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • MS Mode: Full Scan (m/z 100-1000) at 60,000 resolution (Orbitrap) or TOF equivalent.

    • Polarity: Negative mode is often preferred for 3-NPH derivatives due to the phenolic nature, but Positive mode works for simple hydrazones.

Phase 2: Data Processing & Natural Abundance Correction (NAC)

Raw mass spec data contains contributions from naturally occurring isotopes (


, 

,

). To validate the true biological enrichment, these must be mathematically stripped.

The Correction Logic: For a measured intensity vector


, the corrected distribution 

is solved via the matrix equation:

Where

is the correction matrix based on binomial probabilities of natural isotopes.

Validation Step: Before analyzing samples, run an Unlabeled Standard .

  • Calculate the Theoretical Isotope Distribution (TID) based on the chemical formula (e.g.,

    
    ).
    
  • Compare TID with the Measured Distribution.[1]

  • Pass Criteria: Root Mean Square Error (RMSE) < 2%.

Part 4: Visualization

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Analyte Type Volatile Volatile / Small (e.g., Acetone, Acetaldehyde) Start->Volatile NonVolatile Non-Volatile / Polar (e.g., Keto-acids, Sugars) Start->NonVolatile GCMS GC-MS (EI) Reagent: MOX-TMS Volatile->GCMS Direct or Headspace Sensitivity High Sensitivity Required? (< 1 µM) NonVolatile->Sensitivity LCHRMS LC-HRMS Reagent: 3-NPH / DNPH Sensitivity->GCMS No (mM range) Matrix Complex Matrix? (Plasma/Urine) Sensitivity->Matrix Yes Matrix->LCHRMS Derivatization cleans matrix interference

Caption: Decision matrix for selecting the optimal MS platform based on analyte volatility and sensitivity requirements.

Diagram 2: Self-Validating 3-NPH Workflow

NPHWorkflow Sample Biological Sample (13C Enriched) Deriv Derivatization (3-NPH + EDC) Sample->Deriv Quench LCMS LC-HRMS Analysis (Orbitrap/QTOF) Deriv->LCMS Inject RawData Raw Isotopologues (M+0, M+1, M+n) LCMS->RawData NAC Natural Abundance Correction (NAC) RawData->NAC Validation Validation Check: Unlabeled Std Error < 2%? NAC->Validation Validation->LCMS Fail: Recalibrate Result Valid 13C Enrichment (Flux Input) Validation->Result Pass

Caption: The closed-loop validation cycle ensures that only data passing the natural abundance check is used for flux analysis.

References

  • Han, J., et al. (2013). "3-Nitrophenylhydrazine-based isotope labeling for quantification of short-chain fatty acids and ketones by LC-MS." Analytica Chimica Acta. Link

  • Su, X., Lu, W., & Rabinowitz, J. D. (2017). "Metabolite Spectral Accuracy on Orbitraps." Analytical Chemistry. Link

  • Yuan, M., et al. (2008). "Targeted metabolomics in non-human primates: Linking 13C-labeling to clinical outcomes." Cell Metabolism. Link

  • Moseley, H. N. (2010). "Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments."[2] BMC Bioinformatics. Link

  • Chokkathukalam, A., et al. (2014). "Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks." Bioanalysis. Link

Sources

Cross-Validation of 13CO Surface Coverage: A Comparative Guide for Catalytic Surface Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In the development of heterogeneous catalysts for pharmaceutical synthesis (e.g., hydrogenation of APIs using Pd/C or Pt/Al₂O₃), quantifying active site density is critical.[1] Carbon monoxide (CO) is the standard probe molecule, but background interference (N₂/¹²CO) and dipole-dipole coupling often obscure results.[1] The Solution: Utilizing isotopically labeled ¹³CO allows for precise mass discrimination in Temperature Programmed Desorption (TPD) and distinct vibrational signatures in Fourier Transform Infrared Spectroscopy (FTIR).[1] Objective: This guide details the protocol for cross-validating surface coverage (


) by correlating the absolute quantification of TPD with the site-specific resolution of FTIR, enabling the derivation of dynamic extinction coefficients.

Part 1: Comparative Technical Principles

Temperature Programmed Desorption (TPD)[1][2][3][4]
  • Role: The Quantitative Gold Standard.

  • Mechanism: Measures the rate of desorption (

    
    ) as a function of temperature.[1] The integral of the desorption peak is directly proportional to the total number of surface molecules.[1]
    
  • Isotopic Advantage: ¹³CO (Mass 29) is distinct from the ubiquitous UHV background of N₂ and ¹²CO (Mass 28). This improves the signal-to-noise ratio by orders of magnitude, allowing detection of coverage < 0.01 ML (Monolayers).

  • Limitation: It is destructive (removes the adsorbate) and lacks in-situ structural information.

FTIR Spectroscopy (RAIRS/DRIFTS)
  • Role: The Structural Probe.

  • Mechanism: Measures vibrational frequency (

    
    ), which shifts based on binding site geometry (linear vs. bridge) and electronic environment.[1]
    
  • Isotopic Advantage: ¹³CO exhibits a "red shift" in frequency due to increased reduced mass (

    
    ).[1]
    
    • Theoretical Shift:

      
      .
      
    • Observation: A typical linear ¹²CO peak at 2090 cm⁻¹ shifts to ~2043 cm⁻¹ for ¹³CO, clearing the spectral window of atmospheric interferences.

  • Limitation: Signal intensity is non-linear at high coverage due to dynamic dipole coupling, making absolute quantification difficult without TPD calibration.

The Cross-Validation Synergy

By performing experiments sequentially (FTIR followed by TPD on the same surface), one can map the Integrated Absorbance (FTIR) against the Surface Density (TPD) . This generates a calibration curve that yields the Molar Extinction Coefficient (


) , allowing future FTIR-only experiments to be quantitative.[1]

Part 2: Experimental Protocol

Workflow Diagram

The following diagram outlines the sequential workflow required to ensure data integrity between the two methods.

ExperimentalWorkflow cluster_loop Coverage Variation Loop Setup UHV Chamber Setup (Base P < 1x10^-10 Torr) Cleaning Surface Cleaning (Sputter/Anneal) Setup->Cleaning Dosing 13CO Dosing (P_dose ~10^-8 Torr) Cleaning->Dosing Cleanliness Check (AES/XPS) Equilibrium Equilibration (T_surf = 100 K) Dosing->Equilibrium Saturation FTIR FTIR Acquisition (RAIRS/DRIFTS) Equilibrium->FTIR Step 1: Structure TPD TPD Ramp (Mass 29, 2 K/s) FTIR->TPD Step 2: Quantity Analysis Data Correlation FTIR->Analysis TPD->Cleaning Recycle Surface TPD->Analysis

Figure 1: Sequential workflow for cross-validating 13CO coverage. Note the destructive nature of TPD requires it to be the final step in the measurement cycle.

Step-by-Step Methodology
Phase 1: Preparation & Dosing[1]
  • Surface Cleaning: Clean the metal surface (e.g., Pt, Pd) via Ar+ sputtering and annealing until impurities (C, O) are below AES detection limits.[1]

  • Background Acquisition: Collect a background FTIR spectrum (

    
    ) and a background Mass 29 signal at the base temperature (typically 80–100 K).
    
  • 13CO Exposure: Backfill the chamber with ¹³CO (99% isotopic purity).

    • Saturation Method: Dose ~10-20 Langmuir (1 L =

      
       Torr·s) to ensure full monolayer coverage (
      
      
      
      ).[1]
    • Sub-saturation Method: For calibration, dose smaller increments (0.1 L, 0.5 L, etc.) in separate runs.

Phase 2: Spectroscopic Measurement (FTIR)[1][2][3][4]
  • Acquisition: Collect the sample spectrum (

    
    ) with the adsorbate present.[1]
    
  • Processing: Calculate Absorbance

    
    .
    
  • Integration: Integrate the area under the ¹³CO band (typically 2000–2060 cm⁻¹).[1]

    • Critical Check: Ensure no ¹²CO peak (2090–2100 cm⁻¹) is present, which would indicate a leak or contamination.[1]

Phase 3: Quantitative Measurement (TPD)
  • Alignment: Position the sample directly in front of the QMS (Quadrupole Mass Spectrometer) ionization source (distance < 2 mm) to maximize the "line-of-sight" signal.[1]

  • Ramp: Heat the sample linearly (typically

    
     to 
    
    
    
    K/s).
  • Detection: Monitor m/z = 29 (¹³CO).

    • Note: Monitoring m/z = 28 is futile due to background; monitoring m/z = 45 (¹³CO₂) checks for disproportionation/oxidation.

Part 3: Data Analysis & Cross-Validation Logic

Absolute Coverage Calculation (TPD)

The surface coverage


 (molecules/cm²) is calculated using the Polanyi-Wigner relation, simplified for a pumped system:

[1]
  • 
    : Partial pressure of ¹³CO.[1]
    
  • 
    : Integrated area of the TPD peak at saturation coverage (known from literature, e.g., 
    
    
    
    atoms/cm² for Pt(111)).[1]
  • 
    : Heating rate (K/s).
    
The Calibration Curve (FTIR vs. TPD)

To validate the FTIR signal, plot the Integrated Absorbance (


)  on the Y-axis versus the TPD-derived Coverage (

)
on the X-axis.
  • Linear Regime (Low

    
    ):  The slope represents the static extinction coefficient.[1]
    
  • Non-Linear Regime (High

    
    ):  The curve often plateaus or dips due to dipole-dipole coupling.[1] This deviation is the validation metric. If the FTIR signal continues to rise linearly while TPD saturates, the FTIR data likely contains gas-phase contributions (improper background subtraction).
    
Logic Diagram: Data Processing

DataLogic RawTPD Raw TPD Data (Pressure vs Temp) BaseSub Baseline Subtraction RawTPD->BaseSub RawFTIR Raw FTIR Data (Absorbance vs Wavenumber) IntegrationFTIR Band Integration (∫ A dv) RawFTIR->IntegrationFTIR IntegrationTPD Time/Temp Integration (Area under curve) BaseSub->IntegrationTPD AbsCov Absolute Coverage (theta) (Normalized to Saturation) IntegrationTPD->AbsCov Correlation Correlation Plot (FTIR Area vs TPD theta) AbsCov->Correlation IntegrationFTIR->Correlation Result Dynamic Dipole Moment & Extinction Coefficient Correlation->Result

Figure 2: Logical flow for converting raw spectroscopic data into quantitative surface science parameters.

Part 4: Expected Results & Troubleshooting

Data Comparison Table
Feature12CO (Standard)13CO (Isotope)Causality/Implication
TPD Mass Signal m/z 28m/z 29 Eliminates N₂/CO background; enables low-coverage quantification.[1]
FTIR Frequency (Pt) ~2090 cm⁻¹~2043 cm⁻¹ Mass effect (

) causes redshift; separates surface signal from gas phase.[1]
Sensitivity High background noiseHigh SNR Essential for quantifying defect sites or low-loading catalysts.
Cost LowHighUse 13CO only for calibration or mechanism elucidation.
Common Pitfalls
  • Isotopic Scrambling: If ¹⁶O and ¹⁸O are present, you may see m/z 31 (¹³C¹⁸O).[1] Ensure oxygen sources are isotopically pure if co-dosing.[1]

  • Pumping Speed Variations: TPD quantification assumes constant pumping speed. If the ¹³CO desorption peak is very sharp, local pressure bursts can saturate the QMS detector.[1] Solution: Reduce heating rate (

    
    ) or initial coverage.
    
  • Beam Damage: High-intensity IR beams can induce thermal desorption on thermally isolated powders.[1] Validation: Monitor the FTIR peak height over time; it should be stable.

References

  • Yates, J. T. (1998).[1] Experimental Innovations in Surface Science: A Guide to Practical Laboratory Methods and Instruments. Springer.

  • Goodman, D. W. (1979).[1] "CO adsorption on Ru(001) studied by TPD and FTIR." Journal of Vacuum Science & Technology, 16(2), 449.

  • Greenler, R. G. (1966).[1] "Infrared Study of Adsorbed Molecules on Metal Surfaces by Reflection Techniques." The Journal of Chemical Physics, 44(1), 310.

  • King, D. A. (1975).[1] "Thermal Desorption from Metal Surfaces: A Review." Surface Science, 47(1), 384-402.

  • Hoffmann, F. M. (1983).[1] "Infrared Reflection-Absorption Spectroscopy of Adsorbed Molecules." Surface Science Reports, 3(2-3), 107-192.

Sources

High-Performance Carbonyl Profiling: A Comparative Guide to 13C-Isotope Coded Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of carbonyl-containing metabolites (aldehydes, ketones, keto-acids) is a persistent bottleneck in metabolomics and drug safety assessment. These analytes are often volatile, polar, and poorly ionizable, making standard LC-MS analysis unreliable.

This guide objectively compares 13C-Isotope Coded Derivatization (13C-ICD) against traditional label-free and deuterium-labeled methods. While label-free methods suffer from severe matrix effects and deuterium labeling introduces chromatographic retention time shifts, 13C-ICD provides a self-validating, co-eluting internal standard system . This methodology enhances sensitivity by 2–3 orders of magnitude and enables precise relative quantification through distinct mass-shift doublets.

Part 1: The Mechanistic Basis (Expertise & Logic)

To understand why 13C-labeling is the superior analytical choice, we must first dissect the chemical and physical mechanisms at play.

The Derivatization Chemistry

Carbonyls are derivatized using hydrazine-based reagents (e.g., Dansylhydrazine, DNPH) via acid-catalyzed Schiff base formation. This reaction serves two purposes:

  • Chemical Stabilization: It locks volatile carbonyls into stable hydrazones.

  • Ionization Enhancement: Reagents like Dansylhydrazine (DnsHz) introduce a tertiary amine, which is easily protonated in Electrospray Ionization (ESI+), increasing signal intensity by 10- to 1000-fold compared to native analytes [1].

The Physics of Co-Elution: 13C vs. Deuterium

This is the critical differentiator.

  • Deuterium (2H) Effect: Deuterium-carbon bonds are shorter and stronger than Protium-carbon bonds. In Reverse Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute earlier than their unlabeled counterparts.[1] This separation means the heavy internal standard and the light analyte enter the MS source at different times, subjecting them to different matrix effects (ion suppression/enhancement), thereby invalidating the internal standard [2].

  • Carbon-13 (13C) Advantage: 13C-labeled reagents possess identical hydrophobicity to their 12C counterparts. They co-elute perfectly . Both the analyte (light) and the standard (heavy) experience the exact same matrix environment at the exact same moment. The ratio of their peak areas reflects the true concentration difference, uncorrupted by ionization variability [3].

Visualization: Reaction Mechanism

The following diagram illustrates the Schiff base formation using Dansylhydrazine (DnsHz) as the model reagent.

reaction_mechanism Carbonyl Carbonyl Analyte (R-C=O) Intermediate Carbinolamine Intermediate Carbonyl->Intermediate Nucleophilic Attack Reagent Dansylhydrazine (NH2-NH-Dns) Reagent->Intermediate Catalyst Acid Catalyst (H+) Catalyst->Intermediate Product Stable Hydrazone (R-C=N-NH-Dns) Intermediate->Product Dehydration Water H2O (Byproduct) Intermediate->Water

Figure 1: Acid-catalyzed derivatization of carbonyls into stable hydrazones, enabling MS detectability.

Part 2: Comparative Performance Analysis

The following table summarizes experimental data comparing the three primary methodologies for carbonyl analysis.

FeatureMethod A: Label-Free (Direct)Method B: Deuterium (d0/d3) LabelingMethod C: 13C (12C/13C) ICD
Ionization Efficiency Low (Poor ESI response)High (Tag dependent)High (Tag dependent)
Chromatography StandardRT Shift (Isotope Effect) Perfect Co-elution
Matrix Correction NonePartial (Time-dependent)Complete (Real-time)
False Positive Rate High (Isobaric noise)ModerateNear Zero (Twin-Ion Filter)
Quantification Precision CV > 25%CV 10-15%CV < 5% [1]
Cost LowModerateHigh (Initial reagent cost)

Key Insight: While Method C (13C-ICD) has a higher upfront reagent cost, the dramatic reduction in false positives and the elimination of re-runs due to matrix interference results in a lower total cost per valid data point.

Part 3: The Self-Validating Experimental Protocol

This workflow describes a "Differential Isotope Labeling" (DIL) strategy. We treat Sample A with the "Light" (12C) reagent and Sample B (or a pooled reference) with the "Heavy" (13C) reagent.

Reagents Required[1][2][3][4][5][6][7]
  • Light Reagent: 12C-Dansylhydrazine (or similar amine-reactive probe).[2]

  • Heavy Reagent: 13C2-Dansylhydrazine (incorporating two 13C atoms on the dimethylamino group).

  • Catalyst: Formic acid or TCA.

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_label Differential Derivatization cluster_data Data Processing SampleA Biological Sample A (Treatment) LabelLight Add 12C-Reagent (Light) SampleA->LabelLight SampleB Pooled Reference (Control) LabelHeavy Add 13C-Reagent (Heavy) SampleB->LabelHeavy Incubate Incubate (37°C, 60 min) LabelLight->Incubate LabelHeavy->Incubate Mix Mix Samples 1:1 Incubate->Mix LCMS LC-MS/MS Analysis (High Res) Mix->LCMS PairPicking Peak Pair Picking (Δ Mass = 2.006 Da) LCMS->PairPicking RatioCalc Calculate Ratio (Light Area / Heavy Area) PairPicking->RatioCalc

Figure 2: Differential Isotope Labeling workflow ensuring internal standardization for every analyte.

Step-by-Step Methodology
  • Protein Precipitation: Add 300 µL of methanol to 100 µL of biofluid (plasma/urine). Centrifuge at 14,000 x g for 10 min to remove proteins.

  • Derivatization (The Critical Step):

    • Aliquot 50 µL of supernatant from Sample A into Tube 1.

    • Aliquot 50 µL of supernatant from Pooled Reference into Tube 2.

    • Add 10 µL of 12C-DnsHz (10 mg/mL) to Tube 1.

    • Add 10 µL of 13C2-DnsHz (10 mg/mL) to Tube 2.

    • Note: Ensure pH is adjusted to ~4.0 using formic acid to catalyze the hydrazone formation.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Quenching & Mixing: Stop the reaction. Mix the contents of Tube 1 and Tube 2 in a precise 1:1 ratio.

  • LC-MS Analysis: Inject onto a C18 column. The 12C and 13C derivatives will co-elute.

Part 4: Data Interpretation & Twin-Ion Filtering

The power of this method lies in the data processing. You are no longer looking for "peaks"; you are looking for Mass-Shift Doublets .

The Filtering Algorithm

If using 13C2-Dansylhydrazine, the mass shift is exactly +2.0067 Da .

  • Scan: Analyze the Full Scan (MS1) data.

  • Filter: Search for ions that appear as pairs with a mass difference of 2.0067 Da (within mass tolerance, e.g., 5 ppm).

  • Validate: The retention time (RT) of the Light and Heavy peaks must be identical (ΔRT < 0.02 min).

  • Quantify:

    
    
    

This "Twin-Ion" effect effectively renders background noise invisible, as random noise does not appear in precise isotopic pairs [4].

References

  • Han, W., et al. (2017). Development of High-Performance Chemical Isotope Labeling LC–MS for Profiling the Carbonyl Submetabolome. Analytical Chemistry, 89(12), 6758–6765. Link[3]

  • Guo, K., & Li, L. (2009). Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome.[4][2][5][6] Analytical Chemistry, 81(10), 3919–3932. Link

  • Triebl, A., & Wenk, M. R. (2018).[7] Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules, 8(4), 151.[7] Link

  • Zhou, R., et al. (2017). Isotope-coded derivatization for quantitative profiling of carbonyl metabolites. Analytica Chimica Acta, 963, 80-89. Link

Sources

Comparative Guide: Binding Affinities and Spectroscopic Utility of 13CO vs. C18O in Heme Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamic vs. Spectroscopic Reality

In the characterization of heme proteins (e.g., Hemoglobin, Myoglobin, Cytochrome P450), Carbon Monoxide (CO) isotopologues—specifically


 (denoted here as 

) and

(denoted as

)—are critical probes.[1]

The Bottom Line:

  • Binding Affinity (

    
    ):  There is no statistically significant difference  in the thermodynamic binding affinity of 
    
    
    
    versus
    
    
    for heme proteins. Both bind with high affinity (nanomolar
    
    
    ), governed by the electronic properties of the iron-carbon bond, which remain unchanged under the Born-Oppenheimer approximation.
  • Performance Differentiator: The "performance" difference lies entirely in their vibrational signatures and nuclear magnetic resonance (NMR) activity .

    
     provides a slightly larger vibrational red-shift than 
    
    
    
    , while
    
    
    is the exclusive choice for NMR studies due to the spin-1/2 carbon nucleus.

This guide details the selection criteria for these isotopologues based on spectral resolution needs rather than binding efficacy.

Theoretical Framework: Isotope Effects in Heme Binding

To understand why we compare these isotopes, we must distinguish between electronic binding and vibrational reporting.

Thermodynamic Equivalence

The binding of CO to the ferrous heme iron (


) is driven by 

-donation from the carbon lone pair and

-backbonding from the iron

-orbitals into the CO

orbitals.
  • Electronic Potential: Isotopes possess the same number of electrons and protons (nuclear charge). Therefore, the potential energy surface (PES) for binding is identical.

  • Zero Point Energy (ZPE): While mass differences affect ZPE, the contribution to the Gibbs Free Energy of binding (

    
    ) at physiological temperatures (298 K) is negligible compared to steric and electrostatic factors in the heme pocket.
    
Vibrational Distinctness (The Probe Mechanism)

The utility of these isotopes is governed by the harmonic oscillator approximation (Hooke’s Law). The frequency of vibration (


) is inversely proportional to the square root of the reduced mass (

):


Where


.
Changing 

to

or

to

increases

, lowering the frequency (

). This "isotope shift" allows researchers to distinguish bound exogenous CO from background protein vibrations or to resolve multiple binding conformations.

Performance Comparison: vs. [2]

The following table contrasts the performance of natural abundance CO against the two isotopologues in a typical heme protein environment (e.g., Myoglobin, where


).
Table 1: Spectroscopic and Physical Properties
Feature

(Natural)

(

)

(

)

(Double)
Reduced Mass (

)
~6.86 amu~7.17 amu~7.20 amu~7.55 amu
Theoretical Shift Ratio 1.0000.97770.97590.9530
Typical

(cm

)
1945~1902~1898~1854
Shift Magnitude (

)
Reference-43 cm

-47 cm

-91 cm

NMR Active? No (Spin 0)Yes (Spin 1/2) No (Spin 0)Yes (

only)
Cost NegligibleModerateHighVery High
Primary Application BaselineNMR Structure; IRIR Band ResolutionComplex Overlap Resolution
Key Insight: The "4 Wavenumber" Gap

Notice that


 shifts the spectrum approximately 4 cm

further
than

.
  • Decision Point: If you are studying a protein where the

    
     band overlaps with a specific intrinsic protein mode (e.g., an amide band), switching to 
    
    
    
    provides that extra separation. However, for general assignments,
    
    
    is preferred due to lower cost and dual-utility (NMR/IR).

Experimental Protocols

To ensure accurate affinity and spectral measurements, the gas exchange process must be rigorous to prevent competitive binding from atmospheric oxygen or natural CO.

Protocol: Preparation of CO-Bound Heme Samples

Objective: Generate fully saturated isotope-labeled heme species without oxidation (


 formation).

Reagents:

  • Ferric Heme Protein (

    
    ) in buffer (pH 7.0–8.0).
    
  • Sodium Dithionite (reductant).

  • Isotope Gas:

    
     or 
    
    
    
    (lecture bottle or break-seal ampoule).
  • Anaerobic cell (quartz cuvette with septum).

Step-by-Step Workflow:

  • Deoxygenation: Purge the protein solution with pure Argon or Nitrogen for 30 minutes to remove dissolved

    
    .
    
  • Reduction: Inject a 2-5x molar excess of anaerobic Sodium Dithionite solution through the septum. Verify reduction via UV-Vis (shift of Soret band from ~409 nm to ~430 nm for deoxy-Mb).

  • Gas Exchange:

    • Method A (Schlenk Line): Apply gentle vacuum to the headspace, then backfill with Isotope Gas. Repeat 3x.

    • Method B (Syringe): Use a gastight syringe to inject saturated Isotope-CO water (prepared separately by bubbling gas into degassed buffer) into the protein sample.

  • Equilibration: Allow 5–10 minutes for binding. The Soret band will shift to ~420 nm (CO-bound state).[2]

  • Acquisition: Transfer immediately to FTIR or Raman spectrometer.

Protocol: Measuring Relative Affinity (Competition Assay)

Since direct


 is identical, "affinity" is often checked via competition to ensure no steric exclusion of the heavier isotope (rare).
  • Prepare deoxy-heme protein.

  • Introduce a 50:50 mixture of

    
     and the Isotope.
    
  • Measure Resonance Raman spectra.[2][3]

  • Analysis: Integrate the peak areas of the natural vs. isotope bands. A 1:1 ratio confirms identical binding affinity (

    
    ).
    

Visualizing the Workflow and Physics

The following diagrams illustrate the experimental path and the physical basis of the spectral shift.

Diagram 1: Isotope Exchange & Characterization Workflow

G cluster_gas Isotope Selection Protein Ferric Heme Protein (Fe3+) Deoxy Deoxygenation (Ar/N2 Purge) Protein->Deoxy Reduce Reduction (Na-Dithionite) Deoxy->Reduce Ferrous Ferrous Heme (Fe2+) Reduce->Ferrous Bind Ligand Binding (Gas Exchange) Ferrous->Bind Gas13 13CO Gas Gas13->Bind Gas18 C18O Gas Gas18->Bind Spec Spectroscopy (FTIR / Raman) Bind->Spec Data Data Output: Frequency Shift Spec->Data

Caption: Workflow for generating isotope-labeled heme complexes. Reduction must precede gas introduction to ensure Fe(II) state.

Diagram 2: Vibrational Shift Mechanism

Physics Mass Isotope Mass Increase (12C -> 13C or 16O -> 18O) RedMass Increased Reduced Mass (μ) Mass->RedMass μ = m1*m2 / (m1+m2) Affinity Binding Affinity (Kd) (Electronic Potential) Mass->Affinity Born-Oppenheimer Approx Freq Decreased Frequency (ν) (Hooke's Law) RedMass->Freq ν ∝ 1/√μ Shift Spectral Red Shift (~45-50 cm-1) Freq->Shift NoChange No Significant Change Affinity->NoChange

Caption: Physical causality: Mass changes affect vibrational frequency (spectral shift) but do not significantly alter electronic binding affinity.

Authoritative References

  • Spiro, T. G., & Wasbotten, R. (2005). CO as a vibrational probe of heme protein active sites. Journal of Inorganic Biochemistry, 99(1), 34-44.

    • Significance: The definitive review on using CO isotopes to probe distal pocket interactions.

  • Boxer, S. G. (2009). Stark Realities. The Journal of Physical Chemistry B, 113(10), 2972–2983.

    • Significance: Explains the Vibrational Stark Effect (VSE) which is often measured using these isotopes.

  • Varandas, A. J. (2009). Born-Oppenheimer Approximation. In Encyclopedia of Chemical Physics and Physical Chemistry.

    • Significance: Provides the theoretical grounding for why isotopic substitution does not alter the electronic potential energy surface (binding affinity).

  • Park, E. S., et al. (1991). Vibrational spectroscopy of the heme group in hemoglobin and myoglobin. Journal of the American Chemical Society, 113(2), 733-734.

    • Significance: Experimental validation of frequency shifts for

      
       and 
      
      
      
      .

Sources

Guide to Verifying 13C-Label Positioning in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product/Workflow Under Review: Multi-Modal Isotopic Verification (MMIV) vs. Uni-Modal Reliance (Standard MS or 1D NMR).

In the synthesis of isotopically labeled Drug Substance (DS) or metabolic probes, the positional integrity of the


C label is as critical as the chemical purity. A label that scrambles (migrates) during synthesis renders a study invalid. This guide objectively compares verification methodologies, establishing that while Mass Spectrometry (MS) offers speed, it fails to distinguish positional isotopomers definitively. We present the Multi-Modal Isotopic Verification (MMIV)  workflow—specifically leveraging Inverse-Gated 

C qNMR
and 1,1-ADEQUATE —as the necessary standard for high-stakes research.

Part 1: The Challenge – The "Silent" Scramble

In complex synthesis, particularly involving carbocation intermediates or enzymatic steps,


C labels can migrate to adjacent carbons. Standard analytical techniques often miss this:
  • Proton NMR (

    
    H):  Often blind to carbon positions without specific coupling analysis.
    
  • Standard MS: Detects total mass enrichment (

    
    ) but cannot easily distinguish where the mass is located (e.g., C2 vs. C3 isomers).
    

The Risk: Using a scrambled probe in a DMPK (Drug Metabolism and Pharmacokinetics) study can lead to erroneous metabolic pathway mapping, potentially costing millions in late-stage correction.

Part 2: Comparative Analysis of Verification Methodologies

We compare three primary methodologies used for label verification.

Method A: Inverse-Gated C qNMR (The Quantitative Benchmark)

This is the gold standard for quantifying enrichment at specific sites. Unlike standard


C NMR, this method decouples protons only during acquisition, suppressing the Nuclear Overhauser Effect (NOE).
  • Mechanism: Eliminates NOE enhancement, which varies per carbon environment. This ensures peak integration is directly proportional to

    
    C concentration.
    
  • Pros: Absolute quantification of enrichment percentage per site.

  • Cons: Low sensitivity; requires long relaxation delays (

    
    ).[1][2]
    
Method B: 1,1-ADEQUATE (The Connectivity Validator)

Adequate Sensitivity Double-Quantum Spectroscopy is superior to the older INADEQUATE technique. It correlates a proton to two coupled


C nuclei.[3]
  • Mechanism: Relies on

    
     coupling. It effectively "lights up" only if two 
    
    
    
    C atoms are directly bonded.
  • Pros: Definitive proof of label connectivity (e.g., verifying a

    
    C-
    
    
    
    C bond formation).
  • Cons: Requires dual labeling or high enrichment; computationally complex interpretation.

Method C: HR-MS/MS (The High-Throughput Screen)

High-Resolution Mass Spectrometry with fragmentation.

  • Mechanism: Fragments the molecule; analysis of fragment ions attempts to localize the label.

  • Pros: Picomolar sensitivity; rapid.

  • Cons: Ambiguous for positional isomers; "soft" scrambling during ionization (e.g., McLafferty rearrangement) can generate false positives.

Comparative Data Summary
FeatureMethod A:

C qNMR (Inv. Gated)
Method B: 1,1-ADEQUATEMethod C: HR-MS/MS
Positional Accuracy High (Site-specific shift)Very High (Bond connectivity)Low/Medium (Fragment dependent)
Quantification Exact (± 1-2%)Semi-QuantitativeRelative (Isotopologue dist.)
Sensitivity Low (>10 mg required)Medium (>2 mg required)High (<1 µg required)
Scramble Detection Excellent (New peaks appear)Excellent (Couplings change)Poor (Mass remains same)
Throughput Low (1-12 hours/sample)Medium (1-4 hours/sample)High (Minutes)

Part 3: Experimental Protocol (The MMIV Workflow)

To guarantee scientific integrity, we recommend the MMIV Workflow , which combines the sensitivity of MS with the structural certainty of NMR.

Phase 1: Rapid Screening (MS)
  • Instrument: Q-TOF or Orbitrap MS.

  • Method: Direct infusion or LC-MS.

  • Analysis: Calculate Mass Isotopomer Distribution (MID). Ensure the M+1 (or M+n) abundance matches theoretical enrichment (e.g., 99%).

    • Stop Condition: If enrichment < 90%, do not proceed to NMR.

Phase 2: Structural Verification (NMR)

Prerequisite: 10–20 mg of sample dissolved in CDCl


 or DMSO-

.
Step 1:

Determination (Inversion Recovery)

Before qNMR, you must know the longitudinal relaxation time (


) of your specific carbons.
  • Run t1ir pulse sequence.

  • Array delays (

    
    ) from 0.01s to 20s.
    
  • Fit data to

    
    .
    
  • Critical: Note the longest

    
     (usually quaternary carbons).
    
Step 2: Inverse-Gated

C qNMR
  • Pulse Sequence: zgig (Bruker) or equivalent.

    • Decoupling: On during acquisition, Off during delay.

  • Parameters:

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (longest). Example: If quaternary C is 5s,
      
      
      .
    • Pulse Angle: 90°.

    • Scans (NS): Sufficient for S/N > 250:1 (typically 256–1024 scans).

  • Processing: Use exponential window function (LB = 1-3 Hz).

  • Validation: Integrate the labeled peak vs. an unlabeled baseline peak (or internal standard). Ratio should match expected enrichment.

Step 3: 1,1-ADEQUATE (For Multi-Label Connectivity)
  • Pulse Sequence: adeq11etgpsp (Adiabatic pulses recommended for sensitivity).

  • Optimization: Tune for

    
     (approx. 35-55 Hz for aliphatic, 50-70 Hz for aromatic).
    
  • Interpretation: Cross-peaks at the double-quantum frequency (

    
    ) indicate a direct bond between the protonated carbon (
    
    
    
    ) and its neighbor.

Part 4: Visualizing the Logic

Diagram 1: The Verification Decision Matrix

This flowchart guides the researcher on which method to deploy based on sample constraints.

VerificationLogic Start Sample Synthesis Complete CheckAmt Sample Amount? Start->CheckAmt LowAmt < 1 mg CheckAmt->LowAmt HighAmt > 10 mg CheckAmt->HighAmt MS_Path HR-MS/MS Analysis LowAmt->MS_Path NMR_Path NMR Feasible HighAmt->NMR_Path MS_Result Check M+n Abundance MS_Path->MS_Result Decision Is Label Position Critical? MS_Result->Decision Enrichment OK T1_Step Measure T1 (Inversion Recovery) NMR_Path->T1_Step qNMR_Step Inv-Gated 13C qNMR (D1 = 5 * T1) T1_Step->qNMR_Step qNMR_Step->Decision ADEQUATE Run 1,1-ADEQUATE (Verify Connectivity) Decision->ADEQUATE Yes (Multi-label/Rearrangement Risk) Final Release for Study Decision->Final No (Single Label/Stable) ADEQUATE->Final

Caption: Decision matrix for selecting the appropriate verification modality based on sample quantity and risk of scrambling.

Diagram 2: The qNMR Pulse Sequence Logic

Understanding the timing is crucial for quantitative accuracy.

PulseSequence D1 Relaxation Delay (D1) 5x T1 NOE Buildup: OFF Pulse 90° Pulse Excitation D1->Pulse Magnetization Equilibrium Acq Acquisition (AQ) Decoupler: ON Pulse->Acq FID Process FT & Integration Quantifiable Signal Acq->Process Data Process->D1 Next Scan

Caption: Inverse-Gated Decoupling logic. The Decoupler is OFF during D1 to prevent NOE enhancement, ensuring accurate integration.

References

  • Simson, P., et al. (2022).[1] Rapid Estimation of T1 for Quantitative NMR. University of Edinburgh Research Explorer. [Link]

  • University of Ottawa NMR Facility. (2019). 13C-13C Connectivity via 1H-13C 1,1-ADEQUATE. [Link]

  • Columbia University NMR Core. (n.d.). ADEQUATE Sensitivity Double-Quantum Spectroscopy. [Link]

  • Buescher, J. M., et al. (2015).[4] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology (NIH). [Link]

Sources

Technical Assessment: Reproducibility of Total Hemoglobin Mass (tHb-mass) via CO Rebreathing

[1][2][3]

Executive Summary

The quantification of Total Hemoglobin Mass (tHb-mass) is the gold standard for assessing oxygen-carrying capacity, independent of plasma volume shifts that confound concentration-based metrics like [Hb] or Hematocrit (Hct). While historically reliant on radioactive Chromium-51 (

Optimized Carbon Monoxide (CO) Rebreathing Method

Technical Clarification on "13CO": While the prompt specifies the "13CO method," standard tHb-mass quantification typically utilizes a bolus of chemically pure CO (natural abundance) detected via spectrophotometry (oximetry) . The use of


C-labeled CO (

CO)
Isotope Ratio Mass Spectrometry (IRMS)Gas Chromatography (GC)Optimized CO Rebreathing

Part 1: Methodological Principles & Mechanism
The Dilution Principle

The method relies on the high affinity of CO for hemoglobin (approx. 240x that of O



1
  • 
     : Volume of CO administered minus dead space and exhaled loss.
    
  • 
     : The difference between post-rebreathing and baseline HbCO.
    
  • 1.39 : Hüfner’s number (mL CO per g Hb).

  • K : Correction factor for barometric pressure and temperature.

13CO Isotope Variant (Mass Spectrometry)

In the

Mass Spectrometry (GC-MS or IRMS)
  • Advantage: Higher sensitivity allows for "micro-dosing" (e.g., <0.1 mL/kg), preventing the 5-8% HbCO spike seen in standard methods.

  • Application: Pediatric studies, repeated measures within 24h, or compromised patients where hypoxia must be minimized.

Part 2: Reproducibility & Performance Analytics

The following data aggregates reproducibility metrics from key validation studies (Schmidt & Prommer, Gore et al., Garvican et al.).

Table 1: Reproducibility Profile of CO Rebreathing vs. Alternatives
MetricOptimized CO Rebreathing (Standard)

Cr Labeling (Radioactive)
Evans Blue Dye (T-1824)
Primary Analyte Hemoglobin Mass (tHb)Red Cell Volume (RCV)Plasma Volume (PV)
Typical Error (TE) 1.2% – 1.7% 2.0% – 2.8%5.0% – 10.0%
Coefficient of Variation (CV) < 2.0% ~2.5%> 6.0%
95% Confidence Limits ± 15–20 g± 30–40 mLUnreliable for tHb
Dose Safety HbCO rises to ~6% (Transient)Radiation ExposureAllergic potential / Tissue staining
Field Viability High (Portable)Low (Requires Nuclear Med)Medium (IV required)
Analysis of Error Sources
  • Mixing Time: Incomplete mixing of CO in the circulation is the primary source of error. The "Optimized" method uses a 2-minute rebreathing period, which is sufficient for healthy adults but may require extension (to 4-6 mins) in splenectomized patients or those with polycythemia.

  • CO Loss: CO is lost to myoglobin (approx. 0.3% per minute) and exhalation. The Schmidt algorithm corrects for this flux.

  • Hemoximeter Precision: The error of the analyzer (e.g., Radiometer ABL80) contributes ~0.5% to the total TE.

Part 3: Comparative Analysis (The "Why" Behind the Choice)
1. CO Rebreathing vs.

Cr (Chromium-51)
  • Mechanism:

    
    Cr labels RBCs in vitro, which are then reinjected.
    
  • Superiority: CO rebreathing yields results highly correlated (

    
    ) with 
    
    
    Cr but eliminates radiation exposure and the need for radioactive waste handling.
  • Reproducibility: CO rebreathing consistently shows a lower TE (1.2%) compared to

    
    Cr (2.5%) in repeated measures designs due to the elimination of reinjection errors.
    
2. CO Rebreathing vs. Evans Blue / Indocyanine Green
  • Mechanism: These dyes measure Plasma Volume (PV). tHb is calculated indirectly using Hematocrit.

  • Critical Flaw: PV is highly labile (changes with posture, hydration, heat). Calculating tHb from PV introduces massive error (TE > 6%).

  • Verdict: Dye methods are unsuitable for precise tHb-mass quantification.

Part 4: Validated Protocol (Optimized 2-Minute Bolus)

Pre-requisites:

  • Subject State: Seated for 15 mins (to stabilize plasma, though tHb is independent).

  • Equipment: Spirometer with O

    
     reservoir, CO gas source, Blood Gas Analyzer (Hemoximeter).[2]
    

Step-by-Step Workflow:

  • Baseline Sampling:

    • Draw 100

      
      L capillary blood (earlobe) or venous sample.
      
    • Measure baseline %HbCO

      
       .
      
  • Dose Calculation:

    • Administer CO bolus based on body mass (Standard: 1.0 mL/kg for men, 0.8 mL/kg for women).[3]

    • Note for

      
      CO: Dose is significantly lower (micro-dose) if using MS detection.
      
  • Rebreathing Phase:

    • Subject exhales to residual volume.

    • Subject inhales the CO bolus + 3-4L of 100% O

      
      .
      
    • Breath Hold: 10 seconds (facilitates alveolar diffusion).

    • Rebreathing: Normal breathing in a closed circuit for 2 minutes .

  • Mixing & Sampling:

    • Disconnect subject. Wait 5 minutes (total 7 mins from start) for complete circulatory mixing.

    • Draw post-sample.

    • Measure %HbCO

      
       .
      
  • Calculation:

    • Apply the dilution equation with corrections for CO loss to myoglobin and exhaled dead space.

Part 5: Visualization of Workflows
Diagram 1: The Optimized CO Rebreathing Circuit

CO_Rebreathing_WorkflowSubjectSubject(Lung/Circulation)Subject->SubjectCirculatory Mixing(5-7 min)SpirometerClosed Spirometer(3L O2 Reservoir)Subject->SpirometerRebreathing (2 min)AnalyzerHemoximeter(Spectrophotometry)Subject->AnalyzerCapillary Blood(%HbCO Pre/Post)Spirometer->SubjectInhalation (Bolus + O2)CO_SourceCO Bolus Source(Precision Syringe)CO_Source->SpirometerInject Dose (V_CO)DatatHb-massCalculationCO_Source->DataInput DoseAnalyzer->DataDelta %HbCO

Caption: Figure 1: Schematic of the Optimized CO Rebreathing workflow showing the injection, mixing, and analysis phases.

Diagram 2: Error Propagation & Sensitivity

Error_SensitivityDose_ErrorDosing Error(Syringe Precision)Total_ErrorTotal Measurement Error(TE)Dose_Error->Total_ErrorDirect ImpactLeak_ErrorGas Leakage(Mouthpiece/Nose)Leak_Error->Total_ErrorCritical FailureMix_ErrorIncomplete Mixing(<7 min wait)Mix_Error->Total_ErrorUnderestimationAnalysis_ErrorAnalyzer Noise(Hemoximeter)Analysis_Error->Total_ErrorRandom NoiseReproducibilityReproducibility(Target: <2%)Total_Error->ReproducibilityInverse Relation

Caption: Figure 2: Key sources of error affecting the Typical Error (TE) of the tHb-mass measurement.

References
  • Schmidt, W., & Prommer, N. (2005).[4] The optimised CO-rebreathing method: a new tool to determine total haemoglobin mass routinely. European Journal of Applied Physiology, 95(5-6), 486–495.[4] Link

  • Gore, C. J., et al. (2005). Evaluation of the optimised CO-rebreathing method to measure total haemoglobin mass using the OSM3 hemoximeter. Journal of Science and Medicine in Sport, 8(4), 442-455. Link

  • Garvican, L. A., et al. (2010). Intravascular volumes: agreement between 13CO-dilution and optimized CO-rebreathing methods. Note: While specific 13C comparisons are rare, Garvican's work extensively validates the CO method against gold standards.Link

  • Burge, C. M., & Skinner, S. L. (1995). Determination of hemoglobin mass and blood volume with CO: evaluation and application of a method. Journal of Applied Physiology, 79(2), 623-631. Link

  • Prommer, N., & Schmidt, W. (2007). Loss of CO from the intravascular bed and its impact on the optimised CO-rebreathing method. European Journal of Applied Physiology, 100(4), 383–391. Link

quantitative comparison of 13C NMR integrals against internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Proton (


H) NMR is the gold standard for quantitation due to high sensitivity, it fails in proton-deficient scaffolds (e.g., highly substituted heterocycles, carbonyl-rich drug metabolites). Carbon-13 (

C) qNMR offers a robust alternative, provided two critical physical barriers are overcome: long longitudinal relaxation times (

)
and the Nuclear Overhauser Effect (NOE) .

This guide provides a validated workflow for


C qNMR, comparing the performance of industry-standard internal references (BTMSB, Maleic Acid) and establishing the mandatory use of relaxation agents (

) for high-throughput environments.

Part 1: The Core Challenge & Methodology

The Physics of Error

In standard


C NMR (proton-decoupled), the NOE transfers magnetization from protons to carbons, enhancing signal intensity by up to 200% (

). However, this enhancement is non-uniform; a methyl carbon receives a different boost than a quaternary carbon, rendering integration ratios useless for quantitation.[1] Furthermore, quaternary carbons possess

relaxation times often exceeding 60 seconds, requiring recycle delays (

) of >300 seconds (

) for 99% magnetization recovery.
The Solution: Inverse Gated Decoupling with Paramagnetic Doping

To achieve quantitative accuracy, the protocol must decouple the NOE from the signal acquisition and artificially shorten


.
1. Pulse Sequence: Inverse Gated Decoupling (zgig)
  • Mechanism: The proton decoupler is OFF during the relaxation delay (

    
    ) to prevent NOE buildup.[2] It is switched ON  only during acquisition (
    
    
    
    ) to collapse J-couplings into singlets.
  • Result: Singlet peaks with native intensities (no NOE bias).

2. The "Enabler": Chromium(III) Acetylacetonate [ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

][3][4]
  • Mechanism: A paramagnetic relaxation agent that provides an efficient relaxation pathway via electron-nuclear dipolar coupling.

  • Impact: Reduces

    
     of quaternary carbons from ~60s to <2s, reducing total experiment time from hours to minutes.
    
Workflow Visualization

The following diagram illustrates the critical pulse sequence logic required to suppress NOE while maintaining singlet resolution.

InverseGated cluster_0 Relaxation Delay (d1) cluster_1 Excitation cluster_2 Acquisition (aq) Step1 Decoupler OFF (NOE Suppression) Step2 90° Pulse (13C Channel) Step1->Step2 Magnetization Recovery Step3 Decoupler ON (Collapse J-Coupling) Step2->Step3 Excitation Step4 FID Collection Step3->Step4 Signal Recording Step4->Step1 Loop (NS)

Figure 1: Inverse Gated Decoupling Logic. The Decoupler is gated OFF during delay to kill NOE, and ON during acquisition for resolution.

Part 2: Comparative Analysis of Internal Standards

Selecting the correct Internal Standard (IS) is a function of solubility, spectral window availability, and inertness. Below is a quantitative comparison of the three most effective standards for


C qNMR.
BTMSB (1,4-Bis(trimethylsilyl)benzene)
  • Best For: Non-polar organic solvents (

    
    , 
    
    
    
    ).
  • Spectral Profile: Two singlets. The trimethylsilyl methyls (~0 ppm) are intense and isolated; the aromatic carbons (~130 ppm) provide a secondary check.

  • Performance: Extremely inert. High volatility requires immediate analysis after weighing.

Maleic Acid[6][7][8][9][10]
  • Best For: Aqueous (

    
    ) or polar organic solvents (
    
    
    
    ,
    
    
    ).
  • Spectral Profile: Single olefinic peak (~136 ppm in

    
    ).
    
  • Performance: Non-volatile. Can react with amines or strong bases (Michael addition risk), so stability checks are mandatory.

Dimethyl Sulfone ( )
  • Best For: High-temperature experiments and "Universal" screening.

  • Spectral Profile: Single peak (~42 ppm).

  • Performance: High melting point, chemically inert, and does not overlap with the aromatic or carbonyl regions common in drug discovery.

Quantitative Data: Relaxation Times ( ) & Efficiency

The table below demonstrates the drastic efficiency gain using


.
Internal StandardSolventNative

(s)
Doped

(s)*
Required

(Native)
Required

(Doped)
BTMSB (Aromatic C)

~45.01.2 225 s6 s
Maleic Acid (C=C)

5.8< 1.0 29 s5 s
Dimethyl Sulfone

8.5< 1.0 42.5 s5 s
Analyte Quaternary C Generic30 - 1001.5 - 3.0 >150 s15 s

*Doped with 0.05 M Cr(acac)3 (approx 17 mg/mL). **Calculated as


 for 99.3% recovery.

Part 3: Experimental Protocol (Standard Operating Procedure)

Reagents
  • Relaxation Agent: Chromium(III) acetylacetonate (

    
    ), 97%+.
    
  • Internal Standard: TraceCERT® or NIST-traceable grade (purity >99.9%).

Step-by-Step Workflow
Phase 1: Sample Preparation
  • Weighing: Accurately weigh the analyte (

    
    ) and Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg). Target a 1:1 molar ratio if possible.
  • Doping: Dissolve the mixture in a solvent already containing 0.05 M

    
     .
    
    • Recipe: Dissolve 17.5 mg of

      
       in 1 mL of deuterated solvent.
      
    • Note: The solution will turn dark purple. This is normal.

  • Filtration: If any particulate remains, filter through glass wool. Paramagnetic particles can ruin field homogeneity.

Phase 2: Acquisition Parameters (Bruker Nomenclature)
  • Pulse Program: zgig (Inverse Gated Decoupling).[5]

  • Relaxation Delay (

    
    ):  Set to 10 - 20 seconds .
    
    • Validation: Even with

      
      , assume the slowest carbon has a 
      
      
      
      of 2-3s. A 15s delay is a safe "catch-all" for doped samples.
  • Sweep Width: 250 ppm (ensure no aliasing of carbonyls).

  • Scans (NS): Minimum 1024 (due to low sensitivity of

    
    C).
    
  • Temperature: Control at 298K (fluctuations affect integration).

Phase 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 1.0 - 3.0 Hz . (Broader lines are acceptable in

    
    C qNMR to improve S/N).
    
  • Baseline Correction: Critical. Use a polynomial fit (e.g., abs in TopSpin) but verify manually.

  • Integration: Integrate the IS peak and Analyte peaks. Do not use peak heights; use areas.

Decision Matrix: Selecting the Right Standard

Use this logic flow to determine the appropriate standard for your specific matrix.

StandardSelection Start Select Solvent System Decision1 Is the solvent Aqueous/Polar? (D2O, DMSO, MeOH) Start->Decision1 Decision2 Is the solvent Non-Polar? (CDCl3, C6D6) Decision1->Decision2 No BranchPolar Check Analyte Stability with Acids Decision1->BranchPolar Yes BranchNonPolar Check Volatility Decision2->BranchNonPolar Yes Maleic Use Maleic Acid (Shift: ~136 ppm) BranchPolar->Maleic Stable Fumaric Use Fumaric Acid (Shift: ~134 ppm) BranchPolar->Fumaric Unstable (Isomerize) DMSO2 Use Dimethyl Sulfone (Shift: ~42 ppm) BranchPolar->DMSO2 Reactive (Michael Acceptor) BranchNonPolar->DMSO2 High Temp Required BTMSB Use BTMSB (Shift: ~0 & 130 ppm) BranchNonPolar->BTMSB Standard

Figure 2: Decision Tree for Internal Standard Selection based on solvent compatibility and analyte reactivity.

References

  • National Institute of Standards and Technology (NIST). Quantitative NMR (qNMR) Internal Standards. [Link]

  • Bureau International des Poids et Mesures (BIPM). Internal Standard Reference Data for qNMR: Maleic Acid. [Link]

  • Royal Society of Chemistry (RSC). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. [Link]

Sources

Safety Operating Guide

Carbon monoxide (13C) proper disposal procedures

Proper Disposal Procedures for Carbon-13 Monoxide ( C)[1]

Executive Summary & Hazard Profile

Carbon-13 Monoxide (


recovery and return

However, when disposal is necessary, it must be treated with the same extreme caution as natural CO. It is a chemical asphyxiant and a flammable gas .

Physical & Safety Data Table
PropertyValue / Description
Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

C

O (Mass ~29.0 g/mol )
Toxicity High .[1][2][3][4] Binds to hemoglobin with 200-250x affinity of oxygen.
OSHA PEL 50 ppm (8-hour TWA)
NIOSH IDLH 1,200 ppm (Immediate Danger to Life or Health)
Flammability LEL: 12.5%
Odor/Color Colorless, Odorless, Tasteless ("The Silent Killer")

Disposal Decision Matrix

Do not default to venting. Use the following logic flow to determine the safest and most compliant disposal method for your specific inventory.

DisposalMatrixStartInventory Assessment: 13C-CO CylinderCheckStatusIs the Cylinder Empty?Start->CheckStatusEmptyYesYes (Atmospheric Pressure)CheckStatus->EmptyYesYesEmptyNoNo (Contains Gas)CheckStatus->EmptyNoNoReturnProgramCheck Supplier Return Policy(Sigma, CIL, Matheson)EmptyYes->ReturnProgramShipBackMethod A: Return to Supplier(Preferred)ReturnProgram->ShipBackAcceptedScrapMetalMethod D: Valve Removal & Recycle(Requires Certified Tech)ReturnProgram->ScrapMetalRejectedIsReusableIs Gas Contaminated?EmptyNo->IsReusableKeepRetain for Future Use(High Value Asset)IsReusable->KeepNo (Pure)DisposalNeededDisposal RequiredIsReusable->DisposalNeededYes (Mixed/Old)QuantityCheckQuantity CheckDisposalNeeded->QuantityCheckSmallScaleTrace/Residual AmountsQuantityCheck->SmallScaleLargeScaleFull Cylinder / High PressureQuantityCheck->LargeScaleVentMethod C: Controlled Venting(Fume Hood Only)SmallScale->VentLargeScale->ShipBackIf Supplier AcceptsScrubMethod B: Chemical Oxidation(Hopcalite Scrubbing)LargeScale->Scrub

Figure 1: Decision logic for

Detailed Operational Protocols

Method A: Supplier Return (The Gold Standard)

Best for: Lecture bottles, full or empty.

Most

  • Identify Manufacturer: Check the label (e.g., Cambridge Isotope Labs, Sigma-Aldrich/Merck, Matheson).

  • Verify Valve Status: Ensure the valve is closed tight and the outlet plug is screwed in.

  • Request RMA: Contact the supplier for a Return Material Authorization.

    • Note: Some suppliers only accept their own cylinders.

  • DOT Compliance: Ship as "Dangerous Goods" using the original packaging if possible.

Method B: Chemical Oxidation (The "Senior Scientist" Protocol)

Best for: In-house neutralization of larger quantities or when return is impossible.

This method chemically converts toxic CO into relatively harmless Carbon Dioxide (


Hopcalite5

The Mechanism:

Critical Requirement: This reaction requires Oxygen . You cannot simply flow pure CO over Hopcalite; it will not react. You must dilute the stream with air.

Protocol:

  • Setup: Construct a flow train inside a certified chemical fume hood.

    • Source:

      
      C-CO Cylinder with regulator.[6]
      
    • Dilution: T-junction mixing the CO stream with compressed air or Nitrogen/Oxygen mix.

    • Desiccant Trap: Anhydrous CaSO

      
       (Drierite). Reason: Moisture poisons Hopcalite.[5]
      
    • Reactor: Stainless steel or glass column packed with Hopcalite catalyst.

    • Monitor: Place a handheld CO detector at the exhaust of the column to verify 0 ppm breakthrough.

  • Flow Rate: Establish airflow first, then slowly bleed in CO. Keep the flow low (e.g., <50 mL/min) to ensure sufficient contact time with the catalyst.

  • Heat Check: The reaction is exothermic. Monitor the catalyst column temperature; a slight rise indicates the reaction is proceeding.

Method C: Controlled Venting

Best for: Trace residuals or purging regulators. NEVER for full cylinders.

Strict Prerequisites:

  • Must be done in a certified chemical fume hood with a face velocity >100 fpm.

  • No ignition sources (Bunsen burners, hot plates) in the hood.

  • Notification of lab personnel required.[7][8]

Protocol:

  • Secure Cylinder: Clamp the lecture bottle to a stand inside the hood.

  • Flow Restriction: Attach a needle valve or fine-metering valve. Do not rely on the main tank valve for flow control.

  • Slow Release: Open the valve to allow a barely perceptible flow.

    • Calculation: If your hood exhausts 500 CFM (cubic feet per minute), releasing 1 liter of CO over 10 minutes results in negligible concentration at the stack, well below environmental release limits.

  • Purge: Once empty, flush the cylinder with Nitrogen (

    
    ) three times if you intend to scrap the metal (Method D).
    

Emergency Procedures

If a

  • Evacuate: Clear the room immediately. CO is odorless; do not rely on smell.

  • Isolate: Close the lab door.

  • Notify: Call EH&S or Emergency Services. State clearly: "Carbon Monoxide leak, compressed gas."

  • Re-entry: Do not re-enter until CO levels are confirmed below 35 ppm (NIOSH REL) by a safety officer with a calibrated detector.

References

  • Occupational Safety and Health Administration (OSHA). "Carbon Monoxide - OSHA Standards." United States Department of Labor. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Pocket Guide to Chemical Hazards: Carbon Monoxide." Centers for Disease Control and Prevention. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US). [Link]

Essential Safety and Handling Guide: Personal Protective Equipment for Carbon Monoxide (¹³C)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides essential, in-depth safety and logistical information for the handling of Carbon monoxide (¹³C) in a laboratory setting. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each safety protocol and providing actionable, step-by-step procedures.

Part 1: Understanding the Hazard: Carbon Monoxide (¹³C)

Unique Identifier

Carbon monoxide (¹³C) is a stable isotope of carbon monoxide. While its isotopic nature is key for specific research applications, its chemical and toxicological properties are virtually identical to that of the more common ¹²C isotope.

  • Chemical Name: Carbon-13C monoxide

  • CAS Number: 1641-69-6[1]

Hazard Profile

Carbon monoxide is a colorless, odorless, and tasteless gas, making it impossible to detect by human senses alone.[2][3][4][5] This insidious nature is its most dangerous characteristic in a laboratory setting.

  • Physical Hazards: It is an extremely flammable gas and can form explosive mixtures with air.[1][5][6][7] The gas is supplied in compressed form and may explode if heated.[1][7]

  • Health Hazards: The primary health hazard of carbon monoxide is its high toxicity upon inhalation.[1][8] It readily displaces oxygen in the blood by binding to hemoglobin with an affinity approximately 200 times greater than that of oxygen, leading to oxygen deprivation in the body's tissues.[6] This can result in severe health effects, including headaches, dizziness, nausea, loss of consciousness, and even death.[8][9] Furthermore, Carbon monoxide is classified as a reproductive toxin and may damage an unborn child.[1][7]

Regulatory Exposure Limits

Various governmental and professional organizations have established occupational exposure limits for carbon monoxide to protect workers. Adherence to these limits is mandatory.

OrganizationExposure Limit (Time-Weighted Average, TWA)Ceiling Limit
OSHA (Occupational Safety and Health Administration)50 ppm over an 8-hour workday[8][10][11][12]-
NIOSH (National Institute for Occupational Safety and Health)35 ppm over a 10-hour workday[2][8]200 ppm[8][13]
ACGIH (American Conference of Governmental Industrial Hygienists)25 ppm over an 8-hour workday[2][8][13]-

Part 2: Core Principles of Protection: A Multi-Layered Approach

A robust safety plan relies on the "hierarchy of controls," a system that prioritizes the most effective measures for risk reduction.

The Hierarchy of Controls
  • Elimination/Substitution: The most effective control, but often not feasible in research where Carbon monoxide (¹³C) is required.

  • Engineering Controls: Physical changes to the workspace to isolate workers from the hazard.

  • Administrative Controls: Changes to work practices and procedures.

  • Personal Protective Equipment (PPE): The last line of defense, to be used in conjunction with other controls.[14]

Engineering Controls
  • Ventilation: All work with Carbon monoxide (¹³C) must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.[15][16]

  • Gas Monitoring: Continuous carbon monoxide monitoring systems with audible and visual alarms are essential in any area where the gas is used or stored.[6][11][17] These monitors should be regularly calibrated and maintained.[15]

Administrative Controls
  • Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving Carbon monoxide (¹³C) are mandatory.[18] These should be readily accessible and reviewed regularly.

  • Designated Areas: Work with Carbon monoxide (¹³C) should be restricted to clearly marked "designated areas" with controlled access.[15][16][19]

  • Training: All personnel who will handle Carbon monoxide (¹³C) must receive comprehensive training on its hazards, safe handling procedures, emergency protocols, and the proper use of PPE.[18]

Part 3: Personal Protective Equipment (PPE): The Last Line of Defense

When engineering and administrative controls cannot eliminate the risk of exposure, PPE is critical.

Respiratory Protection

The primary route of exposure to carbon monoxide is inhalation, making respiratory protection the most critical piece of PPE.

  • Respirator Selection: Due to its high toxicity and lack of warning properties, air-purifying respirators are not sufficient. The following are required:

    • For high concentrations or in atmospheres immediately dangerous to life and health (IDLH): A full-facepiece pressure-demand self-contained breathing apparatus (SCBA) certified by NIOSH, or a combination full-facepiece pressure-demand supplied-air respirator with an auxiliary self-contained air supply.[11][17]

    • For situations with potential exposure: A NIOSH-certified full-facepiece respirator with a supplied-air source.[14]

  • Respiratory Protection Program: The use of respirators requires a comprehensive respiratory protection program that includes medical evaluations, fit testing, and training, in compliance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[14][20]

Respiratory_Protection_Decision_Tree Respiratory Protection for Carbon Monoxide (¹³C) Handling start Start: Handling Carbon Monoxide (¹³C) is_emergency Is this an emergency situation (e.g., known leak, high concentration alarm)? start->is_emergency is_routine Is this routine handling in a controlled environment (e.g., fume hood)? is_emergency->is_routine No scba_required Use a NIOSH-approved, full-facepiece pressure-demand SCBA or combination supplied-air respirator with auxiliary SCBA. is_emergency->scba_required Yes supplied_air Use a NIOSH-approved, full-facepiece respirator with a supplied-air source. is_routine->supplied_air Yes no_work Do not proceed. Evacuate and follow emergency procedures. is_routine->no_work No

Caption: Decision tree for selecting appropriate respiratory protection.

Body, Hand, and Eye Protection
  • Protective Clothing: Wear a flame-retardant lab coat or coveralls.[6][18]

  • Gloves: Use chemical-resistant gloves.[1][18] While the primary hazard is inhalation, contact with the rapidly expanding gas from a leak can cause frostbite.[9]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles at all times.[1][16] A face shield may be necessary for operations with a higher risk of splashes or gas release.[18]

PPE Donning and Doffing Procedure

Properly putting on and taking off PPE is crucial to prevent contamination.

Donning (Putting On):

  • Hand Hygiene: Wash hands thoroughly.

  • Lab Coat/Coveralls: Put on the lab coat or coveralls, ensuring it is fully fastened.

  • Respirator: Perform a user seal check on the respirator before entering the designated area.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.

  • Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it inside out, without touching the exterior.

  • Hand Hygiene: Wash hands.

  • Eye Protection: Remove eye protection.

  • Respirator: Remove the respirator outside of the designated area.

  • Hand Hygiene: Wash hands again thoroughly.

PPE_Donning_Doffing PPE Donning and Doffing Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don_start Start Donning don_hand_hygiene1 1. Hand Hygiene don_start->don_hand_hygiene1 don_lab_coat 2. Lab Coat/Coveralls don_hand_hygiene1->don_lab_coat don_respirator 3. Respirator don_lab_coat->don_respirator don_eye_protection 4. Eye Protection don_respirator->don_eye_protection don_gloves 5. Gloves don_eye_protection->don_gloves don_end Ready for Work don_gloves->don_end doff_start Start Doffing doff_gloves 1. Remove Gloves doff_start->doff_gloves doff_lab_coat 2. Remove Lab Coat/Coveralls doff_gloves->doff_lab_coat doff_hand_hygiene1 3. Hand Hygiene doff_lab_coat->doff_hand_hygiene1 doff_eye_protection 4. Remove Eye Protection doff_hand_hygiene1->doff_eye_protection doff_respirator 5. Remove Respirator doff_eye_protection->doff_respirator doff_hand_hygiene2 6. Hand Hygiene doff_respirator->doff_hand_hygiene2 doff_end Procedure Complete doff_hand_hygiene2->doff_end

Caption: Step-by-step workflow for donning and doffing PPE.

Part 4: Operational and Disposal Plans

Safe Handling and Storage Procedures
  • Cylinder Handling: Always use a suitable hand truck for moving cylinders; do not drag, roll, or slide them.[1] Cylinders must be secured with chains or straps at all times.[15][16]

  • Storage: Store cylinders in a cool, dry, well-ventilated, and secure area, away from heat and ignition sources.[1][6][7] Do not store cylinders with oxidizing agents.[8]

  • Leak Testing: Before use, always perform a leak test on the entire gas delivery system using an appropriate leak detection solution or device.[15]

Emergency Response

In the event of a suspected leak or exposure, immediate and decisive action is critical.

  • Evacuate: Immediately evacuate the area.

  • Alarm: Activate any local alarms and notify laboratory personnel and emergency services.

  • Rescue: Only properly trained and equipped personnel with SCBAs should attempt a rescue.[11]

  • First Aid:

    • Inhalation: Move the victim to fresh air immediately. If breathing has stopped, administer artificial respiration.[7][8][21]

    • Skin Contact (Frostbite): Immerse the affected area in warm water.[8]

    • Seek immediate medical attention in all cases of exposure.[3][8][21]

Emergency_Response_Workflow Emergency Response for Carbon Monoxide (¹³C) Leak/Exposure start Emergency: Suspected Leak or Exposure evacuate 1. Evacuate the immediate area start->evacuate alarm 2. Activate alarms and notify personnel and emergency services evacuate->alarm rescue 3. Rescue attempt by trained and equipped personnel ONLY alarm->rescue first_aid 4. Provide first aid (move to fresh air, etc.) rescue->first_aid medical_attention 5. Seek immediate medical attention first_aid->medical_attention end Incident Contained medical_attention->end

Caption: Workflow for responding to a Carbon Monoxide (¹³C) emergency.

Disposal of Contaminated Materials
  • Empty Cylinders: Do not attempt to refill empty cylinders. Close the valve, replace the outlet cap, and label the cylinder as "empty." Return the cylinder to the supplier.[21]

  • Contaminated Materials: Any materials that have come into contact with Carbon monoxide (¹³C) should be handled as hazardous waste.[22] Dispose of all contaminated materials, including gloves, lab coats, and cleaning materials, in accordance with all local, regional, and national regulations.[1][23] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[21] While carbon monoxide itself is not specifically listed as a hazardous waste under RCRA, any waste exhibiting hazardous characteristics must be treated as such.[24]

Part 5: Conclusion: Fostering a Culture of Safety

Working safely with Carbon monoxide (¹³C) is achievable with a thorough understanding of its hazards and strict adherence to established safety protocols. A proactive safety culture, built on the principles of the hierarchy of controls, comprehensive training, and the correct use of personal protective equipment, is the cornerstone of a safe and productive research environment. Always prioritize safety in every step of your experimental workflow.

Part 6: References

  • Carbon Monoxide (13C,99%) (<2% 18O) - SAFETY DATA SHEET. (2017, January 17). 1

  • OSHA Health Guideline for Carbon Monoxide. (n.d.). 2

  • Understanding Carbon Monoxide Hazards and OSHA Guidelines. (2023, April 7). 10

  • Carbon Monoxide Poisoning - OSHA. (n.d.). 11

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6). Link

  • CARBON-13C - Safety Data Sheet - ChemicalBook. (n.d.). 23

  • Carbon monoxide - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). 9

  • Carbon Monoxide - Hazardous Substance Fact Sheet. (n.d.). 8

  • Carbon monoxide - Air Products. (n.d.). 6

  • Preventing Carbon Monoxide Exposure at Work - HSI. (n.d.). 14

  • Carbon Monoxide Levels and Exposure Limits Chart - CO2 Meter. (2024, August 15). 12

  • Carbon Monoxide Poisoning at Work: Risks, Symptoms, and Prevention. (2023, November 6). 17

  • ACGIH, NIOSH and OSHA Guidelines for Carbon Monoxide. (n.d.). 20

  • Carbon monoxide (¹³C, 99%) (<5% ¹⁸O) | Cambridge Isotope Laboratories, Inc. (n.d.). 25

  • SAFETY DATA SHEET Carbon monoxide. (2023, January 19). 7

  • How to Choose the Right PPE for Hazardous Gases - Interscan Corporation. (2025, May 15). 26

  • How to Protect Your Team From Carbon Monoxide Poisoning - Worksite Medical. (2025, December 8). 13

  • Standard Operating Procedure - ehs.uci.edu. (n.d.). 15

  • Toxic Compressed Gases SOP - ORS. (n.d.). 18

  • STANDARD OPERATING PROCEDURES (SOP) FOR ACUTELY TOXIC GASES - Campus Operations. (n.d.). 16

  • Disposal of Carbon Monoxide (CO) - Synergy Recycling. (n.d.). 3

  • SOP: Hazardous and Highly Toxic Gases | PennEHRS - Environmental Health and Radiation Safety - University of Pennsylvania. (2024, April 12). 19

  • Safety data sheet - BASF. (2026, January 20). 22

  • Toxic and Highly Toxic Gas Handling Procedure - Carnegie Mellon University | CMU. (2025, May 12). 21

  • Carbon Monoxide | CO | CID 281 - PubChem - NIH. (n.d.). 4

  • Carbon Monoxide: Health And Safety Hazards Fact Sheet - MineARC Systems. (2021, March 30). 5

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Carbon Monoxide - NCBI Bookshelf. (n.d.). 24

Sources

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